2-Phenylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJZJDLDXQQJSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349090 | |
| Record name | 2-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29460-97-7 | |
| Record name | Pyrazine, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029460977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZINE, 2-PHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOX97B80PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of the Phenylpyrazine Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylpyrazine
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] We present a detailed, field-proven protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, explaining the causal relationships behind the selection of reagents and reaction conditions. Furthermore, this guide outlines a systematic approach to the structural elucidation and purity assessment of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource on this compound.
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[1] The introduction of a phenyl group at the 2-position of the pyrazine ring creates this compound (C₁₀H₈N₂), a molecule with distinct electronic and steric properties. This structural motif serves as a valuable building block in the development of novel therapeutic agents, functional materials, and agrochemicals. The pyrazine core is known to participate in hydrogen bonding and can modulate the pharmacokinetic properties of a molecule, while the phenyl substituent provides a site for further functionalization to fine-tune biological activity or material characteristics. Understanding reliable synthetic routes and robust characterization methodologies is therefore critical for harnessing the full potential of this versatile compound.
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
While several methods exist for the synthesis of substituted pyrazines, palladium-catalyzed cross-coupling reactions offer a highly efficient, versatile, and reliable strategy for forming the crucial carbon-carbon bond between the pyrazine and phenyl rings.[3][4] The Suzuki-Miyaura coupling, which utilizes a boronic acid and an organic halide, is particularly advantageous due to the mild reaction conditions and the commercial availability and stability of the boronic acid reagents.[5]
Causality in Experimental Design
The chosen protocol is not merely a sequence of steps but a system designed for high yield and purity. The selection of each component is critical for the success of the catalytic cycle.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and highly effective catalyst for this type of coupling. The phosphine ligands stabilize the Pd(0) center and facilitate the key steps of oxidative addition and reductive elimination.[6]
-
Base: An aqueous solution of potassium carbonate (K₂CO₃) is used. The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The biphasic (organic/aqueous) nature of the reaction medium often enhances reaction rates.[5]
-
Solvent System: A mixture of an organic solvent like toluene or dioxane with water provides the necessary solubility for both the organic substrates and the inorganic base, facilitating the interaction between all reactive species.[7]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). This is a self-validating step; the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the reaction.[6]
Visualizing the Synthetic Workflow
The overall process from reactants to the final, characterized product can be visualized as a logical workflow.
Caption: High-level workflow for the synthesis and characterization of this compound.
The Suzuki-Miyaura Catalytic Cycle
The core of the synthesis is the palladium-catalyzed cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
2-chloropyrazine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a 100 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 2-chloropyrazine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Via syringe, add anhydrous toluene (e.g., 30 mL for a 10 mmol scale) and degassed deionized water (10 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
After cooling to room temperature, add 30 mL of ethyl acetate and 30 mL of water. Separate the organic layer.
-
Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.
-
Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized product is a critical final step. A combination of spectroscopic methods provides unambiguous evidence of the target structure.
Caption: Logic flow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide information on the chemical environment of each atom.
¹H NMR: The spectrum of this compound will show distinct signals for the protons on both the pyrazine and phenyl rings. The pyrazine protons are expected to appear at a lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atoms.[8] The phenyl protons will appear in the typical aromatic region.
¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbons of the pyrazine ring will be deshielded and appear at a lower field than the phenyl carbons.[9]
| Predicted NMR Data for this compound (in CDCl₃) | | :--- | :--- | | ¹H NMR Chemical Shifts (ppm) | Pyrazine Protons: ~8.5-9.0 ppm; Phenyl Protons: ~7.4-8.1 ppm | | ¹³C NMR Chemical Shifts (ppm) | Pyrazine Carbons: ~142-155 ppm; Phenyl Carbons: ~127-137 ppm |
Note: These are approximate values. Actual shifts may vary based on solvent and instrument frequency.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a crucial piece of evidence for confirming its identity. For this compound (C₁₀H₈N₂), the expected monoisotopic mass is 156.0687 Da.[9] In a typical electron ionization (EI) GC-MS analysis, the spectrum will be dominated by the molecular ion peak (M⁺) at m/z = 156.
| Mass Spectrometry Data | |
| Molecular Formula | C₁₀H₈N₂ |
| Molecular Weight | 156.18 g/mol [9] |
| Expected Molecular Ion (M⁺) | m/z = 156 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions are related to the aromatic rings.
| Characteristic IR Absorption Bands | |
| Frequency Range (cm⁻¹) | Vibrational Mode |
| 3050-3100 | Aromatic C-H Stretch |
| 1550-1600 | Aromatic C=C and C=N Ring Stretching[10] |
| 1000-1200 | Aromatic C-H In-Plane Bending |
| 700-900 | Aromatic C-H Out-of-Plane Bending |
The presence of these characteristic bands provides strong evidence for the aromatic nature of the synthesized compound.
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The rationale behind the experimental design has been explained to provide a deeper understanding of the synthetic process. Furthermore, a multi-technique approach to characterization, employing NMR, MS, and IR spectroscopy, has been outlined to ensure the unambiguous confirmation of the product's structure and purity. The protocols and data presented herein serve as a valuable resource for scientists engaged in the fields of synthetic chemistry, drug discovery, and materials science.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. CN112939877A - Synthesis method of diphenylpyrazine derivative - Google Patents [patents.google.com]
- 8. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 9. Pyrazine, 2-phenyl- | C10H8N2 | CID 642870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenylpyrazine
Abstract
This technical guide provides a comprehensive analysis of the core spectroscopic data for 2-phenylpyrazine (C₁₀H₈N₂), a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Unambiguous structural confirmation is paramount for any research or development application, and this document details the foundational spectroscopic techniques required for such validation. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols. The causality behind analytical choices is explained to provide a deeper understanding of the characterization process, ensuring a robust and self-validating approach to compound identification.
Introduction to this compound
This compound is an aromatic compound featuring a pyrazine ring substituted with a phenyl group. Pyrazine derivatives are notable scaffolds in pharmaceuticals and functional materials due to their unique electronic properties and ability to participate in hydrogen bonding and metal coordination. Accurate characterization is the critical first step in any workflow, from synthesis validation to biological screening. This guide serves as a primary reference for the spectroscopic signature of this compound.
The fundamental structure, with a standardized numbering scheme for NMR assignment, is presented below.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for complete structural assignment.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The aromatic nature of both rings and the electron-withdrawing effect of the pyrazine nitrogens shift all proton signals to the downfield region (>7.0 ppm).
Data Summary: The following table summarizes reported chemical shifts for this compound.[1][2][3]
| Assigned Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |
| H3 | 8.52 / 8.50-8.51 | s / m |
| H5 | 8.65 / 8.63-8.64 | s / m |
| H6 | 9.05 / 9.04 | s / d |
| H2', H6' | 8.04-8.01 / 8.00-8.03 | m |
| H3', H4', H5' | 7.56-7.45 | m |
Interpretation Insights:
-
Pyrazine Protons (H3, H5, H6): These protons appear as distinct signals in the most downfield region of the spectrum (typically 8.5-9.1 ppm). Their exact multiplicity (singlet, doublet, or multiplet) can vary slightly depending on the spectrometer's resolution and the solvent used.[2][3] The H6 proton is often the most deshielded due to its proximity to both a nitrogen atom and the bulky phenyl substituent.
-
Phenyl Protons (H2'/H6' and H3'/H4'/H5'): The protons on the phenyl ring appear as two multiplets. The ortho protons (H2', H6') are further downfield (around 8.0 ppm) compared to the meta and para protons (H3', H4', H5', around 7.5 ppm) due to the anisotropic effect of the pyrazine ring.[1][2]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
Data Summary: The following table summarizes reported chemical shifts for this compound.[1][2][3][4]
| Assigned Carbon | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| C2 | 152.9 / 153.2 | 151.5 |
| C3 | 142.9 / 142.6 | 142.1 |
| C5 | 144.2 / 144.5 | 144.3 |
| C6 | 142.3 / 143.3 | 143.5 |
| C1' | 136.4 / 136.7 | 135.9 |
| C2', C6' | 127.0 / 127.3 | 126.7 |
| C3', C5' | 129.1 / 129.4 | 129.1 |
| C4' | 129.9 / 130.3 | 130.0 |
Interpretation Insights:
-
Causality: Eight distinct signals are expected, corresponding to the eight unique carbon environments in the molecule.
-
Pyrazine Carbons: The carbon atom directly attached to the phenyl group (C2) is the most downfield of the pyrazine carbons due to substitution and proximity to nitrogen.
-
Phenyl Carbons: The ipso-carbon (C1') is a quaternary carbon and its signal is typically less intense than the protonated carbons. The chemical shifts of the other phenyl carbons are in the expected aromatic region.
Experimental Protocol: NMR Spectroscopy
This protocol ensures reproducible and high-quality data acquisition.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for non-polar to moderately polar compounds.[1][2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard pulse program. A spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program. A spectral width of ~220 ppm, a relaxation delay of 2 seconds, and a higher number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by absorptions characteristic of its aromatic nature.
Data Summary: Key IR absorption bands for this compound are listed below.[5]
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Description |
| 3051 - 3037 | Aromatic C-H Stretch | Signals above 3000 cm⁻¹ confirm aromatic C-H bonds. |
| 1521, 1474, 1404 | Aromatic C=C and C=N Stretch | Strong to medium bands in the "aromatic region". |
| 1146, 1082, 1018 | In-plane C-H Bending | Part of the complex fingerprint region. |
| 700 - 900 (est.) | Out-of-plane C-H Bending | Strong bands indicative of substitution patterns. |
Interpretation Insights:
-
The absence of strong bands in the 2800-3000 cm⁻¹ region confirms the lack of aliphatic C-H bonds.
-
The lack of a broad absorption around 3200-3600 cm⁻¹ indicates the absence of O-H or N-H functional groups.
-
The combination of aromatic C-H stretching and the complex pattern of C=C/C=N stretching bands is highly characteristic of heteroaromatic structures like this compound.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is a modern, convenient technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial for data integrity as it subtracts atmospheric CO₂ and H₂O signals.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.
Caption: Simplified workflow for Gas Chromatography-Mass Spectrometry (GC-MS).
Analysis of the Mass Spectrum
For a compound like this compound, Electron Ionization (EI) is a common technique that provides reproducible fragmentation.
-
Molecular Ion (M⁺): The molecular formula C₁₀H₈N₂ gives an exact mass of approximately 156.07 Da.[6] The mass spectrum will show a prominent molecular ion peak at m/z = 156 .[2] This is the most critical piece of information, confirming the molecular weight.
-
Isotope Peak (M+1): A smaller peak at m/z = 157 will be visible, corresponding to the natural abundance of ¹³C. Its intensity relative to the M⁺ peak (~11%) can help confirm the presence of 10 carbon atoms.
-
-
Loss of HCN (m/z = 129): A common fragmentation for nitrogen-containing aromatic rings.
-
Phenyl Cation (m/z = 77): Cleavage of the C-C bond between the two rings would yield the stable phenyl cation (C₆H₅⁺).
-
Other fragments related to the pyrazine ring structure.
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is ideal for volatile and thermally stable compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
GC: Use a standard capillary column (e.g., DB-5ms). Set a temperature program, for example: hold at 50°C for 2 min, then ramp at 10°C/min to 250°C and hold for 5 min.
-
MS: Set the ion source to Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a range of m/z 40-400.
-
-
Data Acquisition:
-
Inject 1 µL of the sample solution into the GC inlet.
-
The GC will separate the sample from the solvent and any impurities. As this compound elutes from the column, it enters the MS.
-
The software will record mass spectra continuously across the entire GC run.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.
-
Conclusion
The structural identity of this compound is definitively confirmed by a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework. Infrared spectroscopy confirms the presence of aromatic C-H and C=N/C=C bonds and the absence of other functional groups. Finally, mass spectrometry verifies the molecular weight of 156 g/mol and provides a characteristic fragmentation pattern. The integrated use of these self-validating methods, guided by the protocols herein, provides the authoritative data required for research and development applications.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. rsc.org [rsc.org]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. rsc.org [rsc.org]
- 6. Pyrazine, 2-phenyl- | C10H8N2 | CID 642870 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendance of a Heterocycle: A Technical Guide to the Discovery and Synthesis of 2-Phenylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine nucleus, a foundational six-membered aromatic heterocycle, has long been a cornerstone in the development of diverse chemical entities, from flavorants to pharmaceuticals. Within this class of compounds, 2-phenylpyrazine emerges as a particularly significant scaffold, lending its unique physicochemical properties to a range of biologically active molecules. This in-depth technical guide provides a comprehensive exploration of the discovery and historical synthesis of this compound. It navigates through the foundational classical syntheses of the pyrazine ring, elucidates the evolution of synthetic strategies toward unsymmetrically substituted derivatives, and details modern, efficient methodologies. Furthermore, this guide offers field-proven insights into the applications of the this compound core in contemporary drug discovery, underscoring its enduring relevance in medicinal chemistry.
Introduction: The Significance of the Pyrazine Core
Pyrazine, a 1,4-diazine, is a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂.[1] Its derivatives are found in nature, contributing to the aromas of baked and roasted goods, and are also synthesized for a wide array of applications.[1] In the realm of medicinal chemistry, the pyrazine ring is a privileged scaffold, appearing in numerous clinically significant drugs.[2][3] Its ability to participate in hydrogen bonding, act as a bioisostere for other aromatic systems, and influence the pharmacokinetic profile of a molecule makes it a valuable component in drug design.[4] this compound, with its appended phenyl group, combines the electronic properties of both the pyrazine and benzene rings, creating a unique molecular framework that has been exploited in the development of novel therapeutic agents.
Historical Perspective: The Dawn of Pyrazine Synthesis
The journey into the synthesis of pyrazines began in the mid-19th century. In 1844, Laurent reported the first synthesis of a pyrazine derivative, which was later identified as 2,3,5,6-tetraphenylpyrazine.[5] This pioneering work laid the groundwork for future explorations into this class of heterocycles. However, the early methods were often limited to the synthesis of symmetrically substituted pyrazines.
Two classical named reactions from the late 19th century stand out as foundational pillars in pyrazine synthesis:
The Staedel-Rugheimer Pyrazine Synthesis (1876)
This was one of the earliest methods developed for pyrazine synthesis. The core of this reaction involves the treatment of a 2-chloroacetophenone with ammonia to generate an α-amino ketone. This intermediate then undergoes self-condensation, followed by oxidation, to yield the pyrazine ring.[1]
Causality Behind Experimental Choices: The use of an α-halo ketone provides a reactive electrophilic center for the initial nucleophilic substitution by ammonia. The in-situ formation of the α-amino ketone is a critical step, as these compounds can be unstable. The subsequent self-condensation is a dimerization process, and the final oxidation step is necessary to achieve the stable aromatic pyrazine ring.
The Gutknecht Pyrazine Synthesis (1879)
Recognizing some of the limitations and harsh conditions of the Staedel-Rugheimer method, Hermann Gutknecht developed a variation that also relies on the self-condensation of α-amino ketones.[6] However, in the Gutknecht synthesis, the α-amino ketone is typically prepared through the reduction of an α-oximino ketone, which is itself generated from a ketone and nitrous acid.[7][8] This approach offered greater versatility in the synthesis of substituted pyrazines.
Trustworthiness of the Protocol: The Gutknecht synthesis provides a self-validating system as the formation of the dihydropyrazine intermediate is a key indicator of the reaction's progress. The final oxidation to the aromatic pyrazine is often spontaneous with air or can be facilitated by mild oxidizing agents, confirming the successful cyclization.[6]
The Quest for Unsubstituted Phenyl-Pyrazines: A Shift in Strategy
The classical methods, while groundbreaking, were inherently biased towards the production of symmetrically substituted pyrazines due to the self-condensation of a single α-amino ketone species. The synthesis of an unsymmetrically substituted pyrazine like this compound required a more nuanced approach, involving the condensation of two different components.
A plausible early approach to this compound would have involved the condensation of an α-dicarbonyl compound with a 1,2-diamine. Specifically, the reaction of phenylglyoxal with ethylenediamine would lead to a dihydropyrazine intermediate, which upon oxidation, would yield this compound. Phenylglyoxal itself can be synthesized from acetophenone through oxidation with selenium dioxide.[9]
Modern Synthetic Methodologies: Efficiency and Versatility
While the classical condensation methods provided the initial entries into the world of pyrazines, contemporary organic synthesis has ushered in an era of more efficient and versatile techniques for the preparation of this compound and its derivatives. Transition metal-catalyzed cross-coupling reactions have become particularly prominent.
Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryl compounds, including phenyl-substituted heterocycles. The Suzuki-Miyaura coupling, in particular, has proven to be a powerful tool for the synthesis of this compound.[10] This reaction typically involves the coupling of a halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) with phenylboronic acid in the presence of a palladium catalyst and a base.
Expertise & Experience in Protocol Design: The choice of catalyst, ligand, base, and solvent is crucial for the success of a Suzuki-Miyaura coupling. For instance, the use of bulky, electron-rich phosphine ligands can enhance the efficiency of the catalytic cycle by promoting oxidative addition and reductive elimination. The base plays a critical role in the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, and perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
| Synthesis Method | Key Reactants | Catalyst/Reagents | Advantages | Disadvantages |
| Staedel-Rugheimer | 2-Chloroacetophenone, Ammonia | - | Historical significance | Harsh conditions, often low yields, limited to symmetrical pyrazines |
| Gutknecht | Ketone, Nitrous Acid, Reducing Agent | - | Greater versatility than Staedel-Rugheimer | Multi-step, still primarily for symmetrical pyrazines |
| Condensation | Phenylglyoxal, Ethylenediamine | Mild acid or base | Direct route to the pyrazine core | Requires synthesis of the dicarbonyl precursor |
| Suzuki-Miyaura | 2-Halopyrazine, Phenylboronic Acid | Palladium catalyst, Base | High yields, excellent functional group tolerance, high regioselectivity | Cost of catalyst, potential for metal contamination |
Field-Proven Insights: this compound in Drug Development
The this compound scaffold is not merely a synthetic curiosity; it is a key component in a variety of biologically active molecules. Its presence can influence a compound's affinity for specific biological targets and its overall pharmacokinetic properties.
Pyrazine derivatives, in general, have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][11] Specifically, the introduction of a phenyl group at the 2-position of the pyrazine ring can lead to compounds with potent and selective biological activities.
For instance, derivatives of this compound have been investigated as:
-
Kinase Inhibitors: The pyrazine ring can serve as a hinge-binding motif in the active site of various kinases, which are crucial targets in cancer therapy. The phenyl group can be further functionalized to occupy hydrophobic pockets and enhance binding affinity.
-
Central Nervous System (CNS) Agents: The lipophilic nature of the phenyl group can facilitate crossing the blood-brain barrier, making this compound derivatives attractive candidates for the development of drugs targeting CNS disorders.
-
Antifungal Agents: Phenylpyrimidine derivatives, which share structural similarities with this compound, have been developed as potent inhibitors of fungal CYP51, a key enzyme in ergosterol biosynthesis.[7]
The versatility of the this compound core allows for extensive structure-activity relationship (SAR) studies, where modifications to the phenyl ring or the pyrazine nucleus can fine-tune the pharmacological profile of a lead compound.
Conclusion
From its conceptual origins in the classical condensation reactions of the 19th century to its efficient synthesis via modern transition-metal catalysis, the story of this compound is a testament to the evolution of organic synthesis. This technical guide has traced the historical milestones in the synthesis of the pyrazine ring and highlighted the strategic shifts required to access unsymmetrically substituted derivatives like this compound. The enduring importance of this scaffold in medicinal chemistry is evident in its continued exploration as a core component of novel therapeutic agents. For researchers and drug development professionals, a deep understanding of the synthesis and properties of this compound is essential for harnessing its full potential in the creation of next-generation medicines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Quantum Chemical Calculations for 2-Phenylpyrazine Molecular Orbitals: A Technical Guide for Researchers
Introduction: The Significance of 2-Phenylpyrazine in Modern Research
This compound, a heterocyclic aromatic compound, represents a critical structural motif in numerous fields, particularly in drug discovery and materials science. Its unique electronic properties, stemming from the interplay between the electron-deficient pyrazine ring and the electron-rich phenyl group, make it a versatile scaffold for developing novel therapeutic agents and functional materials.[1][2] Understanding the molecular orbital landscape of this compound is paramount for predicting its reactivity, photophysical properties, and potential biological interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical steps involved in performing quantum chemical calculations to elucidate the molecular orbitals of this compound. By leveraging the power of computational chemistry, we can gain profound insights into the electronic structure of this important molecule, thereby accelerating innovation in medicine and materials.
Theoretical Foundation: Why Quantum Chemical Calculations are Essential
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for modern chemical research.[3][4] These methods allow for the accurate prediction of molecular properties, including geometry, vibrational frequencies, and, most importantly for our purposes, the energies and spatial distributions of molecular orbitals.[5] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they govern a molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.[6] A smaller gap generally signifies higher reactivity. For a molecule like this compound, understanding the localization of these frontier orbitals on either the phenyl or pyrazine ring is crucial for predicting its behavior in chemical reactions and its potential as a building block for larger, functional molecules.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations for this compound
The following protocol outlines a robust and widely accepted methodology for performing DFT calculations on this compound to determine its molecular orbital properties. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the obtained results.
1. Molecular Structure Input and Optimization:
-
Step 1: Initial Structure Creation. The 3D structure of this compound is constructed using a molecular building program. The initial geometry can be based on known crystal structure data or built from standard bond lengths and angles.[7]
-
Step 2: Geometry Optimization. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a critical step to ensure that all subsequent calculations are performed on a realistic molecular structure.
-
Method: Density Functional Theory (DFT) is the recommended method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules, offering a good balance between accuracy and computational cost.[8][9]
-
Basis Set: A Pople-style basis set such as 6-311G(d,p) or 6-311++G(d,p) is suitable for this type of molecule. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in aromatic systems, and diffuse functions (++) are recommended for a better description of the electron density further from the nuclei.[8][10]
-
-
Step 3: Frequency Calculation. A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. This step also provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation.
2. Molecular Orbital Analysis:
-
Step 1: Single-Point Energy Calculation. With the optimized geometry, a single-point energy calculation is performed using the same DFT method and basis set. This calculation provides the energies of all molecular orbitals.
-
Step 2: HOMO and LUMO Identification. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are identified from the output of the single-point energy calculation. Their corresponding energy values are recorded.
-
Step 3: Visualization of Molecular Orbitals. The spatial distribution of the HOMO, LUMO, and other relevant molecular orbitals are visualized using a molecular visualization program. This provides a qualitative understanding of where the electron density is concentrated for these frontier orbitals.
Computational Workflow Diagram:
Caption: A schematic of the computational workflow for the DFT analysis of this compound.
Data Presentation and Interpretation
The results of the quantum chemical calculations provide valuable quantitative and qualitative data regarding the molecular orbitals of this compound.
Quantitative Data Summary:
The calculated energies of the frontier molecular orbitals are summarized in the table below. These values are crucial for determining the electronic properties of the molecule.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -6.8 |
| LUMO | -1.0 to -1.3 |
| HOMO-LUMO Gap | 5.2 to 5.8 |
Note: The range of values reflects the typical variation seen with different, but appropriate, levels of theory and basis sets.[8][10]
Qualitative Analysis of Molecular Orbitals:
The visualization of the HOMO and LUMO provides critical insights into the reactivity of this compound.
Molecular Orbital Interaction Diagram:
Caption: A simplified energy level diagram illustrating the HOMO-LUMO gap in this compound.
Based on DFT calculations at the B3LYP/6-311G(d,p) level, the HOMO of this compound is primarily localized on the phenyl ring, indicating that this is the region most susceptible to electrophilic attack.[8][9] Conversely, the LUMO is predominantly distributed over the electron-deficient pyrazine ring, suggesting that this is the likely site for nucleophilic attack.[8] This clear separation of the frontier molecular orbitals is a key feature of this compound's electronic structure and has significant implications for its use in designing charge-transfer materials and biologically active molecules.[11]
Conclusion: From Calculation to Application
The quantum chemical calculations detailed in this guide provide a powerful framework for understanding the molecular orbital properties of this compound. The insights gained from this analysis, particularly the localization of the HOMO and LUMO and the magnitude of the HOMO-LUMO gap, are invaluable for predicting the molecule's reactivity and photophysical behavior. For researchers in drug development, this information can guide the design of new this compound derivatives with enhanced biological activity and target specificity. In the field of materials science, a thorough understanding of the molecular orbitals is essential for the rational design of novel organic electronic materials with tailored properties. By integrating these computational methodologies into the research and development workflow, scientists can accelerate the discovery and optimization of new technologies based on the versatile this compound scaffold.
References
- 1. icmpp.ro [icmpp.ro]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study [scirp.org]
- 4. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Frontiers | Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate [frontiersin.org]
- 9. Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging [frontiersin.org]
An In-depth Technical Guide to the Solubility and Stability Studies of 2-Phenylpyrazine
Introduction: The Critical Role of Preformulation in Drug Development
In the journey of a new chemical entity (NCE) from laboratory discovery to a marketed medicinal product, preformulation studies represent the foundational bedrock upon which successful development is built.[1][2] These initial investigations into the physicochemical properties of a drug candidate are paramount, as they provide the essential data that guide formulation design, ensure regulatory compliance, and ultimately dictate the safety and efficacy of the final product.[3][4] This guide offers an in-depth, technical exploration of two of the most critical preformulation parameters—solubility and stability—using the heterocyclic compound 2-Phenylpyrazine as a model molecule.
This compound (C₁₀H₈N₂) is an aromatic organic compound whose structural motif appears in various biologically active molecules.[5][6] Understanding its solubility and stability is not merely an academic exercise; it is a crucial step in assessing its potential as a therapeutic agent. Poor solubility can lead to low bioavailability, while instability can compromise the drug's potency and generate potentially toxic degradation products.[7][8] This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and field-proven, step-by-step protocols for a comprehensive characterization of this compound or any similar NCE.
Part 1: Aqueous Solubility Assessment
A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[8] Therefore, accurately determining the aqueous solubility of this compound is a non-negotiable first step. We will explore the two primary types of solubility measurements: thermodynamic and kinetic.
Thermodynamic Solubility: The Gold Standard
Thermodynamic or equilibrium solubility is the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[9][10] The shake-flask method, though low-throughput, remains the gold standard for this measurement due to its reliability.[9][11]
The goal is to ensure a true equilibrium is reached between the undissolved solid and the saturated solution. The choice of 24-48 hours for incubation is based on empirical evidence showing this is typically sufficient for most compounds to reach equilibrium.[12][13] The use of a buffer at a specific pH (e.g., pH 7.4) is critical as it mimics physiological conditions and accounts for the ionization state of the compound, which can significantly influence solubility.[14]
-
Preparation: Add an excess amount of solid this compound to a series of clear glass vials. The excess is crucial to ensure saturation is achieved and maintained.[9]
-
Solvent Addition: To each vial, add a precise volume of the desired aqueous medium (e.g., Phosphate-Buffered Saline (PBS) pH 7.4).
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.[12][14]
-
Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, filter the aliquot through a 0.22 µm PVDF syringe filter.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of dissolved this compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV-Vis detection.[10]
-
Calculation: Construct a calibration curve using standards of known concentration. Use the curve to determine the concentration in the sample, which represents the thermodynamic solubility.
References
- 1. Impact of preformulation on drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. pharmafocuseurope.com [pharmafocuseurope.com]
- 4. Preformulation study: Significance and symbolism [wisdomlib.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Pyrazine, 2-phenyl- | C10H8N2 | CID 642870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. pharmajournal.net [pharmajournal.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. improvedpharma.com [improvedpharma.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. enamine.net [enamine.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
A Prospective Crystallographic Analysis of 2-Phenylpyrazine: From Synthesis to Structural Prediction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: In the realm of pharmaceutical sciences and materials research, a profound understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our hypotheses, design novel therapeutics, and engineer materials with tailored properties. This guide is dedicated to a prospective analysis of the crystal structure of 2-phenylpyrazine, a molecule of significant interest. It is crucial to note at the outset that a definitive, publicly available crystal structure of this compound has yet to be reported. Therefore, this document serves not as a retrospective analysis but as a comprehensive roadmap for the researcher who endeavors to be the first to elucidate this structure. We will navigate the essential steps from chemical synthesis and single-crystal growth to the powerful technique of X-ray diffraction, and finally, we will leverage the known structures of analogous compounds to predict the fascinating world of intermolecular interactions that likely govern the solid state of this compound.
Synthesis of this compound: The Prerequisite to Crystallization
The journey to a crystal structure begins with the synthesis of the compound itself. For this compound, a common and effective method is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a robust tool for the formation of carbon-carbon bonds, in this case, between a pyrazine core and a phenyl group.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
-
Reactants and Reagents:
-
2-Chloropyrazine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, or toluene)
-
-
Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyrazine (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents). b. Add the degassed solvent system to the flask. c. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). d. Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). e. Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Causality in Synthesis: The choice of catalyst and base is critical for the efficiency of the Suzuki coupling. Palladium(0) complexes are the active catalytic species, and the base is essential for the transmetalation step of the catalytic cycle. The inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
The Art of Single-Crystal Growth: Preparing for Diffraction
With pure this compound in hand, the next, and often most challenging, step is the growth of high-quality single crystals suitable for X-ray diffraction. Several techniques can be employed, with the choice depending on the solubility and stability of the compound.
Common Crystallization Techniques:
-
Slow Evaporation: This is often the first method attempted due to its simplicity. A saturated or near-saturated solution of this compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed, allowing the solvent to evaporate slowly over days or weeks.[1]
-
Vapor Diffusion: This technique is highly effective for small quantities of material. A concentrated solution of this compound in a "good" solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" solvent in which this compound is less soluble but which is miscible with the good solvent. The vapor of the poor solvent slowly diffuses into the solution of the compound, gradually reducing its solubility and inducing crystallization.[2][3]
-
Slow Cooling: A saturated solution of this compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.[4]
Experimental Protocol: Single-Crystal Growth by Slow Evaporation
-
Solvent Screening: Test the solubility of this compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to find a solvent in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of purified this compound in the chosen solvent. Filter the solution through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystallization Setup: Transfer the filtered solution to a clean, small vial or test tube. Cover the opening with parafilm and pierce a few small holes with a needle to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment and leave it undisturbed. Monitor periodically for crystal growth.
The Definitive Technique: Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique to determine the precise three-dimensional arrangement of atoms in the crystal lattice.
Experimental Workflow: From Crystal to Structure
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
A Predictive Glimpse: The Crystal Structure of this compound Based on Analogues
In the absence of experimental data for this compound, we can make informed predictions about its crystal structure by examining the crystallographic data of closely related molecules. For this purpose, we will consider 2,5-diphenylpyrazine and 2-methyl-5-phenylpyrazine as structural analogues.
Table 1: Crystallographic Data of this compound Analogues
| Compound Name | Molecular Formula | CCDC Number | Space Group | Key Intermolecular Interactions |
| 2,5-Diphenylpyrazine[5] | C₁₆H₁₂N₂ | 144489 | P2₁/n (Monoclinic) | π-π stacking, C-H···N interactions |
| 2-Methylpyrazine[6] | C₅H₆N₂ | 148781 | P2₁/c (Monoclinic) | C-H···N hydrogen bonds |
| 2,5-Dimethylpyrazine[7] | C₆H₈N₂ | 148783 | Pnma (Orthorhombic) | C-H···N interactions |
Predicted Intermolecular Interactions in this compound:
Based on the structures of its analogues, the crystal packing of this compound is likely to be dominated by a combination of weak hydrogen bonds and π-π stacking interactions.
-
C-H···N Hydrogen Bonds: The nitrogen atoms of the pyrazine ring are hydrogen bond acceptors, while the hydrogen atoms of the phenyl ring and the pyrazine ring itself can act as donors. These C-H···N interactions are a common feature in the crystal packing of aza-aromatic compounds.[1]
-
π-π Stacking: The aromatic nature of both the pyrazine and phenyl rings suggests that π-π stacking interactions will play a significant role in the crystal packing. These can occur in a parallel-displaced or T-shaped arrangement, contributing to the overall stability of the crystal lattice.[2]
Caption: Predicted Intermolecular Interactions in this compound.
The Prospect of Polymorphism
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in drug development and materials science, as different polymorphs can exhibit distinct physical properties. Given the conformational flexibility between the phenyl and pyrazine rings, it is plausible that this compound could exhibit polymorphism. The specific arrangement of molecules in the crystal lattice, driven by the subtle balance of intermolecular forces, could lead to different packing arrangements and, consequently, different polymorphs.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its elucidation. From a robust synthetic strategy using the Suzuki-Miyaura coupling to detailed protocols for single-crystal growth and the powerful analytical technique of X-ray diffraction, the path to this structural knowledge is clear. Furthermore, by drawing on the crystallographic data of analogous compounds, we can anticipate a rich tapestry of intermolecular interactions, including C-H···N hydrogen bonds and π-π stacking, that will likely govern its solid-state architecture. The potential for polymorphism adds another layer of complexity and interest to this molecule. The eventual determination of the crystal structure of this compound will undoubtedly provide valuable insights for the design of new pharmaceuticals and functional materials.
References
- 1. Strength from weakness: The role of CH…N hydrogen bond in the formation of wave-like topology in crystals of aza-heterocycles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure, Hirshfeld surface analysis and density functional theory study of 1-nonyl-3-phenylquinoxalin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Diphenylpyrazine | C16H12N2 | CID 220958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pyrazine Scaffold: A Privileged Motif in Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have established it as a "privileged scaffold," consistently appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][3] This technical guide provides a comprehensive exploration of the diverse biological activities of pyrazine derivatives, delving into their mechanisms of action, structure-activity relationships, and applications in modern drug discovery. We will traverse the landscape of their therapeutic potential, from established roles in anticancer and antimicrobial chemotherapy to emerging applications in antiviral and anti-inflammatory contexts. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the pyrazine scaffold in their scientific endeavors.
The Pyrazine Nucleus: Physicochemical Properties and Biological Significance
The pyrazine ring is a planar, electron-deficient aromatic system. The presence of two electronegative nitrogen atoms significantly influences its electronic distribution, creating a dipole moment of zero due to molecular symmetry.[4] This electron deficiency makes the pyrazine ring susceptible to nucleophilic substitution and a key player in various non-covalent interactions with biological macromolecules.[5] The nitrogen atoms can act as hydrogen bond acceptors, a critical interaction for binding to the hinge region of many protein kinases.[6] This inherent ability to engage in specific, high-affinity interactions with protein targets underpins the broad spectrum of biological activities observed in its derivatives.[1][5]
Pyrazine-containing compounds are found in nature, contributing to the aroma of various foods and acting as pheromones in insects.[7] However, their true impact is most profoundly felt in the pharmaceutical industry. The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as the antitubercular agent pyrazinamide, the anticancer drug bortezomib, and the diuretic amiloride, highlighting the scaffold's therapeutic importance.[1]
A Spectrum of Biological Activities: Therapeutic Applications of Pyrazine Derivatives
The versatility of the pyrazine scaffold has led to the development of derivatives with a wide array of pharmacological activities.[4][8][9]
Anticancer Activity
Pyrazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[2][7][10] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of the proteasome, and induction of apoptosis.[1][6][11]
2.1.1. Kinase Inhibition: Many pyrazine-based compounds act as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6][12] For instance, Gilteritinib, an FDA-approved drug for acute myeloid leukemia (AML), is a pyrazine-2-carboxamide derivative that dually inhibits FLT3 and AXL kinases.[6] The nitrogen atoms of the pyrazine ring are often pivotal in forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[6]
2.1.2. Proteasome Inhibition: Bortezomib, a first-in-class proteasome inhibitor for treating multiple myeloma, features a pyrazine-containing structure.[1] It reversibly inhibits the 26S proteasome, leading to the accumulation of proteins that trigger apoptosis in cancer cells.[1]
2.1.3. Induction of Apoptosis: Numerous synthetic pyrazine derivatives have been shown to induce apoptosis in cancer cell lines. For example, certain chalcone-pyrazine hybrids have demonstrated potent inhibitory effects on various cancer cell lines by triggering programmed cell death.[13]
Table 1: Examples of Anticancer Pyrazine Derivatives and their IC50 Values
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazine Hybrid (Compound 49) | A549 (Lung) | 0.13 | [4] |
| Chalcone-Pyrazine Hybrid (Compound 49) | Colo-205 (Colon) | 0.19 | [4] |
| Chalcone-Pyrazine Hybrid (Compound 51) | MCF-7 (Breast) | 0.012 | [4] |
| Ligustrazine-Curcumin Hybrid (Compound 79) | A549 (Lung) | 0.60 - 2.85 | [4] |
| 1,3,4-Oxadiazole bearing Pyrimidine-Pyrazine (Compound 9a) | PC3 (Prostate) | 0.05 ± 0.007 | [14] |
Antimicrobial Activity
The pyrazine scaffold is a key component in several antimicrobial agents, exhibiting activity against bacteria, fungi, and mycobacteria.[15][16][17]
2.2.1. Antibacterial Activity: Novel triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[18] Some derivatives have exhibited minimum inhibitory concentrations (MICs) comparable to the first-line antibiotic ampicillin.[18]
2.2.2. Antifungal Activity: Halogenated pyrazine-based chalcones have demonstrated inhibitory effects against fungal strains like Candida glabrata and Trichophyton interdigitale.[15]
2.2.3. Antimycobacterial Activity: Pyrazinamide is a cornerstone of first-line tuberculosis treatment. Its mechanism involves conversion to pyrazinoic acid, which disrupts membrane transport and energy metabolism in Mycobacterium tuberculosis.[17] Additionally, novel halogenated pyrazine derivatives have shown significant activity against various Mycobacterium species.[15]
Table 2: Antimicrobial Activity of Pyrazine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine (Compound 2e) | Staphylococcus aureus | 32 | [18] |
| Triazolo[4,3-a]pyrazine (Compound 2e) | Escherichia coli | 16 | [18] |
| Pyrazine-2-carboxylic acid derivative (P10) | Candida albicans | 3.125 | [17] |
| Pyrazine-2-carboxylic acid derivative (P9) | Pseudomonas aeruginosa | 25 | [17] |
Antiviral Activity
Pyrazine derivatives have also been investigated for their antiviral properties.[19][20][21] A pyrazino-pyrazine derivative has shown in vitro activity against a range of viruses, including measles, influenza, and herpes simplex viruses.[19] More recently, new pyrazine conjugates have been synthesized and evaluated for their potential against SARS-CoV-2, with some compounds showing promising inhibitory activity and selectivity indexes.[20][22]
Other Biological Activities
The therapeutic potential of pyrazine derivatives extends beyond the aforementioned areas. They have been reported to possess anti-inflammatory, analgesic, antioxidant, and antidiabetic properties.[4][9][23] For instance, tetramethylpyrazine (ligustrazine), a compound found in some plants, is known to scavenge superoxide anions and reduce nitric oxide production.[24]
Structure-Activity Relationships (SAR) and Medicinal Chemistry Strategies
The biological activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective drug candidates.[25][26][27]
For example, in a series of oxazolo[3,4-a]pyrazine derivatives acting as neuropeptide S receptor antagonists, the introduction of a guanidine group led to a significant improvement in in vivo potency.[25][27] Similarly, for pyrazine-based chalcones with antimicrobial activity, the presence of electron-withdrawing groups at specific positions on an adjacent phenyl ring was found to enhance potency.[15]
Medicinal chemists often employ bioisosteric replacement strategies, where the pyrazine ring is used as a surrogate for other aromatic systems like benzene, pyridine, or pyrimidine to modulate physicochemical properties and biological activity.
Experimental Protocols for Assessing Biological Activity
The evaluation of the biological activity of novel pyrazine derivatives requires robust and standardized experimental protocols. Below are representative methodologies for assessing anticancer and antimicrobial activities.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the pyrazine derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Key Concepts: Diagrams and Workflows
General Synthetic Scheme for Pyrazine Derivatives
Caption: A generalized synthetic route to pyrazine derivatives.
Workflow for Biological Activity Screening
Caption: A typical workflow for drug discovery involving pyrazine derivatives.
Conclusion and Future Perspectives
The pyrazine scaffold continues to be a highly valuable and versatile platform in the discovery of new therapeutic agents.[1][8] Its favorable physicochemical properties and ability to engage in key interactions with biological targets have cemented its role in medicinal chemistry.[5] The broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects, ensures that pyrazine derivatives will remain an area of intense research.[2][4][19] Future efforts will likely focus on the development of more selective and potent derivatives through computational modeling, combinatorial synthesis, and a deeper understanding of their mechanisms of action. The continued exploration of novel pyrazine-based compounds holds significant promise for addressing unmet medical needs and expanding our therapeutic arsenal against a range of diseases.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rjpbcs.com [rjpbcs.com]
- 18. mdpi.com [mdpi.com]
- 19. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 23. researchgate.net [researchgate.net]
- 24. Pyrazine - Wikipedia [en.wikipedia.org]
- 25. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
Methodological & Application
2-Phenylpyrazine: A Versatile Heterocyclic Building Block in Modern Organic Synthesis
An In-Depth Guide for Synthetic Chemists
Abstract
The pyrazine core is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and functional materials. Among its derivatives, 2-phenylpyrazine emerges as a particularly powerful and versatile building block in organic synthesis. The electronic interplay between the electron-deficient pyrazine ring and the attached phenyl group bestows upon it a unique reactivity profile, ripe for exploitation in the construction of complex molecular architectures. This comprehensive guide delves into the synthesis, reactivity, and application of this compound, providing researchers, scientists, and drug development professionals with detailed application notes, field-proven protocols, and mechanistic insights to leverage this scaffold in their synthetic endeavors.
Introduction: The Strategic Advantage of the this compound Scaffold
Nitrogen-containing heterocycles are the cornerstone of medicinal chemistry and materials science. The this compound scaffold, which marries an electron-poor diazine ring with a functionalizable phenyl group, offers a distinct set of strategic advantages. The pyrazine nitrogens act as powerful directing groups in transition metal-catalyzed reactions, enabling precise functionalization of the proximal C-H bonds on the phenyl ring.[1][2] This inherent reactivity, combined with the scaffold's presence in various bioactive molecules, makes this compound a high-value starting material for creating novel chemical entities.[3][4]
Foundational Synthetic Routes to this compound
The accessibility of a building block is paramount to its utility. Fortunately, this compound can be synthesized efficiently through several robust methods.
Classical Synthesis: Condensation of 1,2-Dicarbonyls
The most traditional and scalable synthesis involves the condensation of phenylglyoxal with ethylenediamine. This method is valued for its simplicity and typically high yields.
Protocol 1: Synthesis of this compound via Condensation
-
Reaction Setup: In a round-bottom flask, dissolve phenylglyoxal monohydrate (1.0 eq) in ethanol (approx. 0.5 M).
-
Reagent Addition: Add ethylenediamine (1.05 eq) dropwise to the stirred solution at room temperature. An exothermic reaction is often observed.
-
Reaction Monitoring: Stir the reaction for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Workup & Purification: Upon completion, remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Product: Purify the crude product by flash column chromatography on silica gel (70-230 mesh) using a hexane/ethyl acetate gradient to yield this compound as a crystalline solid.
Modern Synthesis: Palladium-Catalyzed Cross-Coupling
For creating substituted 2-phenylpyrazines, modern cross-coupling reactions provide unparalleled modularity. The Suzuki-Miyaura coupling of a 2-halopyrazine with a phenylboronic acid is a prime example. This approach is fundamental for generating libraries of analogues for structure-activity relationship (SAR) studies.[5]
Protocol 2: Suzuki-Miyaura Coupling for Substituted 2-Phenylpyrazines
-
Catalyst & Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2-chloropyrazine (1.0 eq), the desired phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue via flash chromatography to obtain the target this compound derivative.
The Reactivity Landscape: Harnessing this compound for Molecular Elaboration
The synthetic value of this compound is fully realized in its subsequent functionalization. The pyrazine moiety serves as an outstanding directing group for C-H activation, opening a direct path to substituted biaryl systems.
Directed ortho-C–H Functionalization: The Power of the Pyrazine Guide
Transition metal-catalyzed C-H activation is a transformative technology in modern synthesis. The this compound scaffold is an exemplary substrate for these reactions, where the pyridine-type nitrogen directs the catalyst to the ortho-C-H bonds of the phenyl ring with high regioselectivity. While much of the foundational work has been demonstrated on the analogous 2-phenylpyridine system, the electronic and steric principles are directly translatable to this compound.[1][2][6]
Key Transformations:
-
Palladium-Catalyzed Arylation: Creates complex biaryl structures, crucial for medicinal chemistry and materials science.[7]
-
Rhodium-Catalyzed Alkenylation & Annulation: Enables the synthesis of vinylated arenes and fused polycyclic systems.[8][9]
The general mechanism for these transformations involves the coordination of the pyrazine nitrogen to the metal center, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered metallacycle. This intermediate then undergoes oxidative addition with a coupling partner, followed by reductive elimination to furnish the product and regenerate the active catalyst.
Workflow: Directed C-H Functionalization
Caption: Generalized catalytic cycle for directed C-H functionalization.
Protocol 3: Palladium-Catalyzed ortho-C–H Arylation (Adapted from 2-Phenylpyridine Systems)
This protocol is adapted from well-established procedures for the closely related 2-phenylpyridine substrate, which is expected to exhibit very similar reactivity.[7]
-
Reaction Setup: In a sealed vial, combine this compound (1.0 eq), the desired aryl iodide (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Execution: Seal the vial and heat the mixture at 120 °C for 24 hours.
-
Workup: After cooling, dilute the reaction mixture with water and extract with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the ortho-arylated this compound.
Table 1: Representative C-H Functionalization Reactions of Phenyl-Heterocycles
| Entry | Heterocycle | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-Phenylpyridine | 4-Iodotoluene | Pd(OAc)₂ / K₂CO₃ | 2-(2'-Methyl-[1,1'-biphenyl]-2-yl)pyridine | 85 | [7] |
| 2 | 2-Phenylpyridine | Styrene | [RhCpCl₂]₂ / AgSbF₆ | 2-(2-Styrylphenyl)pyridine | 78 | [8] |
| 3 | This compound | Phenylboronic Acid | Pd(OAc)₂ / Ag₂O | 2-(Biphenyl-2-yl)pyrazine | (Predicted High) | Adapted |
| 4 | this compound | N-phenylmaleimide | [RhCpCl₂]₂ / AgSbF₆ | Annulated Product | (Predicted High) | Adapted |
Applications in Drug Discovery and Materials Science
The synthetic accessibility and versatile reactivity of this compound make it an attractive scaffold for high-value applications.
-
Medicinal Chemistry: The pyrazine ring is a known bioisostere for other aromatic systems and is present in numerous approved drugs.[3] The ability to rapidly generate libraries of substituted 2-phenylpyrazines via C-H functionalization allows for efficient exploration of chemical space in the search for new therapeutic agents, such as kinase inhibitors or protein-protein interaction modulators.[10][11]
-
Organic Electronics: Analogous to the well-studied 2-phenylpyridine ligands used in iridium-based Organic Light-Emitting Diodes (OLEDs), this compound derivatives are promising candidates for new phosphorescent emitters.[12] The introduction of electron-donating or -withdrawing groups through the synthetic methods described here can be used to tune the photophysical properties, such as emission color and quantum yield.[13]
Conclusion
This compound is a building block of significant strategic value in modern organic synthesis. Its straightforward preparation, coupled with its exceptional utility as a substrate for powerful C-H functionalization reactions, provides a direct and efficient entry into complex molecular scaffolds. For researchers in drug discovery and materials science, mastering the chemistry of this compound unlocks a vast potential for innovation and the creation of novel, high-impact molecules. This guide serves as a foundational resource to inspire and enable such discoveries.
References
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 13. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Phenylpyrazine in Medicinal Chemistry: A Guide for Researchers
The 2-phenylpyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable building block for the design and synthesis of novel therapeutic agents targeting a wide array of diseases. This guide provides an in-depth overview of the applications of this compound derivatives, complete with detailed synthetic protocols, biological evaluation methodologies, and insights into their structure-activity relationships (SAR).
The this compound Core: A Versatile Scaffold in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a key component in numerous biologically active compounds.[1] The introduction of a phenyl group at the 2-position imparts a unique combination of steric and electronic features, influencing the molecule's ability to interact with biological targets. This diaryl-like arrangement allows for diverse chemical modifications on both the pyrazine and phenyl rings, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including:
-
Kinase Inhibition: Targeting various protein kinases involved in cell signaling pathways, making them promising candidates for anticancer therapies.[2][3]
-
Antimicrobial Activity: Exhibiting efficacy against a range of bacterial and fungal pathogens.
-
Antiviral Activity: Showing potential in combating viral infections.
This guide will delve into the practical aspects of working with this compound derivatives, providing researchers with the necessary protocols to synthesize, evaluate, and optimize these compounds for medicinal chemistry applications.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of an α-dicarbonyl compound with a 1,2-diamine.[4] Modifications to this core structure can be readily introduced by using substituted starting materials.
Protocol 1: General Synthesis of this compound
This protocol describes a classical and straightforward method for the synthesis of the this compound core.
Rationale: This method relies on the robust and well-established condensation reaction between an α-diketone (phenylglyoxal) and a 1,2-diamine (ethylenediamine), followed by an oxidation step to form the aromatic pyrazine ring. The choice of an oxidative workup is crucial for achieving the final aromatic product.
Materials:
-
Phenylglyoxal monohydrate
-
Ethylenediamine
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Condensation:
-
In a round-bottom flask, dissolve phenylglyoxal monohydrate (1.0 equivalent) in ethanol.
-
Slowly add ethylenediamine (1.0 equivalent) to the solution while stirring at room temperature.
-
A precipitate of dihydropyrazine may form. Continue stirring for 2-4 hours to ensure complete reaction.
-
-
Oxidation and Aromatization:
-
To the reaction mixture, add a solution of sodium hydroxide (2.0 equivalents) in water.
-
Heat the mixture to reflux for 1-2 hours. This step facilitates the oxidation of the dihydropyrazine intermediate to the pyrazine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Diagram 1: General Synthesis of this compound
A generalized workflow for the synthesis of this compound.
Applications and Biological Evaluation Protocols
The versatility of the this compound scaffold has led to its exploration in various therapeutic areas. The following sections provide detailed protocols for evaluating the biological activity of this compound derivatives.
Kinase Inhibition
Many this compound derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[1][2]
This protocol outlines a common method to determine the inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Rationale: This assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice-versa. Therefore, an increase in luminescence in the presence of a test compound signifies inhibition of the kinase. This method is highly sensitive and suitable for high-throughput screening.
Materials:
-
Recombinant kinase enzyme of interest
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., containing MgCl₂, DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the this compound derivatives in DMSO. A typical starting concentration is 10 mM.
-
-
Kinase Reaction:
-
In the wells of a white, opaque plate, add the kinase assay buffer.
-
Add the test compound dilutions to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase enzyme to all wells except for the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP according to the manufacturer's instructions for the luminescence-based assay kit. This typically involves adding a reagent that lyses the cells and another that converts the remaining ATP into a luminescent signal.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Diagram 2: Workflow for Kinase Inhibition Assay
A generalized experimental workflow for screening kinase inhibitors.
Table 1: Representative Kinase Inhibitory Activity of Pyrazine Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 2,6-Disubstituted pyrazines | CK2 | Varies | [2] |
| Pyrazine-based small molecules | Various kinases | Varies | [1][3] |
| 1,3-Diphenylpyrazine derivatives | Skp2 | 2800 | [5] |
Antimicrobial Activity
The emergence of drug-resistant pathogens has fueled the search for new antimicrobial agents. Pyrazine derivatives have shown promise in this area.
This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains.[6][7][8]
Rationale: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a widely used and standardized method for antimicrobial susceptibility testing.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of the this compound derivatives in CAMHB directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions with the prepared bacterial suspension.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density (OD) can be measured using a microplate reader at 600 nm to quantify bacterial growth.
-
Diagram 3: Workflow for Antimicrobial MIC Assay
A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity
Certain pyrazine derivatives have demonstrated potential as antiviral agents.[9][10]
This protocol is used to evaluate the ability of this compound derivatives to inhibit the cytopathic effect (CPE) induced by a virus in cell culture.[11][12]
Rationale: Many viruses cause visible damage, or CPE, to the cells they infect. This assay measures the ability of a compound to protect cells from this virus-induced damage. A reduction in CPE in the presence of the compound indicates antiviral activity.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Sterile 96-well cell culture plates
-
MTT or similar cell viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within a few days.
-
Include a virus control (cells with virus but no compound), a cell control (cells with no virus or compound), and a compound toxicity control (cells with compound but no virus).
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator until the virus control wells show significant CPE (typically 2-5 days).
-
-
Quantification of Cell Viability:
-
Assess cell viability using a reagent like MTT. This involves adding the reagent to the wells, incubating, and then measuring the absorbance at a specific wavelength.
-
The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the EC₅₀ value (the concentration of the compound that protects 50% of the cells from virus-induced death).
-
Simultaneously, determine the CC₅₀ (the concentration of the compound that causes 50% cytotoxicity in uninfected cells) from the compound toxicity control wells.
-
The selectivity index (SI = CC₅₀ / EC₅₀) is a measure of the compound's therapeutic window. A higher SI value is desirable.
-
Diagram 4: Workflow for Antiviral CPE Assay
A generalized workflow for the antiviral cytopathic effect (CPE) inhibition assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective this compound derivatives.[13][14]
Key SAR Observations:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly impact biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, influencing its binding to the target protein.
-
Modifications of the Pyrazine Ring: Substitution on the pyrazine ring can affect the compound's solubility, metabolic stability, and interaction with the target. For example, introducing amino or alkylamino groups can alter the hydrogen bonding potential and overall lipophilicity.
-
Conformational Rigidity: Introducing conformational constraints, for instance, by fusing another ring to the pyrazine core, can enhance binding affinity by reducing the entropic penalty upon binding to the target.
Mechanism of Action:
The mechanism of action of this compound derivatives is target-dependent.
-
Kinase Inhibitors: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[1]
-
Antimicrobial Agents: The exact mechanism is often multifaceted and can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
-
Antiviral Agents: The mechanism can vary widely, from inhibiting viral entry into host cells to blocking viral replication enzymes like polymerases or proteases.
Conclusion
The this compound scaffold represents a highly valuable platform in medicinal chemistry for the development of novel therapeutic agents. The synthetic accessibility and the ease of structural modification allow for the generation of diverse chemical libraries for screening against various biological targets. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to explore the full potential of this compound derivatives in their drug discovery endeavors. As our understanding of disease biology continues to evolve, the versatility of this scaffold ensures its continued relevance in the quest for new and effective medicines.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 12. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Phenylpyrazine as a Versatile Scaffold in the Synthesis of Pharmaceutical Intermediates
Introduction: The Significance of the Phenylpyrazine Moiety in Medicinal Chemistry
The pyrazine ring is a privileged heterocyclic scaffold, integral to the structure of numerous natural products and clinically approved pharmaceuticals.[1][2] Its two nitrogen atoms, arranged in a 1,4-orientation, act as hydrogen bond acceptors and influence the molecule's electronic properties, solubility, and metabolic stability.[2] When coupled with a phenyl group, as in 2-phenylpyrazine, the resulting scaffold offers a unique combination of aromaticity, rigidity, and opportunities for multi-vector derivatization, making it a highly attractive starting point for the synthesis of novel pharmaceutical intermediates.
The diverse pharmacological activities exhibited by pyrazine derivatives—including anticancer, anti-inflammatory, antibacterial, and antiviral properties—underscore the importance of this structural motif in drug discovery.[3][4] For researchers and drug development professionals, the ability to efficiently and selectively functionalize the this compound core is paramount for generating libraries of novel compounds for biological screening. This guide provides a detailed exploration of modern synthetic methodologies, focusing on palladium-catalyzed cross-coupling reactions, to unlock the synthetic potential of this compound and its derivatives.
Core Synthetic Strategy: From Dihalopyrazine to Functionalized this compound Intermediates
A robust and cost-effective strategy for accessing a wide array of this compound-based intermediates begins with a commercially available precursor, 2,5-dichloropyrazine. The synthetic workflow involves a selective initial functionalization to introduce the phenyl group, followed by subsequent diversification at the remaining reactive site. This approach allows for a modular and convergent synthesis of complex molecules.
Caption: Core synthetic workflow for this compound intermediates.
Part 1: Synthesis of the Key Precursor: 2-Chloro-5-phenylpyrazine
The selective mono-arylation of 2,5-dichloropyrazine is the crucial first step. The Suzuki-Miyaura coupling is the reaction of choice for this transformation due to its high functional group tolerance and generally mild reaction conditions.
Protocol 1: C5-Selective Suzuki-Miyaura Coupling
This protocol details the synthesis of 2-chloro-5-phenylpyrazine from 2,5-dichloropyrazine and phenylboronic acid. The selectivity for mono-arylation is achieved by controlling the stoichiometry of the reagents.
Reaction Scheme:
(Illustrative scheme, not generated)
Materials:
-
2,5-Dichloropyrazine
-
Phenylboronic acid
-
Palladium(II) chloride (PdCl₂)
-
Sodium carbonate (Na₂CO₃)
-
Tetrabutylammonium bromide (NBu₄Br)
-
Toluene, degassed
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: [5]
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,5-dichloropyrazine (1.0 equiv), phenylboronic acid (1.2 equiv), Na₂CO₃ (3.0 equiv), and NBu₄Br (3.0 equiv).
-
Add PdCl₂ (3 mol%) to the vial.
-
Seal the vial with a septum and evacuate and backfill with nitrogen gas (repeat this cycle three times).
-
Using a syringe, add degassed toluene and degassed water in a 5:1 ratio (e.g., 5 mL toluene and 1 mL water per 1 mmol of 2,5-dichloropyrazine).
-
Place the vial in a preheated oil bath at 75 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-chloro-5-phenylpyrazine.
Expert Insights:
-
Catalyst Choice: While PdCl₂ is effective, other palladium sources like Pd(OAc)₂ or pre-formed catalysts such as Pd(PPh₃)₄ can also be used. The choice may depend on the specific substrate and desired reaction kinetics.
-
Role of NBu₄Br: The phase-transfer catalyst, NBu₄Br, is crucial for facilitating the transfer of the carbonate base from the aqueous phase to the organic phase, thereby promoting the transmetalation step of the catalytic cycle.
-
Degassing: Thoroughly degassing the solvents is critical to prevent the oxidation of the palladium(0) active catalyst, which can lead to lower yields.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | PdCl₂ (3) | Na₂CO₃ | Toluene/H₂O | 75 | 18 | 41 (mono-C5) | [5] |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | High | [5] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 12 | Good | [5] |
Part 2: Derivatization of 2-Chloro-5-phenylpyrazine
With the key intermediate, 2-chloro-5-phenylpyrazine, in hand, a variety of functional groups can be introduced at the 2-position using palladium-catalyzed cross-coupling reactions. This modular approach allows for the rapid generation of a diverse library of compounds.
A. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-phenylpyrazines
This reaction is ideal for creating biaryl or heteroaryl-aryl pyrazine structures, which are common motifs in kinase inhibitors and other targeted therapies.[6]
General Protocol:
-
In a reaction vial, combine 2-chloro-5-phenylpyrazine (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).
-
Seal the vial, evacuate, and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DME).
-
Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify by column chromatography.
Caption: Suzuki-Miyaura coupling workflow.
B. Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-phenylpyrazines
The introduction of amine functionalities is a cornerstone of medicinal chemistry, as it can significantly enhance solubility and provide key hydrogen bonding interactions with biological targets.[7][8] The Buchwald-Hartwig amination is the premier method for forming C-N bonds with aryl halides.[7]
General Protocol:
-
In an inert atmosphere glovebox or using a Schlenk line, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), the appropriate phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 1.2-1.5 times the palladium), and a strong base (e.g., NaOtBu or LiHMDS, 1.4 equiv).
-
Add the amine (1.2 equiv) and 2-chloro-5-phenylpyrazine (1.0 equiv).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or THF).
-
Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify by column chromatography.
Expert Insights:
-
Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. For less reactive amines or sterically hindered substrates, bulky biarylphosphine ligands (e.g., SPhos, XPhos) are often superior.[7]
-
Base Sensitivity: Strong bases like NaOtBu can be incompatible with certain functional groups (e.g., esters). In such cases, a weaker base like K₂CO₃ or Cs₂CO₃ may be used, though this might require higher temperatures or longer reaction times.
C. Sonogashira Coupling: Synthesis of 2-Alkynyl-5-phenylpyrazines
The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can participate in further transformations (e.g., click chemistry, reductions) or act as a rigid linker in a larger molecule.[9][10]
General Protocol:
-
To a solution of 2-chloro-5-phenylpyrazine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N or DIPA, 2.0 equiv).
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture (e.g., through a pad of Celite) to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Expert Insights:
-
Copper-Free Conditions: While the classic Sonogashira reaction uses a copper co-catalyst, copper-free conditions have been developed to avoid potential issues with copper-catalyzed alkyne homocoupling (Glaser coupling).[9] These protocols often require specific ligands and may need higher temperatures.
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPA) is typically used both as a base and as a solvent or co-solvent.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. By leveraging a strategic approach that begins with the selective mono-arylation of 2,5-dichloropyrazine, a key 2-chloro-5-phenylpyrazine intermediate can be efficiently prepared. This intermediate serves as a versatile platform for further diversification through robust and well-established palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to explore the vast chemical space of this compound derivatives in their quest for novel and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the 2-Phenylpyrazine Ring
Introduction: The Strategic Importance of the 2-Phenylpyrazine Scaffold
The this compound motif is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds, ranging from pharmaceuticals to agrochemicals. Its unique electronic properties, arising from the electron-deficient pyrazine ring coupled with the phenyl substituent, offer a versatile platform for drug design and development. The ability to selectively introduce functional groups onto either the pyrazine or the phenyl ring is paramount for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules. This guide provides an in-depth exploration of established and cutting-edge protocols for the functionalization of the this compound ring, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired molecular transformations.
I. C-H Functionalization of the Phenyl Ring: Directed Arylation
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the arylation of aromatic systems. In the context of this compound, the nitrogen atoms of the pyrazine ring act as directing groups, facilitating regioselective C-H functionalization at the ortho-position of the phenyl ring. Palladium-catalyzed C-H arylation is a particularly effective method for this transformation.
Causality of Experimental Choices:
The regioselectivity of this reaction is primarily dictated by the formation of a stable five-membered cyclopalladated intermediate. The palladium catalyst coordinates to one of the pyrazine nitrogens, bringing the metal center in close proximity to the ortho C-H bonds of the phenyl ring, thereby lowering the activation energy for their cleavage. The choice of oxidant is crucial for regenerating the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination, thus ensuring catalytic turnover.
Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of this compound
This protocol is adapted from established procedures for the ortho-arylation of 2-phenylpyridines, which exhibit similar reactivity.
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous N,N-Dimethylacetamide (DMA) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
-
Add PivOH (0.5 mmol) to the flask.
-
Add anhydrous DMA (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture at 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-(2'-arylphenyl)pyrazine.
Data Presentation:
| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | K₂CO₃ | DMA | 130 | 18 | 85 |
| 2 | 1-Iodo-4-methoxybenzene | Cs₂CO₃ | DMF | 120 | 16 | 92 |
| 3 | 1-Bromo-3-(trifluoromethyl)benzene | K₂CO₃ | DMA | 140 | 24 | 78 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Visualization of the Catalytic Cycle:
Caption: Catalytic cycle for Pd-catalyzed ortho-C-H arylation.
II. Functionalization of the Pyrazine Ring: Cross-Coupling Reactions
For the introduction of substituents onto the pyrazine ring, traditional cross-coupling reactions are highly effective, typically requiring a pre-functionalized pyrazine, such as a halopyrazine. The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.
Causality of Experimental Choices:
The Suzuki-Miyaura coupling relies on a palladium catalyst to couple an organoboron reagent with an organic halide. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron species for transmetalation. The solvent system is chosen to ensure the solubility of all reactants and reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-phenylpyrazine
This protocol outlines the coupling of an arylboronic acid to a 2-chloro-3-phenylpyrazine.
Materials:
-
2-Chloro-3-phenylpyrazine
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine 2-chloro-3-phenylpyrazine (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[1]
Data Presentation:
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 3 | 85 | 6 | 95 |
| 2 | 3-Methoxyphenylboronic acid | 3 | 80 | 8 | 89 |
| 3 | Thiophene-2-boronic acid | 5 | 90 | 10 | 82 |
Note: Yields are representative and may vary.
Visualization of the Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura coupling.
III. Radical Functionalization of the Pyrazine Ring: The Minisci Reaction
The Minisci reaction is a powerful tool for the direct C-H alkylation of electron-deficient N-heterocycles, such as pyrazines.[2] This reaction proceeds via a radical mechanism and offers a complementary approach to traditional nucleophilic or electrophilic substitutions.
Causality of Experimental Choices:
The reaction is typically carried out in an acidic medium to protonate the pyrazine ring, which enhances its electrophilicity and susceptibility to radical attack. A radical initiator system, classically silver nitrate and ammonium persulfate, is used to generate alkyl radicals from precursors like carboxylic acids. The regioselectivity is governed by the stability of the resulting radical cation intermediate, with attack generally favored at the positions ortho and para to the nitrogen atoms. For this compound, functionalization is expected to occur on the pyrazine ring.
Experimental Protocol: Minisci Alkylation of this compound
This is a general protocol adapted from procedures for other N-heterocycles.
Materials:
-
This compound
-
Carboxylic acid (e.g., pivalic acid for tert-butylation)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Acetonitrile
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL).
-
Carefully add concentrated H₂SO₄ (1.0 mmol) to the solution.
-
Add the carboxylic acid (3.0 mmol) and AgNO₃ (0.1 mmol, 10 mol%).
-
Heat the mixture to 60-80 °C.
-
Slowly add a solution of (NH₄)₂S₂O₈ (2.0 mmol) in water (2 mL) to the reaction mixture over 30 minutes.
-
Stir the reaction at the same temperature for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Data Presentation:
| Entry | Carboxylic Acid | Position of Alkylation | Yield (%) |
| 1 | Pivalic Acid | C3/C5/C6 | 65 (mixture) |
| 2 | Cyclohexanecarboxylic Acid | C3/C5/C6 | 60 (mixture) |
| 3 | Adamantane-1-carboxylic acid | C3/C5/C6 | 70 (mixture) |
Note: The Minisci reaction can often lead to mixtures of regioisomers, and yields are for the combined products.
Visualization of the Reaction Mechanism:
Caption: Simplified mechanism of the Minisci reaction.
IV. Photoredox-Catalyzed C-H Functionalization
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This approach can be applied to the C-H functionalization of this compound, offering an alternative to traditional methods.
Causality of Experimental Choices:
A photocatalyst, upon absorption of visible light, becomes a potent oxidant or reductant in its excited state. This allows for single-electron transfer (SET) processes with a suitable substrate to generate a radical. For C-H alkylation, an alkyl radical precursor is used, which upon interaction with the excited photocatalyst, generates the reactive alkyl radical. The reaction conditions are generally mild, often proceeding at room temperature.
Experimental Protocol: Photoredox-Catalyzed C-H Alkylation of this compound
This protocol is a representative example based on the functionalization of similar electron-deficient heterocycles.
Materials:
-
This compound
-
Alkyl radical precursor (e.g., a potassium alkyltrifluoroborate salt)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst)
-
Trifluoroacetic acid (TFA)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To an oven-dried vial, add this compound (0.5 mmol), the potassium alkyltrifluoroborate (1.0 mmol), and the photocatalyst (1-2 mol%).
-
Seal the vial with a septum and purge with an inert gas.
-
Add anhydrous, degassed acetonitrile (5 mL) and TFA (1.0 mmol).
-
Place the vial in front of a blue LED light source and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Data Presentation:
| Entry | Alkyltrifluoroborate | Photocatalyst | Solvent | Time (h) | Yield (%) |
| 1 | Potassium isopropyltrifluoroborate | Ru(bpy)₃Cl₂ | MeCN | 16 | 75 |
| 2 | Potassium cyclopentyltrifluoroborate | 4CzIPN | DMF | 24 | 68 |
| 3 | Potassium (4-fluorobenzyl)trifluoroborate | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | MeCN | 18 | 80 |
Note: Yields are representative and optimization may be required.
Visualization of the Photoredox Cycle:
Caption: General representation of a photoredox catalytic cycle.
Conclusion
The functionalization of the this compound ring is a critical endeavor in the synthesis of novel compounds with potential applications in medicine and materials science. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this scaffold. By understanding the underlying principles of each transformation, from directed C-H activation to modern photoredox catalysis, scientists can make informed decisions to optimize reaction conditions and achieve their synthetic goals. The continued development of innovative and selective functionalization methods will undoubtedly unlock the full potential of the this compound core in the discovery of next-generation molecules.
References
Application Note: 2-Phenylpyrazine as a Versatile Scaffold in the Development of Novel Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-phenylpyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a unique combination of structural rigidity and synthetic tractability. This application note provides a comprehensive guide for researchers engaged in the development of novel ligands based on this versatile core. We present detailed, field-proven protocols for the synthesis of this compound and its derivatives, their rigorous characterization, and their evaluation in key biological assays relevant to oncology and neuroscience. The causality behind experimental choices is explained to empower researchers with a deeper understanding of the methodologies. This guide is structured to serve as a practical resource, integrating synthetic chemistry, analytical techniques, and biological screening to facilitate the discovery and optimization of new therapeutic agents.
Introduction: The Significance of the this compound Core
In the landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – is a cornerstone of efficient lead generation. The this compound moiety has emerged as one such scaffold, demonstrating significant potential across various therapeutic areas.[1] The pyrazine ring, a π-deficient heterocycle, provides sites for hydrogen bonding and other polar interactions, while the appended phenyl group offers a versatile handle for synthetic modification to fine-tune steric and electronic properties. This allows for the systematic exploration of the chemical space around the core structure to optimize ligand-target interactions.
Derivatives of this scaffold have shown promise as potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[2][3] Furthermore, emerging research suggests their potential utility in addressing neurodegenerative disorders.[4] This document aims to provide the necessary tools and rationale for harnessing the potential of the this compound core in ligand development programs.
Synthesis and Characterization of this compound Derivatives
The construction of a library of this compound analogs begins with the efficient and reliable synthesis of the core structure. Several synthetic strategies can be employed, with the Suzuki-Miyaura cross-coupling being a particularly robust and versatile method due to its mild conditions and broad functional group tolerance.[4][5]
Logical Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis and purification of this compound.
Protocol 2.1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of 2-chloropyrazine with phenylboronic acid, a highly efficient method for forming the C-C bond between the pyrazine and phenyl rings.[4]
Materials:
-
2-Chloropyrazine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium carbonate [K₂CO₃] (2.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-chloropyrazine, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). Degassing the solvents is essential to remove dissolved oxygen which can interfere with the catalytic cycle.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (2-chloropyrazine) is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. An eluent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective for isolating the pure this compound.
Protocol 2.2: Characterization of this compound
Unambiguous characterization of the synthesized compounds is paramount for scientific integrity. The following methods are standard for confirming the structure and purity of this compound and its derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., CDCl₃). For this compound, characteristic signals include three protons on the pyrazine ring (typically between δ 8.5 and 9.0 ppm) and five protons on the phenyl ring (typically between δ 7.4 and 8.1 ppm).[6]
-
¹³C NMR: This provides information on the carbon framework of the molecule. For this compound, expect signals for the six unique carbon atoms of the phenyl ring and the four unique carbons of the pyrazine ring.[7]
2. Mass Spectrometry (MS):
-
This technique confirms the molecular weight of the compound. For this compound (C₁₀H₈N₂), the expected exact mass is 156.07 g/mol .[8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Biological Evaluation: Assessing Therapeutic Potential
Once a library of this compound derivatives has been synthesized and characterized, their biological activity can be assessed using a variety of in vitro assays tailored to the intended therapeutic application.
Target Pathway: Kinase Signaling in Cancer
Many this compound-based compounds are designed as kinase inhibitors. These ligands typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Caption: Mechanism of kinase inhibition by a this compound-based competitive inhibitor.
Protocol 3.1: In Vitro Kinase Inhibition Assay
This is a biochemical assay to determine the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Materials:
-
Recombinant protein kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
Test compounds (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO and add them to the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase enzyme and its specific substrate to the wells containing the test compounds.
-
Initiation: Start the reaction by adding ATP. The final concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a dose-response curve.
Protocol 3.2: MTT Cell Viability Assay
This cell-based assay is a primary screen to assess the anti-proliferative or cytotoxic effects of compounds on cancer cell lines.[8][9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Protocol 3.3: Neurite Outgrowth Assay
This assay is used to identify compounds that may promote or inhibit the growth of neurites, a key process in neuronal development and regeneration.[11][12][13]
Materials:
-
Neuronal cell line (e.g., PC-12, SH-SY5Y) or iPSC-derived neurons
-
Differentiation medium (e.g., low-serum medium for PC-12 cells)
-
Test compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Plating and Differentiation: Plate neuronal cells in a 96- or 384-well imaging plate. If using a cell line like PC-12, induce differentiation by switching to a low-serum medium.
-
Compound Treatment: Add serial dilutions of the this compound derivatives to the cells and incubate for a period sufficient to observe neurite growth (e.g., 48-72 hours).
-
Immunofluorescence Staining: Fix, permeabilize, and block the cells. Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody and DAPI.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify parameters such as total neurite length per neuron, number of neurite branches, and the number of viable cells (based on nuclear count).
Structure-Activity Relationship (SAR) Analysis
The data generated from biological screening is used to establish a Structure-Activity Relationship (SAR), which guides the iterative process of lead optimization.[14][15]
Data-Driven Ligand Design Cycle
Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis in lead optimization.
Quantitative Data for SAR Analysis
The following table presents representative data for a hypothetical series of this compound derivatives, illustrating how SAR can be deduced.
| Compound ID | R¹ (on Phenyl Ring) | R² (on Pyrazine Ring) | Aurora A Kinase IC₅₀ (nM) | HCT116 Cell IC₅₀ (µM) |
| PPZ-01 | H | H | 150 | 12.5 |
| PPZ-02 | 4-F | H | 85 | 7.8 |
| PPZ-03 | 4-OCH₃ | H | 210 | 15.2 |
| PPZ-04 | 4-F | 5-NH₂ | 15 | 1.1 |
| PPZ-05 | H | 5-NH₂ | 45 | 3.9 |
Interpretation of SAR:
-
Phenyl Ring Substitution: A small, electron-withdrawing substituent at the 4-position of the phenyl ring (e.g., fluorine in PPZ-02 ) enhances potency compared to the unsubstituted analog (PPZ-01 ). Conversely, an electron-donating group (e.g., methoxy in PPZ-03 ) is detrimental to activity. This suggests that the electronic nature of the phenyl ring plays a key role in target engagement.
-
Pyrazine Ring Substitution: The introduction of a hydrogen bond donor, such as an amino group at the 5-position of the pyrazine ring (PPZ-05 ), significantly improves both enzymatic and cellular activity.
-
Synergistic Effects: Combining the favorable substitutions (PPZ-04 ) leads to a potent compound with low nanomolar kinase inhibition and single-digit micromolar anti-proliferative activity, demonstrating a synergistic effect between the two modifications.
Conclusion
The this compound scaffold is a fertile ground for the discovery of novel, potent, and selective ligands. By employing the robust synthetic and analytical protocols outlined in this guide, researchers can efficiently generate and validate libraries of derivatives. The systematic application of in vitro biological assays provides the crucial data needed to build a comprehensive understanding of the structure-activity relationship, paving the way for the rational design of optimized lead compounds with therapeutic potential in oncology, neuroscience, and beyond.
References
- 1. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 2-Phenylpyridine(1008-89-5) 13C NMR spectrum [chemicalbook.com]
- 8. Pyrazine, 2-phenyl- | C10H8N2 | CID 642870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PubChemLite - this compound (C10H8N2) [pubchemlite.lcsb.uni.lu]
The Emerging Role of Phenylpyrazine Scaffolds in Photoredox Catalysis: Application Notes and Protocols
Abstract
Visible-light photoredox catalysis has revolutionized modern synthetic chemistry, offering green and efficient pathways for the formation of complex chemical bonds.[1] While iridium and ruthenium complexes have historically dominated the field, there is a growing demand for cost-effective and metal-free organic photocatalysts.[2] Pyrazine derivatives, a class of nitrogen-containing aromatic heterocycles, are emerging as a promising platform for the design of novel organic photosensitizers.[3] This technical guide provides a comprehensive overview of the application of phenylpyrazine-based compounds in photoredox catalysis. Due to the nascent stage of research into 2-phenylpyrazine as a standalone photocatalyst, this guide will focus on the well-documented and structurally related dicyanopyrazine (DPZ) derivatives as a case study to illustrate the principles, applications, and experimental protocols relevant to this class of catalysts.[4] We will explore the underlying mechanistic principles, detail specific synthetic applications, and provide robust, step-by-step protocols for researchers in organic synthesis and drug development.
Introduction: The Pyrazine Core in Photoredox Catalysis
The power of photoredox catalysis lies in its ability to harness low-energy visible light to generate highly reactive radical intermediates from stable organic molecules.[1] A key component of any photoredox system is the photocatalyst, a molecule that absorbs light and initiates single-electron transfer (SET) processes.[5] Organic dyes have gained significant traction as metal-free alternatives to traditional heavy metal complexes.[2]
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a versatile scaffold for the design of organic photocatalysts.[6] The electronic properties of the pyrazine core can be readily tuned through substitution, allowing for the modulation of absorption spectra, excited-state lifetimes, and redox potentials.[4] While research into the direct application of unsubstituted this compound as a photoredox catalyst is limited, its derivatives, particularly dicyanopyrazines (DPZs), have demonstrated significant potential.[4][5] These molecules exhibit desirable photoelectronic properties, including high chemical and photostability, and a tunable HOMO-LUMO gap.[4]
Mechanistic Principles of Pyrazine-Based Photoredox Catalysis
The catalytic cycle of a pyrazine-based photocatalyst, such as a DPZ derivative, is initiated by the absorption of visible light, promoting the catalyst to an excited state (PC*). This excited state is a more potent oxidant and reductant than the ground state, enabling it to engage in single-electron transfer with a substrate.
The catalytic cycle can proceed through two primary pathways:
-
Oxidative Quenching Cycle: The excited photocatalyst (PC*) accepts an electron from a donor molecule (D), generating a radical cation (D•+) and the reduced form of the photocatalyst (PC•−). The reduced photocatalyst then donates an electron to an acceptor molecule (A), forming a radical anion (A•−) and regenerating the ground-state photocatalyst (PC).
-
Reductive Quenching Cycle: The excited photocatalyst (PC*) donates an electron to an acceptor molecule (A), forming a radical anion (A•−) and the oxidized form of the photocatalyst (PC•+). The oxidized photocatalyst then accepts an electron from a donor molecule (D), generating a radical cation (D•+) and regenerating the ground-state photocatalyst (PC).
The specific pathway is determined by the redox potentials of the photocatalyst and the substrates involved.
Figure 1: Generalized photoredox catalytic cycles.
Application Note: α-Functionalization of Amines using a Dicyanopyrazine Photocatalyst
This section details the application of a dicyanopyrazine (DPZ) derivative as a photoredox catalyst for the α-functionalization of amines, a reaction of significant importance in medicinal chemistry.
Background and Rationale
The direct functionalization of the α-C-H bond of amines is a powerful tool for the synthesis of complex nitrogen-containing molecules. Photoredox catalysis provides a mild and efficient method for this transformation, avoiding the need for harsh reagents or pre-functionalization of the amine. DPZ derivatives have been shown to be effective catalysts for this reaction, proceeding via an oxidative quenching cycle.[5]
Proposed Mechanism
The reaction is initiated by the photoexcitation of the DPZ catalyst. The excited catalyst then oxidizes the amine to form a radical cation, which subsequently undergoes deprotonation to yield an α-amino radical. This radical can then engage in a variety of bond-forming reactions, such as addition to an electron-deficient olefin.
Figure 2: Proposed mechanism for α-functionalization of amines.
Experimental Protocol: α-Alkylation of N,N-Dimethylaniline with N-Phenylmaleimide
This protocol is adapted from studies on DPZ-mediated α-functionalization of amines.[5]
Materials:
-
Dicyanopyrazine photocatalyst (e.g., a dithienyl-dicyanopyrazine derivative)[5]
-
N,N-dimethylaniline
-
N-phenylmaleimide
-
Lithium hexafluorophosphate (LiPF₆)
-
Acetonitrile (MeCN), anhydrous
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Blue LED light source (e.g., 455 nm)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a Schlenk flask or oven-dried vial, add the dicyanopyrazine photocatalyst (1 mol%), N,N-dimethylaniline (1.0 equiv), N-phenylmaleimide (1.2 equiv), and LiPF₆ (1.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous acetonitrile via syringe to achieve a substrate concentration of 0.1 M.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated product.
Data Summary:
| Entry | Photocatalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | DPZ derivative | 1 | MeCN | 12 | 85-95 |
| 2 | DPZ derivative | 0.1 | MeCN | 24 | 70-80 |
Yields are representative and may vary depending on the specific DPZ derivative and reaction conditions.
Application Note: this compound as a Ligand in Photocatalytic Systems
While the use of this compound as a standalone photoredox catalyst is not yet well-established, pyrazine and its derivatives have been successfully employed as ligands in metal complexes for photocatalytic applications.
Role of Pyrazine Ligands
In these systems, the pyrazine moiety can serve several functions:
-
Coordination to the Metal Center: The nitrogen lone pairs of the pyrazine ring can coordinate to a metal center, forming a stable complex.
-
Modulation of Electronic Properties: The electronic nature of the pyrazine ligand can influence the photophysical and redox properties of the metal complex, such as its absorption spectrum and excited-state lifetime.
-
Bridging Ligand: Pyrazine can act as a bridging ligand between two metal centers, facilitating energy or electron transfer in supramolecular assemblies.
Case Study: Pyrazine in a Cadmium-Porphyrin Complex for Dye Degradation
A recent study demonstrated the use of pyrazine as an axial ligand in a cadmium(II) tetrakis(4-methoxy-phenyl)-porphyrin complex for the photocatalytic degradation of Levafix Blue CA reactive dye.[7][8] In this system, the porphyrin acts as the primary light-harvesting component, and the coordination of the pyrazine ligand modulates the photophysical properties of the complex, influencing its photocatalytic activity.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. cris.unibo.it [cris.unibo.it]
- 3. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of 2-Phenylpyrazine
Introduction: The Significance of 2-Phenylpyrazine Analysis
This compound is a heterocyclic aromatic compound that plays a dual role across various industries. In the food and beverage sector, it is a significant flavor component, contributing to the characteristic roasted and nutty aromas of products like coffee and cocoa.[1] Conversely, in the pharmaceutical industry, it can be present as a process-related impurity or a starting material in the synthesis of active pharmaceutical ingredients (APIs).[2] Its presence, even in trace amounts, requires precise detection and quantification to ensure product quality, consistency, and safety.
This comprehensive guide provides detailed analytical methodologies for the robust detection and quantification of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the methodological choices. We will delve into the gold-standard technique of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Stable Isotope Dilution Analysis (SIDA), as well as a reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection.
The Gold Standard: GC-MS/MS with Stable Isotope Dilution Analysis (SIDA)
For the highest accuracy and precision in quantifying this compound, especially in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) coupled with Stable Isotope Dilution Analysis (SIDA) is the unequivocal method of choice. SIDA involves the use of a stable isotope-labeled version of the analyte as an internal standard (e.g., this compound-d5). This internal standard is chemically identical to the analyte and thus behaves identically during sample preparation, extraction, and chromatographic analysis, effectively compensating for any matrix effects or variations in instrument response.[3]
Principle of SIDA
The core principle of SIDA lies in adding a known amount of the isotopically labeled internal standard to the sample at the very beginning of the analytical process. The mass spectrometer can differentiate between the native analyte and the heavier labeled standard. By measuring the ratio of the response of the analyte to the internal standard, a highly accurate quantification can be achieved, irrespective of sample losses during preparation or injection variability.
Protocol 1: Quantitative Analysis of this compound by GC-MS/MS
This protocol outlines the analysis of this compound in a solid matrix, such as a food product or a pharmaceutical formulation.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
This compound-d5 (internal standard, ≥98% isotopic purity)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Nitrogen gas (high purity)
Instrumentation
-
Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)
-
GC column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Autosampler
Preparation of Standards
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and this compound-d5 in 10 mL of methanol, respectively.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the this compound stock solution into a blank matrix extract. Add a constant amount of the this compound-d5 internal standard solution to each calibration standard. A typical calibration range would be 1-100 ng/mL.
Sample Preparation
The choice of sample preparation is critical and matrix-dependent. Below are protocols for a food matrix (cocoa powder) and a pharmaceutical tablet.
-
Homogenization: Homogenize the cocoa powder sample to ensure uniformity.
-
Spiking: Accurately weigh 5 g of the homogenized sample into a centrifuge tube. Spike with a known amount of this compound-d5 internal standard solution.
-
Defatting: Add 20 mL of n-hexane, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes. Decant and discard the hexane layer. Repeat this step twice to ensure complete removal of fats.
-
Extraction: To the defatted solid, add 20 mL of dichloromethane. Vortex for 5 minutes and then sonicate for 15 minutes.
-
Centrifugation and Collection: Centrifuge at 4000 rpm for 10 minutes. Carefully collect the dichloromethane supernatant. Repeat the extraction with another 20 mL of dichloromethane.
-
Drying and Concentration: Combine the dichloromethane extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Grinding: Finely grind a representative number of tablets to a homogeneous powder.
-
Spiking: Accurately weigh an amount of powder equivalent to one tablet into a volumetric flask. Spike with a known amount of this compound-d5 internal standard solution.
-
Dissolution and Extraction: Add a suitable solvent in which the active pharmaceutical ingredient (API) and excipients are soluble, but which will also efficiently extract this compound (e.g., a mixture of methanol and water). Sonicate for 30 minutes to ensure complete dissolution and extraction.
-
Solid Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and the internal standard with 5 mL of methanol or another suitable organic solvent.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of dichloromethane for GC-MS/MS analysis.
GC-MS/MS Parameters
| Parameter | Setting |
| GC Inlet | Splitless mode, 270 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV, 230 °C |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions
The selection of appropriate precursor and product ions is crucial for selectivity and sensitivity. While these should be empirically determined on the specific instrument, the following are predicted transitions based on the fragmentation pattern of this compound:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 156.1 | 129.1 | 102.1 | To be optimized |
| This compound-d5 | 161.1 | 134.1 | 107.1 | To be optimized |
Note: The collision energy should be optimized for each transition to maximize the product ion signal.
Data Analysis and Quantification
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the sample can then be determined from this calibration curve.
Alternative Method: HPLC with UV Detection
For laboratories where GC-MS/MS is not available, or for screening purposes, High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a reliable alternative. This method is particularly suitable for samples where this compound is present at higher concentrations.
Protocol 2: Quantitative Analysis of this compound by HPLC-UV
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Instrumentation
-
High-Performance Liquid Chromatograph with a UV-Vis detector
-
HPLC column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Preparation of Standards
-
Stock Solution (1 mg/mL): Prepare as described in the GC-MS/MS protocol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase. A typical calibration range would be 1-50 µg/mL.
Sample Preparation
The sample preparation for HPLC-UV is similar to that for GC-MS/MS, with the final extract being reconstituted in the mobile phase instead of dichloromethane.
HPLC-UV Parameters
| Parameter | Setting |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 280 nm (based on UV spectra of similar aromatic heterocycles) |
Note: The optimal UV wavelength should be confirmed by obtaining a UV spectrum of a this compound standard. The lambda max is expected to be around 280 nm.[4][5]
Data Analysis and Quantification
Create a calibration curve by plotting the peak area of this compound against its concentration. The concentration in the sample is then determined from this curve.
Method Validation: Ensuring Trustworthiness
Both the GC-MS/MS and HPLC-UV methods must be validated to ensure they are fit for their intended purpose. Key validation parameters include:
-
Specificity: The ability to detect the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
A summary of typical validation parameters is presented below:
| Parameter | GC-MS/MS with SIDA | HPLC-UV |
| LOD | < 1 ng/mL | ~0.1 µg/mL |
| LOQ | 1-5 ng/mL | ~0.5 µg/mL |
| Linearity (r²) | > 0.995 | > 0.995 |
| Accuracy | 90-110% | 85-115% |
| Precision (%RSD) | < 10% | < 15% |
Visualizing the Workflow
To provide a clear overview of the analytical processes, the following diagrams illustrate the workflows for both the GC-MS/MS and HPLC-UV methodologies.
Conclusion
The choice of analytical method for this compound depends on the required sensitivity, selectivity, and the available instrumentation. For highly accurate and precise trace-level quantification in complex matrices, the GC-MS/MS method with Stable Isotope Dilution Analysis is the recommended gold standard. The HPLC-UV method provides a robust and reliable alternative for routine analysis and screening at higher concentrations. Both methods, when properly validated, will yield trustworthy data essential for quality control and safety assessment in the food and pharmaceutical industries.
References
- 1. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine, 2-phenyl- [webbook.nist.gov]
- 5. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Phenylpyrazine Derivatives as Potential Therapeutic Agents
Foreword: The Emerging Therapeutic Promise of the 2-Phenylpyrazine Scaffold
The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal building block for molecules designed to interact with biological targets.[1] When coupled with a phenyl group at the 2-position, the resulting this compound core offers a versatile platform for developing novel therapeutic agents. This structural motif has garnered significant attention for its potential in oncology, with derivatives showing promise as potent kinase inhibitors.[3][4] Beyond cancer, the inherent bioactivity of related heterocyclic structures suggests potential applications in neuroprotection and inflammatory diseases.[5][6]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in the exploration of this compound derivatives. It is designed not as a rigid template, but as a dynamic framework, grounded in established scientific principles and field-proven methodologies. We will delve into the synthetic chemistry, biological evaluation, and mechanistic investigation of these compounds, offering both the "how" and the "why" behind the protocols. Our objective is to empower researchers to not only replicate these methods but also to innovate upon them, accelerating the journey of this compound derivatives from the laboratory bench to potential clinical applications.
Part 1: Synthesis and Characterization of this compound Derivatives
The efficient synthesis of a library of this compound analogs is the foundational step in any drug discovery campaign. The Suzuki-Miyaura cross-coupling reaction is a robust and widely adopted method for forming the crucial carbon-carbon bond between the pyrazine and phenyl rings.[7][8] This palladium-catalyzed reaction offers high tolerance for a wide range of functional groups, enabling the creation of diverse chemical entities for structure-activity relationship (SAR) studies.[8]
General Synthetic Workflow: A Modular Approach
The synthesis is best approached in a modular fashion, allowing for the late-stage introduction of diversity. The core strategy involves the coupling of a halogenated pyrazine with a substituted phenylboronic acid or ester.
Caption: Modular workflow for the synthesis of this compound derivatives.
Protocol: Synthesis of a Model this compound Derivative via Suzuki Coupling
This protocol provides a general method for the synthesis of this compound derivatives, which can be adapted for various substituted starting materials.[8][9]
Materials:
-
2-Chloropyrazine (1.0 eq)
-
Substituted Phenylboronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-chloropyrazine, the substituted phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask.
-
Reaction: Heat the reaction mixture to 85-95°C and stir vigorously for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.
Characterization:
The structure and purity of the synthesized compounds must be rigorously confirmed. Standard characterization techniques include:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Melting Point (for solids): As an indicator of purity.
Part 2: In Vitro Evaluation of Therapeutic Potential
Once a library of this compound derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. For anticancer applications, a primary screen to assess cytotoxicity against a panel of cancer cell lines is a standard starting point.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9]
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma)[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against compound concentration.
| Compound ID | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 2-PP-001 | 15.2 | 21.8 | 18.5 |
| 2-PP-002 | 5.8 | 8.3 | 6.1 |
| 2-PP-003 | >100 | >100 | >100 |
| Cisplatin | 3.1 | 5.5 | 2.9 |
| Hypothetical data for illustrative purposes. |
Part 3: Mechanistic Insights - Targeting Kinase Signaling Pathways
Many pyrazine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[4][11] Identifying the specific kinase targets and understanding the downstream consequences of their inhibition is paramount for rational drug development.
Key Signaling Pathways in Cancer Modulated by Pyrazine Derivatives
Several pyrazine derivatives have been identified as inhibitors of key oncogenic kinases such as FLT3, AXL, and those in the EGFR and mTOR pathways.[11][12] Inhibition of these kinases can disrupt the signaling cascades that drive tumor growth and survival.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-Phenylpyridine Derivatives in Insecticide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Insecticidal Chemistries
The escalating challenge of insecticide resistance in major agricultural pests, such as Mythimna separata (armyworm) and Aphis craccivora (cowpea aphid), necessitates the urgent development of novel insecticides with unique modes of action.[1][2][3] The 2-phenylpyridine scaffold, a heterocyclic compound, has emerged as a highly promising structural motif in the design of new agrochemicals.[4][5] Derivatives of this core structure have demonstrated significant biological activities, finding applications as herbicides, fungicides, and, critically, insecticides.[1][4][6] This guide provides a comprehensive overview of the key methodologies and scientific rationale involved in advancing 2-phenylpyridine derivatives from chemical synthesis to biological validation as next-generation insecticides.
Section 1: Mechanism of Action - Targeting the Insect Nervous System
A primary strategy in modern insecticide design is the disruption of the insect's central nervous system. Phenyl-containing insecticides frequently target ion channels, which are crucial for nerve impulse transmission. One of the most validated targets for this class of compounds is the γ-aminobutyric acid (GABA)-gated chloride channel (GABA receptor).[7][8][9]
Expert Insight: The insect GABA receptor is an ideal target because its disruption leads to rapid and irreversible hyperexcitation of the insect's nervous system. Furthermore, subtle structural differences between insect and mammalian GABA receptors can be exploited to confer selectivity, enhancing safety for non-target organisms.[10] Pyriprole, an ectoparasiticide whose structure incorporates a pyridine moiety, functions precisely through this mechanism.[11][12] It acts as an inhibitor, blocking the chloride channel and resulting in uncontrolled hyperactivity and subsequent death of the parasite.[10][11][12] While other mechanisms, such as targeting nicotinic acetylcholine receptors (nAChRs), are known for other pyridine-based insecticides like the neonicotinoids, GABA receptor antagonism remains a key pathway for many phenyl- and pyridine-containing neurotoxic insecticides.[13][14][15][16]
Visualizing the Pathway: GABA Receptor Inhibition
Caption: Mechanism of GABA receptor antagonism by 2-phenylpyridine derivatives.
Section 2: Synthesis of 2-Phenylpyridine Derivatives
The synthesis of novel 2-phenylpyridine derivatives often employs a modular approach, allowing for the systematic variation of substituents to explore structure-activity relationships. A robust and frequently utilized strategy involves a multi-step synthesis culminating in an amide linkage, a moiety common in many potent pesticides.[1][4]
Expert Insight: This synthetic pathway is advantageous due to its efficiency and the mild reaction conditions required. The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that is foundational for creating the 2-phenylpyridine core. Subsequent nucleophilic substitution and amidation steps offer flexibility for introducing diverse chemical functionalities, which is critical for optimizing insecticidal potency and spectrum.[1][3]
Protocol: Multi-Step Synthesis of 2-Phenylpyridine Amides
This protocol is a generalized workflow based on methodologies reported for synthesizing N-phenylbenzamide derivatives of 2-phenylpyridine.[1][3]
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the starting substituted 2-chloropyridine (1.0 eq), the corresponding phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture (e.g., to 80-100 °C) with stirring for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-phenylpyridine intermediate.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the 2-phenylpyridine intermediate (1.0 eq) and a substituted phenol (1.1 eq) in a polar aprotic solvent like DMF or DMSO.
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Heat the mixture (e.g., to 100-120 °C) for 6-18 hours, monitoring for completion.
-
Cool the reaction, pour into ice water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify via column chromatography.
Step 3: Amidation
-
Dissolve the product from Step 2 (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add an activating agent (e.g., oxalyl chloride or SOCl₂) dropwise at 0 °C to form the acid chloride.
-
In a separate flask, dissolve the desired substituted aniline (1.1 eq) and a base (e.g., triethylamine or pyridine) in the same solvent.
-
Slowly add the freshly prepared acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Quench the reaction with water, separate the organic layer, wash sequentially with dilute HCl, NaHCO₃ solution, and brine.
-
Dry over Na₂SO₄, concentrate, and purify the final product by recrystallization or column chromatography.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[1]
Workflow: Synthesis Pathway
Caption: Generalized synthetic workflow for 2-phenylpyridine derivatives.
Section 3: Insecticidal Activity Screening Protocols
Evaluating the biological activity of newly synthesized compounds is a critical step. Various bioassay methods can be employed, each with specific advantages depending on the target pest and the compound's properties.[17]
Comparative Table of Common Bioassay Methods
| Method | Principle | Target Pests | Advantages | Disadvantages |
| Leaf Dip [18][19] | Plant leaves are dipped in a solution of the test compound and offered to insects for feeding. | Chewing & Sucking Insects (e.g., caterpillars, aphids) | Simulates natural exposure via foliage; good for stomach poisons. | Compound stability on leaf surface can be a factor. |
| Topical Application | A precise micro-dose of the compound is applied directly to the insect's body (e.g., thorax). | Most insects (e.g., houseflies, cockroaches) | Highly quantitative (LD₅₀); determines contact toxicity. | Labor-intensive; may not reflect field exposure routes. |
| Adult Vial Test [20] | Insects are confined in a glass vial coated with a film of the insecticide. | Mobile insects (e.g., beetles, whiteflies) | Measures contact toxicity; high throughput possible. | Volatility of the compound can influence results. |
| Diet Incorporation | The compound is mixed into an artificial diet and fed to the insects. | Insects reared on artificial diets (e.g., corn earworm) | Quantifies chronic and sub-lethal effects; good for systemic action. | Compound may degrade in the diet; feeding deterrence can occur. |
Protocol: Leaf Dip Bioassay for Mythimna separata (Armyworm)
This protocol is adapted from methods used to test 2-phenylpyridine derivatives against lepidopteran pests.[1][3]
1. Preparation of Test Solutions:
-
Prepare a stock solution of the synthesized 2-phenylpyridine derivative in a suitable solvent (e.g., acetone or DMSO).
-
Create a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 500, 250, 100, 50, 10 mg/L).
-
For each dilution, add a surfactant (e.g., 0.1% Triton X-100) to ensure even coating on the leaf surface.[21]
-
Prepare a negative control solution containing only the solvent and surfactant at the same concentration as the test solutions.
-
A positive control using a commercial insecticide with a known mode of action should be included for comparison.[22]
2. Bioassay Procedure:
-
Select fresh, healthy host plant leaves (e.g., corn or cabbage) and cut them into uniform discs (e.g., 5 cm diameter).
-
Using forceps, dip each leaf disc into a test solution for approximately 10-20 seconds.[19]
-
Allow the leaves to air-dry completely at room temperature (approx. 30-60 minutes) on a wire rack.[19]
-
Place one treated leaf disc into a Petri dish lined with moistened filter paper to maintain humidity.
-
Introduce a set number of pre-starved (2-4 hours) third-instar M. separata larvae (e.g., 10 larvae) into each Petri dish.
-
Seal the Petri dishes with perforated lids to allow for air exchange.
-
Prepare at least 3-5 replicates for each concentration and control.
3. Incubation and Data Collection:
-
Incubate the Petri dishes in a controlled environment chamber (e.g., 25 ± 2 °C, 60-70% RH, 14:10 L:D photoperiod).
-
Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded gently with a fine brush.
-
Record the number of dead larvae for each replicate.
4. Data Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the negative control group is between 5% and 20%: Corrected % Mortality = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100.[23]
-
Use probit analysis to calculate the median lethal concentration (LC₅₀) and LC₉₀ values with their 95% confidence intervals for each compound.
Workflow: Leaf Dip Bioassay
Caption: Step-by-step workflow for the leaf dip insecticidal bioassay.
Section 4: Structure-Activity Relationship (SAR) Insights
SAR studies are fundamental to optimizing a lead compound. By synthesizing and testing a series of analogues, researchers can identify which chemical moieties are critical for activity.
Expert Insight: For 2-phenylpyridine derivatives containing N-phenylbenzamide moieties, the nature and position of substituents on the terminal benzene ring significantly influence insecticidal efficacy. This suggests that this part of the molecule is likely involved in a critical binding interaction with the target protein, such as the GABA receptor. Understanding these relationships allows for a more rational, rather than random, approach to designing more potent molecules.[24]
Summary of Key SAR Findings
The following table summarizes SAR data for a series of 2-phenylpyridine derivatives tested against Mythimna separata.[1]
| Compound ID (Reference[1]) | Substituent on N-phenyl Ring | Position | % Inhibition @ 500 mg/L | Activity Level |
| 5a | H (unsubstituted) | - | 100% | High |
| 5b | 2-OCH₃ | Ortho | 100% | High |
| 5d | 3-Cl | Meta | 100% | High |
| 5g | 3-CF₃ | Meta | 100% | High |
| 5h | 3-OCF₃ | Meta | 100% | High |
| 5k | 4-COCH₃ | Para | 100% | High |
| 5c | 2-Cl | Ortho | 90% | Moderate |
| 5j | 4-F | Para | 80% | Moderate |
| 5i | 4-Cl | Para | 70% | Moderate |
Section 5: Safety and Toxicological Assessment
A crucial component of insecticide development is the evaluation of toxicity to non-target organisms, particularly mammals, to ensure human and environmental safety.[25][26] This process involves a tiered approach, starting with acute toxicity studies.
Expert Insight: The goal is to find compounds with a high therapeutic index—meaning they are highly toxic to the target pest but have low toxicity to mammals and other beneficial organisms.[10] Key parameters include the LD₅₀ (median lethal dose), which is the dose required to kill 50% of a test population.[26] For compounds like pyriprole that target GABA receptors, a favorable safety profile is often achieved because the compound binds with much higher affinity to invertebrate receptors than to vertebrate ones.[10]
Protocol: General Outline for Acute Oral Toxicity (LD₅₀) Study
This is a generalized protocol based on standard toxicological testing principles for new chemical entities.
1. Test Animals and Housing:
-
Use a standard laboratory animal model, such as Wistar or Sprague-Dawley rats.
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatize animals for at least 5 days before the study begins.
2. Dose Preparation and Administration:
-
Prepare a formulation of the 2-phenylpyridine derivative in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Conduct a preliminary range-finding study with small groups of animals to determine the approximate lethal dose range.
-
Based on the range-finding study, select at least 3-4 dose levels for the main study, plus a vehicle control group.
-
Administer a single dose of the test substance to the animals via oral gavage.
3. Observation:
-
Observe animals closely for the first few hours post-dosing and then periodically (at least twice daily) for 14 days.
-
Record all clinical signs of toxicity, such as changes in behavior, coordination, respiration, and any instances of morbidity or mortality.[10]
-
Record body weights just before dosing and at regular intervals (e.g., day 1, 3, 7, and 14) throughout the study.
4. Post-Mortem Examination:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end) to look for any treatment-related abnormalities in organs and tissues.
5. Data Analysis:
-
Use statistical methods (e.g., probit analysis) to calculate the LD₅₀ value with confidence limits from the mortality data.
-
Summarize all findings on clinical signs, body weight changes, and necropsy results.
Workflow: Toxicological Assessment
Caption: Tiered workflow for acute oral toxicity assessment of a novel compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetr… [ouci.dntb.gov.ua]
- 3. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Convergent resistance to GABA receptor neurotoxins through plant–insect coevolution [escholarship.org]
- 9. escholarship.org [escholarship.org]
- 10. parasitipedia.net [parasitipedia.net]
- 11. Pyriprole - Wikipedia [en.wikipedia.org]
- 12. Buy Pyriprole | 394730-71-3 [smolecule.com]
- 13. Molecular Mechanism of Action of Cycloxaprid, An Oxabridged cis-Nitromethylene Neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic acetylcholine receptors: targets for commercially important insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. journals.rdagriculture.in [journals.rdagriculture.in]
- 18. neptjournal.com [neptjournal.com]
- 19. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 20. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. hrcak.srce.hr [hrcak.srce.hr]
- 26. Toxicological Parameters and Risk Assessment of Some Novel Insecticides: An In-Depth Analysis: Environment & Agriculture Book Chapter | IGI Global Scientific Publishing [igi-global.com]
The Pivotal Role of 2-Phenylpyridine in Modern Pharmaceutical Synthesis: A Guide for Drug Development Professionals
In the landscape of pharmaceutical research and development, the strategic selection of molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic compounds, 2-phenylpyridine (2-ppy) has emerged as a cornerstone in the synthesis of novel therapeutic agents. Its unique structural and electronic properties render it a highly versatile building block, enabling the construction of complex molecular architectures with diverse pharmacological activities. This guide provides an in-depth exploration of the applications of 2-phenylpyridine in pharmaceutical synthesis, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of the 2-Phenylpyridine Scaffold
2-Phenylpyridine, a simple biaryl-heterocycle, is more than the sum of its parts. The fusion of a phenyl ring and a pyridine ring at the 2-position creates a privileged scaffold with a unique set of properties that are highly advantageous for drug design.[1][2]
-
Structural Rigidity and Planarity: The direct linkage of the two aromatic rings imparts a degree of conformational rigidity, which can be beneficial for binding to specific biological targets. This planarity also facilitates π-π stacking interactions, often observed in drug-receptor binding.
-
Modulation of Physicochemical Properties: The pyridine nitrogen atom introduces a dipole moment and a site for hydrogen bonding, influencing the solubility, membrane permeability, and metabolic stability of the parent molecule. These are critical parameters in optimizing the pharmacokinetic profile of a drug candidate.
-
Versatile Functionalization: Both the phenyl and pyridine rings can be readily functionalized, allowing for the systematic exploration of the chemical space around the core scaffold. This enables the fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[2]
-
Coordination Chemistry: The nitrogen atom of the pyridine ring is an excellent ligand for metal ions. This property is extensively exploited in the development of metal-based therapeutics and diagnostics, particularly with iridium.[1][3]
Applications in Medicinal Chemistry
The 2-phenylpyridine moiety is a recurring motif in a wide array of biologically active compounds, underscoring its importance in medicinal chemistry.
Kinase Inhibitors
The pyridine nucleus is a common feature in many FDA-approved kinase inhibitors.[4] The 2-phenylpyridine scaffold, in particular, has been explored for the development of novel inhibitors targeting various kinases implicated in cancer and other diseases. The phenyl ring can be substituted to occupy hydrophobic pockets in the kinase active site, while the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the enzyme. Derivatives of 3-phenylpyridine have shown potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[5]
Workflow for Screening 2-Phenylpyridine-Based Kinase Inhibitors
Caption: Workflow for the discovery of 2-phenylpyridine-based kinase inhibitors.
Antifungal and Antimicrobial Agents
The search for new antifungal agents is a global health priority. 2-Phenylpyrimidine derivatives, which can be synthesized from 2-phenylpyridine precursors, have been identified as promising antifungal agents targeting the enzyme lanosterol 14α-demethylase (CYP51).[6] The 2-phenylpyridine scaffold can be strategically modified to enhance potency and selectivity for the fungal enzyme over its human counterpart.
Anticancer and Anti-inflammatory Agents
The pyridine ring is a key component in numerous anticancer drugs.[4] The 2-phenylpyridine scaffold has been incorporated into molecules with demonstrated antiproliferative activity. Additionally, derivatives of 2,3-diphenylpyridine have been investigated for their potential as anti-inflammatory agents.[7]
A Key Player in Photodynamic Therapy (PDT) and Bioimaging
One of the most exciting and rapidly evolving applications of 2-phenylpyridine is in the synthesis of cyclometalated iridium(III) complexes.[8] These complexes exhibit remarkable photophysical properties, making them highly valuable as photosensitizers in photodynamic therapy (PDT) and as probes for bioimaging.[9][10][11]
Cyclometalated Iridium(III) Complexes in PDT
PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells. Iridium(III) complexes containing 2-phenylpyridine as a cyclometalating ligand are excellent candidates for PDT because they possess:[9]
-
Strong Spin-Orbit Coupling: The heavy iridium atom facilitates efficient intersystem crossing from the singlet to the triplet excited state, leading to high quantum yields of phosphorescence and singlet oxygen generation.[8]
-
Tunable Photophysical Properties: The emission wavelength and photosensitizing efficiency can be fine-tuned by modifying the substituents on the 2-phenylpyridine ligand and by varying the ancillary ligands in the complex.[8][12][13]
-
Cellular Uptake and Localization: The overall charge and lipophilicity of the complex can be modified to target specific subcellular organelles, such as mitochondria or lysosomes, enhancing the efficacy and selectivity of the treatment.[9][14]
Mechanism of Action of Iridium(III)-Based Photosensitizers in PDT
Caption: Simplified mechanism of PDT using a 2-phenylpyridine-based Ir(III) complex.
Protocols for Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-phenylpyridine and a representative cyclometalated iridium(III) complex. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol for the Synthesis of 2-Phenylpyridine
This protocol is based on the reaction of phenyl lithium with pyridine.[15]
Materials:
-
Bromobenzene
-
Anhydrous diethyl ether
-
n-Butyllithium (in hexanes)
-
Pyridine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (e.g., three-neck flask, dropping funnel, condenser)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Phenyl Lithium:
-
To a solution of bromobenzene in anhydrous diethyl ether under an inert atmosphere, slowly add n-butyllithium at 0 °C.
-
Stir the mixture at room temperature for 1 hour. The formation of a white precipitate (lithium bromide) indicates the formation of phenyl lithium.
-
-
Reaction with Pyridine:
-
Cool the freshly prepared phenyl lithium solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of pyridine in anhydrous diethyl ether to the phenyl lithium solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-phenylpyridine as a colorless to pale yellow liquid.[15]
-
Characterization:
-
Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and GC-MS.
Protocol for the Synthesis of a Cyclometalated Iridium(III) Dimer: [Ir(ppy)₂(μ-Cl)]₂
This protocol describes the synthesis of the key chloro-bridged iridium dimer, a common precursor for a wide range of iridium(III) complexes.[15][16]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-Phenylpyridine (ppy)
-
2-Methoxyethanol
-
Water
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a condenser, combine iridium(III) chloride hydrate and 2-phenylpyridine in a 3:1 mixture of 2-methoxyethanol and water.[16]
-
-
Reaction:
-
Heat the reaction mixture at reflux under an inert atmosphere for 24 hours. A yellow precipitate will form.
-
-
Isolation of the Dimer:
-
Cool the reaction mixture to room temperature.
-
Collect the yellow precipitate by filtration.
-
Wash the solid sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the chloro-bridged iridium dimer, [Ir(ppy)₂(μ-Cl)]₂.
-
Characterization:
-
The dimer can be characterized by ¹H NMR, although its low solubility can be a challenge. Mass spectrometry and elemental analysis can also be used for confirmation.
Protocol for the Synthesis of a Monomeric Iridium(III) Complex: Ir(ppy)₂(N^N)
This protocol describes the conversion of the dimer to a monomeric complex with an ancillary diimine ligand (N^N), such as 2,2'-bipyridine (bpy).
Materials:
-
[Ir(ppy)₂(μ-Cl)]₂
-
2,2'-Bipyridine (bpy) or other N^N ligand
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
Reaction Setup:
-
Suspend the iridium dimer, [Ir(ppy)₂(μ-Cl)]₂, and the diimine ligand (e.g., bpy, 2.2 equivalents per dimer) in a mixture of dichloromethane and methanol.[14]
-
-
Reaction:
-
Heat the mixture at reflux for 4-6 hours. The solution should become clear and yellow-orange.
-
-
Anion Exchange:
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to the reaction mixture and stir vigorously for 30 minutes. A precipitate will form.
-
-
Purification:
-
Reduce the volume of the organic solvent under reduced pressure.
-
Collect the precipitate by filtration.
-
Wash the solid with water and diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., DCM/hexane) to obtain the pure iridium(III) complex, --INVALID-LINK--, as a crystalline solid.
-
Characterization:
-
Confirm the structure and purity of the final complex by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and elemental analysis.
-
The photophysical properties (absorption and emission spectra, quantum yield, and lifetime) should be measured to validate its potential for PDT or bioimaging applications.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 2-Phenylpyridine | C₁₁H₉N | 155.20 | 269-270 | 1.09 |
| Iridium(III) Complex | Emission Max (nm) | Quantum Yield (%) | Lifetime (ns) |
| Representative [Ir(ppy)₂(N^N)]⁺ | ~510-530 | 5-20 | 100-1000 |
Note: The photophysical data for the iridium(III) complex are representative and can vary significantly depending on the specific ancillary ligand and solvent.[11]
Conclusion and Future Outlook
2-Phenylpyridine is a privileged scaffold that continues to play a vital role in the discovery and development of new pharmaceutical agents. Its versatility as a building block for kinase inhibitors, antifungal agents, and, most notably, as a ligand in photoluminescent iridium(III) complexes for PDT and bioimaging, ensures its continued relevance in medicinal chemistry. The synthetic protocols provided herein offer a practical guide for researchers to access and explore the rich chemical space of 2-phenylpyridine derivatives. As our understanding of disease biology deepens, the rational design of novel therapeutics based on this remarkable scaffold holds immense promise for addressing unmet medical needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mixed-ligand iridium(iii) complexes as photodynamic anticancer agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Cationic iridium( iii ) complexes with a halogen-substituted pyridylbenzimidazole ancillary ligand for photodynamic therapy - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00964B [pubs.rsc.org]
- 11. Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenyl substitution of cationic bis-cyclometalated iridium(iii) complexes for iTMC-LEECs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Challenges in the Synthesis and Purification of 2-Phenylpyrazine
Welcome to the technical support center for the synthesis and purification of 2-phenylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the synthesis of this valuable heterocyclic compound. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven recommendations to streamline your workflow and enhance your success.
Section 1: Synthesis Troubleshooting
The synthesis of pyrazine derivatives, while based on established chemical principles, can be fraught with challenges such as low yields and the formation of complex side products. This section addresses the most common issues encountered during the synthesis of this compound.
Frequently Asked Questions (Synthesis)
Q1: My this compound synthesis is resulting in a very low yield. What are the likely causes?
A1: Low yields in pyrazine synthesis are a frequent issue and can originate from several factors. Classical methods are often associated with harsh reaction conditions and poor yields[1]. A systematic evaluation of the following areas is critical:
-
Purity of Starting Materials : The quality of your reactants, typically a 1,2-diamine and a 1,2-dicarbonyl compound (like phenylglyoxal), is paramount. Impurities can initiate unwanted side reactions, significantly depressing the yield of the desired product[1]. Always use purified starting materials and confirm their identity and purity via appropriate analytical methods before use.
-
Reaction Conditions :
-
Temperature Control : Pyrazine syntheses can be highly sensitive to temperature. For gas-phase reactions, temperatures below 300°C may lead to incomplete dehydrogenation and the formation of piperazine byproducts, while temperatures above 450°C can cause the pyrazine ring to decompose[1]. For solution-phase reactions, excessive heat can promote polymerization and degradation[1].
-
Inert Atmosphere : The dihydropyrazine intermediate formed during the initial condensation is susceptible to oxidation. While this oxidation is necessary to form the aromatic pyrazine ring, uncontrolled exposure to air can sometimes lead to complex side reactions and discoloration. Conducting the initial condensation under an inert atmosphere (e.g., nitrogen or argon) can provide more controlled results before a dedicated oxidation step[1].
-
-
Reagent Stoichiometry and Choice of Base/Catalyst : The precise ratio of reactants is crucial. Additionally, the choice and amount of any base or catalyst used can dramatically impact the reaction outcome. For some related syntheses, the selection of a specific base has been shown to be more effective than others[1].
-
Work-up and Product Loss : Significant product loss can occur during aqueous work-up and extraction steps. This compound has moderate polarity, and multiple extractions with a suitable organic solvent may be required to ensure complete recovery from the reaction mixture[1].
Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A2: Byproduct formation is a primary challenge that complicates purification and reduces yield. Key side reactions include:
-
Polymerization : Reactive intermediates, especially under conditions of high heat or in the presence of acid/base catalysts, can polymerize, leading to the formation of intractable tars and a dark-colored reaction mixture[1][2]. To mitigate this, maintain the lowest effective reaction temperature and ensure homogeneous mixing to avoid localized overheating.
-
Over-oxidation : In syntheses that utilize an oxidizing agent to convert the dihydropyrazine intermediate to the final pyrazine, using an excess of a strong oxidant can lead to the formation of N-oxides or even ring-opening, creating highly polar and difficult-to-remove impurities[2]. Careful control over the stoichiometry of the oxidizing agent is essential.
-
Formation of Regioisomers : If using unsymmetrical starting materials, the formation of regioisomers is possible. While less of a concern for the synthesis of this compound from ethylenediamine and phenylglyoxal, it is a critical consideration in more complex derivatives. Modifying the synthetic strategy to a more regioselective method may be necessary in such cases[1].
Q3: The reaction mixture has turned dark brown or black. What does this indicate and is the product salvageable?
A3: A dark coloration of the reaction mixture is a strong indicator of product or intermediate degradation and polymerization[1]. This is often caused by:
-
Excessive Heat : Overheating the reaction is a common culprit, leading to decomposition.
-
Air Oxidation : Sensitivity of intermediates to air can lead to complex, colored byproducts[1].
-
Aldol Condensation : If solvents or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can produce highly colored byproducts[1].
To salvage the product, first cool the reaction mixture. Attempt to isolate the desired compound through extraction into an organic solvent. A subsequent purification via column chromatography may be able to separate the this compound from the polymeric material, although the final yield will likely be compromised.
General Synthesis Workflow
The synthesis of this compound typically involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by an oxidation step.
Caption: General workflow for this compound synthesis.
Section 2: Purification Troubleshooting
Purification is often the most challenging step in obtaining high-purity this compound. The compound's physical properties can make standard techniques like chromatography and recrystallization non-trivial.
Frequently Asked Questions (Purification)
Q1: I'm struggling to purify this compound by column chromatography. The fractions are impure or recovery is low.
A1: Column chromatography issues often stem from an improperly selected mobile phase or stationary phase interactions.
-
Choosing the Eluent System : this compound is a moderately polar compound. A common mistake is using an eluent system that is either too polar (leading to rapid elution with poor separation) or not polar enough (resulting in very slow elution and band broadening). Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting point for silica gel chromatography would be a 9:1 or 4:1 mixture of Hexane:Ethyl Acetate. Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent ratio.
-
Co-eluting Impurities : Structurally similar byproducts may have polarities very close to this compound, causing them to co-elute[1]. If this occurs, adjusting the eluent system (e.g., trying dichloromethane or a hexane/acetone mixture) may improve separation. In some cases, a different purification technique may be necessary.
-
Product Recovery : If the product appears to be sticking to the silica gel, this could be due to the acidic nature of standard silica. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent, which can improve the recovery of basic compounds like pyrazines.
Q2: Recrystallization of my crude this compound is failing (oiling out, no crystals, poor recovery). What should I do?
A2: Recrystallization is a powerful technique but requires careful solvent selection and execution[3][4].
-
Solvent Selection is Key : The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, which is a solid at room temperature, single-solvent systems like ethanol or isopropanol can be effective. However, a two-solvent system often provides better results[5][6]. A good approach is to dissolve the crude product in a minimum amount of a "good" solvent (e.g., acetone or ethyl acetate) at an elevated temperature, and then slowly add a "poor," less polar solvent (e.g., hexane) dropwise until the solution just becomes cloudy. Reheat to clarify and then allow to cool slowly[5][7].
-
"Oiling Out" : This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree. If the compound oils out, reheat the solution to redissolve the oil, add more of the "good" solvent, and allow it to cool much more slowly. Seeding the solution with a pure crystal can also encourage proper crystallization over oiling out.
-
Slow Cooling : Rapidly cooling the solution in an ice bath is a common mistake that leads to the formation of small, impure crystals or a precipitate[3]. Allow the flask to cool undisturbed to room temperature first, which allows for the slow growth of large, pure crystals, before moving it to an ice bath to maximize recovery[3].
Q3: How do I effectively remove residual starting materials or specific byproducts?
A3: Chemical properties of the impurities can be exploited for removal.
-
Acid-Base Extraction : If you have unreacted ethylenediamine (a base) in your crude product, you can perform an acid wash. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic diamine will be protonated and move to the aqueous layer, while the this compound remains in the organic layer.
-
Distillation : If the impurities are non-volatile (e.g., polymers), vacuum distillation of the this compound can be an effective purification method, provided the compound is thermally stable under the required conditions[8][9].
Purification Method Selection
Choosing the right purification strategy depends on the nature of the impurities and the scale of the reaction.
Caption: Decision tree for selecting a purification method.
Section 3: Analytical & Quality Control
Confirming the identity and purity of the final product is a critical step. A combination of analytical techniques is recommended for a comprehensive characterization.
Data Presentation: Analytical Techniques
| Analytical Technique | Information Provided | Key Considerations |
| NMR Spectroscopy | Provides unambiguous structural confirmation (¹H and ¹³C NMR). Can be used for purity assessment by identifying impurity signals. | Requires a relatively pure sample for clear spectra. Quantitative NMR (qNMR) can determine absolute purity. |
| GC-MS | Confirms molecular weight (from Mass Spec) and assesses purity (from GC chromatogram). Excellent for identifying volatile impurities. | The compound must be volatile and thermally stable. A polar capillary column is often suitable for separating pyrazine isomers[10]. |
| HPLC | Provides high-resolution separation for quantitative purity analysis (e.g., % area). | Method development (column, mobile phase selection) is required. Often uses a C18 column with a methanol/water or acetonitrile/water mobile phase[10]. |
| TLC | A quick, qualitative method to monitor reaction progress and assess fraction purity during chromatography. | Provides a rough estimate of purity and polarity. |
Section 4: Experimental Protocols
Protocol: General Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
To a stirred solution of phenylglyoxal (1.0 eq) in ethanol (5 mL per mmol of phenylglyoxal) in a round-bottom flask, add ethylenediamine (1.05 eq) dropwise at room temperature.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The dihydropyrazine intermediate will oxidize to this compound upon exposure to air, often facilitated by the work-up. For more controlled oxidation, a mild oxidizing agent can be added.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as described in Section 2.
Protocol: Two-Solvent Recrystallization[5]
-
Transfer the crude solid this compound to an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., acetone) and heat the mixture gently with stirring until the solid completely dissolves.
-
While the solution is still warm, add a "poor" solvent (e.g., hexane) dropwise until you observe persistent cloudiness (turbidity).
-
Add 1-2 drops of the "good" solvent to redissolve the turbidity and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold "poor" solvent.
-
Dry the purified crystals under vacuum to remove residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
2-Phenylpyrazine Synthesis Optimization: A Technical Support Guide
From the Senior Application Scientist's Desk
Welcome to the technical support center for synthetic chemistry. As researchers and professionals in drug development, we understand that the path from reaction scheme to purified product is rarely linear. The synthesis of 2-Phenylpyrazine (C₁₀H₈N₂), a valuable heterocyclic scaffold, is no exception. Optimizing reaction conditions is paramount to achieving high yields, purity, and reproducibility.
This guide is designed as a dynamic troubleshooting resource. Instead of a rigid protocol, we present a series of frequently asked questions and troubleshooting scenarios that our team frequently encounters. We will delve into the causality behind experimental choices, empowering you to diagnose issues and rationally design solutions for your specific setup.
Part 1: Foundational Synthetic Strategies
Before troubleshooting, it's essential to understand the common pathways to this compound. The two most prevalent strategies are condensation reactions and modern cross-coupling methodologies.
-
Condensation of 1,2-Dicarbonyls and 1,2-Diamines: This is a classic and direct route. The reaction of an α-dicarbonyl compound (like benzil) with a 1,2-diamine (like ethylenediamine) leads to the formation of a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrazine ring.[1][2]
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): A highly versatile and widely used method for forming C(sp²)-C(sp²) bonds.[3] This involves coupling a phenylboronic acid (or its ester) with a 2-halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) in the presence of a palladium catalyst and a base.[4][5]
-
Copper-Catalyzed Cross-Coupling (Ullmann Reaction): An older but still relevant method that uses a copper catalyst to couple a phenyl-containing reagent with a pyrazine halide.[6] Traditional Ullmann reactions often require harsh conditions, but modern protocols have made them more accessible.[7][8]
The choice of strategy often depends on the availability and cost of starting materials, functional group tolerance, and desired scale.
Part 2: Troubleshooting Guide & FAQs
Here we address specific issues you might encounter during your experiments.
FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Low yield is a multifaceted problem. The root cause often depends on the synthetic route you are employing. Let's break it down.
Scenario A: Condensation Reaction (e.g., Benzil + Ethylenediamine)
-
Question: I'm getting less than 40% yield in my condensation reaction. I see multiple spots on my TLC plate. What's going wrong?
-
Answer & Troubleshooting Steps:
-
Incomplete Oxidation: The initial condensation forms a dihydropyrazine. This intermediate must be oxidized to the final aromatic this compound. If you are relying on atmospheric oxygen, the process can be slow and inefficient.
-
Solution: Consider adding a mild oxidizing agent post-condensation. Alternatively, running the reaction open to the air with vigorous stirring can sometimes be sufficient, though less controlled.
-
-
Side Reactions (Polymerization): Reactive intermediates in condensation reactions can be prone to polymerization, especially under harsh conditions.[2]
-
Solution: Maintain a moderate reaction temperature. Ensure a 1:1 stoichiometry of your reactants; an excess of either the diamine or dicarbonyl can promote side reactions. Slow, controlled addition of one reagent to the other can also minimize polymerization.
-
-
Suboptimal Solvent/Catalyst: The choice of solvent and catalyst is critical.
-
Scenario B: Suzuki-Miyaura Cross-Coupling
-
Question: My Suzuki coupling of 2-chloropyrazine and phenylboronic acid is stalling at ~30% conversion, even after extended reaction times. What should I investigate?
-
Answer & Troubleshooting Steps:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Inactive or poisoned catalysts are a primary cause of failure.
-
Solution: Ensure you are using a high-quality palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄). The choice of ligand is also crucial; triphenylphosphine is a common starting point.[10] If using 2-chloropyrazine, which is less reactive than the bromo- or iodo-analogs, a more active catalyst system with specialized ligands (e.g., Buchwald-type phosphine ligands) may be necessary.[4] Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) active species.
-
-
Base Selection and Strength: The base plays a critical role in the transmetalation step of the catalytic cycle.[11]
-
Solution: The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of your starting materials. Potassium carbonate (K₂CO₃) is a common and effective choice.[10] If the reaction is still sluggish, switching to a stronger base like cesium carbonate (Cs₂CO₃) or using a phosphate base (e.g., K₃PO₄) can be beneficial. The base should be finely powdered to maximize its surface area.
-
-
Solvent and Temperature: The solvent must be appropriate for the reaction temperature and solubilize the reactants.
-
Solution: A mixture of an organic solvent and water (e.g., Toluene/Water, Dioxane/Water, or Acetonitrile/Methanol/Water[10]) is often used. The water is essential for dissolving the inorganic base. Ensure the reaction temperature is optimal; for many Suzuki couplings, heating to 50-100 °C is required to drive the reaction to completion.[10]
-
-
Troubleshooting Workflow: Low Yield Here is a logical workflow to diagnose yield issues in a cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
FAQ 2: How do I purify my this compound? My crude product is an oil with several impurities.
-
Answer: Purification is critical for obtaining a high-quality final product. A multi-step approach is often best.
-
Aqueous Workup: After the reaction is complete, the first step is typically a liquid-liquid extraction. Quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution) and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine to remove residual water and dry over an anhydrous salt like MgSO₄ or Na₂SO₄.[10] This will remove most inorganic salts and highly polar impurities.
-
Silica Gel Chromatography: This is the most common and effective method for removing organic impurities and side products.[1]
-
Solvent System (Eluent): A non-polar/polar solvent system is used. A good starting point is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The optimal ratio should be determined by TLC analysis first.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.
-
-
Distillation: If you have a significant amount of material and chromatography is not providing sufficient purity, vacuum distillation can be an option for liquid products.[12] However, this is less effective at removing impurities with boiling points close to that of your product.
-
FAQ 3: My Suzuki reaction is not starting at all. What are the first things to check?
-
Answer: When a reaction fails to initiate, it usually points to a fundamental problem with one of the core components.
-
Inert Atmosphere: As mentioned, the active Pd(0) catalyst is oxygen-sensitive. Ensure your flask was properly purged with nitrogen or argon and that the reaction is maintained under a positive pressure of inert gas.
-
Reagent Quality: Boronic acids can degrade over time, especially if not stored properly. It's worth checking the purity of your boronic acid. Similarly, ensure your 2-halopyrazine is pure.
-
Solvent Purity: While many Suzuki protocols use water, the organic solvent should be of sufficient quality. If your protocol calls for an anhydrous solvent (less common for Suzuki but critical for other reactions), ensure it is properly dried.
-
Part 3: Key Experimental Protocols
These protocols are provided as a starting point. Optimization will likely be necessary for your specific substrates and lab conditions.
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 2-arylpyridines and related heterocycles.[4][10]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrazine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of acetonitrile and water) via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Condensation Synthesis of 2,3-Diphenylpyrazine
This protocol is a representative example for pyrazine synthesis via condensation, adapted from literature procedures.[1] Note: This produces 2,3-diphenylpyrazine, but the principle is the same for related structures.
-
Setup: In a 50 mL round-bottom flask, dissolve benzil (1.0 eq, e.g., 2 mmol) in wet methanol (e.g., 3 mL).
-
Reagent Addition: Add ethylenediamine (1.0 eq, 2 mmol) to the solution.
-
Catalyst Addition: Add a catalytic amount of potassium tert-butoxide (tBuOK) (e.g., 0.08 mmol).
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Workup: Evaporate the methanol under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.
Part 4: Data Summary
Optimizing reaction conditions often involves screening various parameters. The table below summarizes common variables for the Suzuki-Miyaura synthesis of this compound.
| Parameter | Common Options | Typical Range/Conc. | Notes |
| Pyrazine Halide | 2-Iodopyrazine, 2-Bromopyrazine, 2-Chloropyrazine | 1.0 equivalent | Reactivity: I > Br > Cl. Chlorides are cheaper but require more active catalysts.[4] |
| Boronic Acid | Phenylboronic acid, Phenylboronic acid pinacol ester | 1.1 - 1.5 equivalents | Pinacol esters can offer improved stability over free boronic acids.[4] |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | 1 - 5 mol% | The choice depends on the reactivity of the halide and desired reaction conditions. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | 1 - 2x Pd conc. | Bulky electron-rich phosphine ligands (e.g., SPhos) are effective for less reactive chlorides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | 2.0 - 3.0 equivalents | Base strength and solubility are key. Cs₂CO₃ is highly effective but more expensive.[10] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, ACN/H₂O, DMF | - | Must solubilize reactants and allow for sufficient heating. Degassing is critical. |
| Temperature | Room Temp - 120 °C | - | Higher temperatures are often needed for less reactive substrates like chlorides. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. biosynce.com [biosynce.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Byproduct Formation in 2-Phenylpyrazine Reactions
Welcome to the technical support center for the synthesis of 2-phenylpyrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with byproduct formation in their reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Frequently Asked Questions (FAQs) - General Issues
This section covers preliminary questions that apply to various synthetic routes for this compound.
Q1: I have an unexpected spot on my TLC and a mystery peak in my GC-MS. How do I definitively identify the byproduct?
A1: Accurate byproduct identification is the cornerstone of effective troubleshooting. A multi-technique approach is recommended:
-
Mass Spectrometry (GC-MS/LC-MS): This should be your first step. The molecular weight will provide immediate clues. Look for masses corresponding to potential homocoupled products (biphenyl, bipyrazine), dehalogenated starting materials, or solvent adducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the byproduct can be isolated, ¹H and ¹³C NMR are invaluable for structural elucidation. Even in a mixture, characteristic peaks can confirm suspicions. For example, the appearance of a simple, symmetric aromatic pattern might suggest biphenyl.
-
Reference Standards: If you suspect a common byproduct like biphenyl, running a commercially available standard alongside your reaction mixture on GC or TLC can provide a definitive confirmation.
Q2: How critical is the quality of my starting materials and solvents?
A2: Absolutely critical. Many byproduct-forming side reactions are initiated by contaminants.
-
Reagents: Use freshly purchased aryl halides and boronic acids/esters. Boronic acids, in particular, can degrade over time, leading to protodeboronation side products.[1] Purity should be >98%.
-
Solvents: Anhydrous solvents are crucial, especially for reactions involving highly reactive intermediates like organometallics or strong bases. Use freshly distilled solvents or those from a solvent purification system. The presence of water can lead to dehalogenation and protodeboronation.[2]
-
Inert Atmosphere: Oxygen can degrade both the phosphine ligands and the palladium catalyst, leading to the formation of palladium black (inactive Pd(0)) and reduced reaction efficiency.[3] Ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen.
Troubleshooting Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling of a halopyrazine with phenylboronic acid (or its esters) is a premier method for synthesizing this compound. However, it is susceptible to several competing side reactions.
Core Problem: Low Yield of this compound with Significant Byproduct Formation
The diagram below illustrates the desired catalytic cycle and the primary off-cycle pathways that lead to common byproducts. Understanding this helps diagnose issues at a mechanistic level.
Caption: Suzuki cycle and key byproduct pathways.
Q&A: Troubleshooting Specific Suzuki Byproducts
Q: My main byproduct is biphenyl. What causes this and how can I prevent it?
A: The formation of biphenyl arises from the homocoupling of phenylboronic acid. This is often promoted by the presence of oxygen and high temperatures, which can facilitate a competing palladium-catalyzed oxidation pathway.
Troubleshooting Steps:
-
Improve Degassing: Oxygen is a primary culprit. Ensure your solvent and reaction headspace are rigorously deoxygenated. Freeze-pump-thaw is effective for solvents, and multiple vacuum/argon cycles are necessary for the reaction flask containing the solids.[4]
-
Modify Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can drive the homocoupling pathway.
-
Lower Temperature: If your reaction is running at a high temperature (e.g., >100 °C), try lowering it to 80-90 °C. The desired cross-coupling often has a lower activation energy than homocoupling.
-
Change Base: Some bases can promote homocoupling. If you are using a very strong base like NaOH, consider switching to a milder base like K₂CO₃ or K₃PO₄.[1]
Q: I am observing significant amounts of dehalogenated pyrazine and/or benzene. What is happening?
A: These are products of hydrodehalogenation (pyrazine-X → pyrazine-H) and protodeboronation (Ph-B(OR)₂ → Ph-H), respectively. Both are typically caused by the presence of proton sources, most commonly water.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. Grind the inorganic base (e.g., K₂CO₃, K₃PO₄) and dry it in an oven before use to remove adsorbed water.[2]
-
Base Selection: While strong aqueous bases are common in Suzuki protocols, they can be a source of both water and hydroxide ions that promote these side reactions. Switching to an anhydrous base like KF or CsF can be beneficial.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the desired reductive elimination step, outcompeting the side reactions.[3]
| Issue | Primary Cause(s) | Recommended Solutions |
| Biphenyl | Oxygen, High Temperature, Excess Boronic Acid | Improve degassing, lower reaction temp, use 1.1-1.2 eq. boronic acid, switch to K₂CO₃. |
| Dehalogenation | Water, Protic Solvents, Non-optimal Base | Use anhydrous solvents, dry reagents, switch to KF or CsF as base. |
| Protodeboronation | Water, Acidic/Strongly Basic Conditions | Use anhydrous conditions, use fresh boronic acid, avoid overly harsh bases. |
| No Reaction | Inactive Catalyst, Poor Reagent Quality | Use a pre-catalyst (e.g., Pd(dppf)Cl₂), screen different ligands, verify starting material purity. |
Troubleshooting Guide 2: Buchwald-Hartwig Amination on a Pyrazine Core
While not a synthesis of this compound itself, the Buchwald-Hartwig amination is a critical C-N cross-coupling reaction often performed on halopyrazine scaffolds in drug discovery. Troubleshooting its byproducts involves similar principles to the Suzuki reaction.
Core Problem: Low Yield of Aminated Pyrazine
The primary challenges in Buchwald-Hartwig aminations are catalyst inhibition and side reactions like hydrodehalogenation and β-hydride elimination.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Q&A: Troubleshooting Specific Buchwald-Hartwig Byproducts
Q: My reaction is clean but stalls, leaving unreacted aryl halide. What's wrong?
A: This points to catalyst deactivation or insufficient activity. The lone pairs on the pyrazine nitrogen atoms can coordinate to the palladium center, acting as catalyst poisons.
Troubleshooting Steps:
-
Ligand Selection: This is the most critical parameter. Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) or Josiphos-type ferrocenyl ligands. These ligands create a sterically hindered environment around the palladium that favors the productive catalytic cycle over catalyst inhibition.[5][6]
-
Catalyst Choice: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, use a pre-formed Pd(0) source or a pre-catalyst which can be more reliable.[7][8]
-
Base: Ensure the base is strong enough. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.[8]
Q: My main byproduct is the dehalogenated pyrazine. How do I stop this?
A: Hydrodehalogenation is a common side reaction, often competing with the desired amination. It can arise from several sources, including β-hydride elimination from the amide intermediate, especially with primary amines.[5]
Troubleshooting Steps:
-
Choice of Base: While a strong base is needed, some can exacerbate this issue. If using NaOtBu, consider switching to a non-nucleophilic base like LHMDS or K₃PO₄.
-
Solvent: The choice of solvent can influence reaction pathways. Toluene and dioxane are common and generally effective.[9] If one fails, screening the other is a valid strategy.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate. High temperatures can accelerate decomposition and side reactions.
Experimental Protocols
Protocol 1: Baseline Suzuki-Miyaura Synthesis of this compound
This protocol provides a standard starting point for optimization.
-
To a dry Schlenk flask under an argon atmosphere, add 2-chloropyrazine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if separate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification Strategy for Removing Biphenyl
Biphenyl can be challenging to separate from this compound due to similar polarities.
-
Column Chromatography: A primary purification method. Use a shallow gradient of ethyl acetate in hexanes. Biphenyl is less polar and should elute first. Careful fraction collection is key.
-
Recrystallization: If chromatography is insufficient, recrystallization can be effective. Attempt to recrystallize the product mixture from a solvent system like ethanol/water or hexanes. Biphenyl often has different solubility characteristics that can be exploited.
-
Distillation: For larger scales, vacuum distillation can separate products based on boiling point differences.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
Technical Support Center: A Guide to Optimizing the Synthesis and Purification of 2-Phenylpyrazine
Welcome to the comprehensive technical support guide for the synthesis and purification of 2-Phenylpyrazine. This document is designed to provide researchers, chemists, and professionals in drug development with in-depth, practical guidance to enhance yield, improve purity, and troubleshoot common issues encountered during the preparation of this important heterocyclic compound. Our approach is grounded in established chemical principles and field-proven insights to ensure your success in the laboratory.
Introduction to this compound
This compound is a key structural motif in medicinal chemistry and materials science. Its derivatives have shown a range of biological activities, making the reliable synthesis of this scaffold a critical step in many research and development pipelines. This guide will focus on the most common and practical synthetic routes, offering detailed protocols and troubleshooting advice.
Core Synthesis Methodologies and Troubleshooting
The most prevalent and accessible laboratory synthesis of this compound involves the condensation of a two-carbon electrophile with a 1,2-diamine. We will focus on the reaction of phenacyl bromide (an α-haloketone) or phenylglyoxal with ethylenediamine.
Method 1: Synthesis from Phenacyl Bromide and Ethylenediamine
This is a robust and widely applicable method for generating asymmetrically substituted pyrazines.
Reaction Scheme:
Materials:
-
Phenacyl bromide (α-bromoacetophenone)
-
Ethylenediamine
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other mild base)
-
Dichloromethane (or other extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenacyl bromide (1.0 eq) in ethanol (10 mL per gram of phenacyl bromide).
-
Addition of Ethylenediamine: To the stirred solution, slowly add a solution of ethylenediamine (2.0 eq) in ethanol. An excess of the diamine is used to drive the reaction to completion and act as a base to neutralize the HBr formed.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted ethylenediamine hydrobromide.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors:
-
Purity of Starting Materials: Ensure your phenacyl bromide is free from decomposition products. It should be a white to pale yellow solid. Old or discolored phenacyl bromide can be recrystallized from ethanol. Ethylenediamine should be colorless; a yellow or brown color indicates oxidation and the presence of impurities that can lead to side reactions.
-
Stoichiometry: While a 2-fold excess of ethylenediamine is standard, you can experiment with increasing it to 2.5 or 3.0 equivalents to further push the equilibrium towards the product.
-
Reaction Time and Temperature: If the reaction is not going to completion (as indicated by TLC), increasing the reflux time may be necessary. Conversely, prolonged heating can lead to the formation of polymeric byproducts. Monitor the reaction closely.
-
Side Reactions: The primary competing reaction is the self-condensation of phenacyl bromide. This can be minimized by the slow addition of phenacyl bromide to the ethylenediamine solution, rather than the other way around.
Q2: My crude product is a dark, oily mess. What are the main impurities and how do I deal with them?
A2: A dark and oily crude product suggests the presence of polymeric materials and other colored impurities.
-
Likely Impurities:
-
Polymeric byproducts: These arise from the self-condensation of phenacyl bromide or reactions between the product and starting materials under prolonged heating.
-
Tetraphenylpyrazine: This can form from the self-condensation of two molecules of phenacyl bromide followed by reaction with ammonia contaminants or through a more complex pathway.
-
Unreacted Starting Materials: Incomplete reaction will leave phenacyl bromide and ethylenediamine in your crude mixture.
-
-
Troubleshooting Steps:
-
Initial Purification: Before attempting column chromatography, it's beneficial to perform a liquid-liquid extraction as described in the workup. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove excess ethylenediamine.
-
Charcoal Treatment: If the color is intense, you can try dissolving the crude product in a suitable solvent and treating it with activated charcoal before filtration and concentration.
-
Chromatography: Column chromatography is generally essential for obtaining a pure product.
-
Q3: I am struggling to get good separation during column chromatography. What solvent system do you recommend?
A3: For this compound, a gradient elution on silica gel is typically effective.
-
Recommended Solvents: A mixture of hexane and ethyl acetate is a good starting point.
-
Gradient Elution:
-
Start with a non-polar eluent, such as 100% hexane, to elute any non-polar impurities.
-
Gradually increase the polarity by adding ethyl acetate. A gradient from 0% to 20% ethyl acetate in hexane is often sufficient to elute the this compound.
-
Monitor the fractions by TLC to identify and combine the pure product fractions.
-
-
Alternative Stationary Phases: If separation on silica is challenging due to strong interactions, consider using alumina (neutral or basic) as the stationary phase.
Purification of this compound
Obtaining high-purity this compound is crucial for its application in research and development. The two primary methods for purification are recrystallization and column chromatography.
Recrystallization
Q: What is a good solvent system for the recrystallization of this compound?
A: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, which is a relatively non-polar solid, a mixed solvent system is often effective.
-
Recommended Solvent Pair: A mixture of ethanol and water is a good starting point.
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
-
Alternative Solvents: Other potential solvent systems include hexane/ethyl acetate or toluene/hexane.
Column Chromatography
As discussed in the troubleshooting section, column chromatography is a powerful tool for purification.
Table 1: Summary of Purification Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 0-20% Ethyl Acetate) |
| TLC Visualization | UV lamp (254 nm) |
Characterization and Purity Assessment
Confirming the identity and purity of your synthesized this compound is a critical final step.
Spectroscopic Data
1. 1H NMR (Proton Nuclear Magnetic Resonance)
-
Expected Chemical Shifts (in CDCl3):
-
Phenyl Protons: Multiplets in the range of 7.4-8.1 ppm.
-
Pyrazine Protons: Singlets or doublets in the range of 8.5-9.0 ppm.
-
2. 13C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Expected Chemical Shifts (in CDCl3):
-
Phenyl Carbons: Peaks in the aromatic region of 125-138 ppm.
-
Pyrazine Carbons: Peaks in the aromatic region, typically downfield, around 140-155 ppm.
-
3. Mass Spectrometry (MS)
-
Expected Molecular Ion Peak (M+): m/z = 156.07
4. Infrared (IR) Spectroscopy
-
Expected Key Absorptions:
-
C-H stretching (aromatic): ~3050 cm-1
-
C=C and C=N stretching (aromatic): ~1400-1600 cm-1
-
C-H out-of-plane bending: ~700-900 cm-1
-
Visualizations
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Stability and Degradation of 2-Phenylpyrazine Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 2-phenylpyrazine derivatives. This guide is designed to provide you with in-depth insights and practical solutions for the stability challenges and degradation pathways you may encounter during your research and development activities. The pyrazine ring system is known for its relative stability, but when incorporated into complex molecules like this compound derivatives, the overall stability can be influenced by a variety of environmental factors.[1][2] Understanding these factors is critical for ensuring the integrity, potency, and safety of your compounds.
This resource is structured in a question-and-answer format to directly address the common issues and questions that arise in the lab. We will delve into troubleshooting common problems, explore the underlying chemical mechanisms of degradation, and provide robust experimental protocols to help you proactively assess the stability of your molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, storage, and stability of this compound derivatives.
Q1: What are the optimal general storage conditions for solid this compound derivatives?
For long-term storage, solid this compound derivatives should be stored in tightly sealed containers, protected from light, and kept in a cool, dry environment. A refrigerator or freezer is ideal. To prevent oxidative degradation and hydrolysis from atmospheric moisture, storing the material under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator is highly recommended.
Q2: My solid this compound derivative has changed color (e.g., turned yellow or brown) over time. What is the likely cause?
Color change is a common indicator of chemical degradation. The most frequent culprits are:
-
Oxidation : The pyrazine ring or its substituents can be susceptible to oxidation, especially if the compound has been exposed to air and/or light.[3] This process can be catalyzed by trace metal impurities.[3]
-
Photodegradation : Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of colored degradants.[4] Many heterocyclic aromatic compounds are known to be light-sensitive.
It is crucial to re-analyze the material using techniques like HPLC to assess purity and LC-MS to identify potential degradation products.
Q3: I've dissolved my this compound derivative in a solvent, but it seems to be degrading quickly, as new peaks are appearing in my HPLC analysis. Why?
Solution-state stability is often more challenging than solid-state stability. Several factors could be at play:
-
Solvent-Mediated Degradation : The solvent itself can participate in degradation reactions. Protic solvents may facilitate hydrolysis of susceptible functional groups (e.g., esters, amides).
-
Hydrolysis : If the solvent is aqueous or contains trace amounts of water, hydrolytic degradation can occur, especially at non-neutral pH.[5] This process is often accelerated by acidic or basic conditions.[5][6]
-
Oxidation : Dissolved oxygen in the solvent is a significant threat.[7] The rate of oxidative degradation is typically much faster in solution than in the solid state.[3]
-
Photodegradation : Compounds in solution have greater molecular mobility and are often more susceptible to photodegradation than those in a solid crystal lattice.[8]
To mitigate this, use freshly prepared solutions, consider using de-gassed solvents, and always protect solutions from light by using amber vials or covering them with aluminum foil.
Q4: How does pH affect the stability of my this compound derivative in aqueous solutions?
The pH of an aqueous solution is a critical factor governing the stability of many organic molecules.[9] For this compound derivatives, pH can influence stability in two primary ways:
-
Specific Acid/Base Catalyzed Hydrolysis : Functional groups like esters, amides, or imines attached to the core structure can be susceptible to hydrolysis. This degradation is often catalyzed by hydronium (H₃O⁺) or hydroxide (OH⁻) ions, meaning the degradation rate will be significantly faster at low or high pH values.[5]
-
Altered Susceptibility to Oxidation : The oxidation potential of a molecule can change with pH, particularly if it has ionizable functional groups. This can make the compound more or less susceptible to oxidative degradation at different pH levels.
Part 2: Troubleshooting Guide for Common Stability Issues
This section provides a structured approach to diagnosing and solving specific experimental problems related to compound instability.
| Observed Problem | Probable Cause(s) | Recommended Actions & Rationale |
| Appearance of new, unexpected peaks in HPLC chromatogram. | 1. Degradation (Oxidative, Hydrolytic, Photolytic) 2. Solvent Impurities/Reaction 3. Isomerization/Racemization | 1. Perform Forced Degradation Study: Stress the compound under controlled conditions (acid, base, peroxide, heat, light) to systematically identify degradation products.[6][10]2. Analyze a Solvent Blank: Ensure the new peaks are not from the solvent or a reaction with the solvent.3. Use Chiral Chromatography (if applicable): If the molecule is chiral, check for epimerization or racemization. |
| Progressive loss of the main compound peak area/height over time. | 1. Chemical Degradation 2. Precipitation/Adsorption | 1. Quantify Degradation Rate: Conduct a time-course study under specific conditions (e.g., room temp, 40°C) to determine the shelf-life of the solution.2. Check Solubility: Ensure the compound is fully dissolved and remains so over time. Check for adsorption to container surfaces by analyzing a solution after transfer to a new vial. |
| Physical change in solution (color development, precipitation, haze formation). | 1. Formation of Colored Degradants 2. Formation of Insoluble Degradants 3. Exceeding Solubility Limit | 1. Identify Degradants: Use LC-MS/MS to identify the mass of the new species. This can provide clues to the degradation pathway (e.g., an increase of 16 amu suggests oxidation).[11]2. Filter and Analyze Precipitate: If possible, isolate the precipitate and analyze it (e.g., by MS, NMR) to identify it.3. Re-evaluate Solvent System: The chosen solvent may not be optimal for long-term stability or solubility. |
Part 3: Understanding the Degradation Pathways
A deep understanding of the chemical mechanisms behind degradation is essential for developing stable formulations and designing robust experiments.
A. Oxidative Degradation
Oxidation is a major degradation pathway, often initiated by atmospheric oxygen, residual peroxides in solvents, or reactive oxygen species (ROS).[7] The pyrazine ring itself is relatively electron-deficient and resistant to oxidation, but the phenyl substituent and other functional groups can be susceptible.[1]
Mechanism: The process often involves free-radical intermediates. It can be catalyzed by light (photo-oxidation) or trace metals (e.g., Cu²⁺, Fe³⁺).[3] The reaction can lead to hydroxylation of the aromatic rings, N-oxide formation on the pyrazine nitrogens, or cleavage of side chains.[2] In one study of a peptide boronic acid derivative of pyrazine, oxidation was found to be the primary initial degradation pathway, even under acidic and basic conditions.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isaacpub.org [isaacpub.org]
- 6. rjptonline.org [rjptonline.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification techniques for complex pyrazine derivatives
Pyrazine Purification Technical Support Center
Welcome to the technical support center for the purification of complex pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals navigating the unique challenges presented by this important class of N-heterocyclic compounds. Pyrazines, with their electron-deficient aromatic ring, often exhibit unique polarity, stability, and reactivity profiles that demand carefully considered purification strategies.[1][2]
This resource provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the purification of pyrazine derivatives.
Q1: My pyrazine derivative is showing significant tailing on a silica gel TLC plate. What is the primary cause and the quickest fix?
A: Significant peak tailing of pyrazine derivatives on silica gel is a classic sign of strong interaction between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the silica surface.[3][4] This interaction leads to uneven elution and poor peak shape.
-
The Causality: The lone pair of electrons on the pyrazine nitrogens acts as a Lewis base, interacting strongly with the acidic protons of the silica gel. This can lead to a portion of your compound being retained more strongly, resulting in a "tail."
-
Quick Fix: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. A concentration of 0.1-1% triethylamine (TEA) is typically sufficient to neutralize the active silanol sites, allowing your pyrazine derivative to elute more symmetrically.[3][4][5]
Q2: I'm losing my volatile pyrazine derivative during solvent evaporation (rotovap). How can I minimize this loss?
A: The loss of volatile pyrazines, especially those with low molecular weight and fewer polar functional groups, is a frequent challenge.[6] The issue is exacerbated by high vacuum and elevated temperatures.
-
Experience-Driven Protocol:
-
Reduce Temperature: Use a low-temperature water bath (0-20°C) for the rotary evaporator.
-
Control Vacuum: Instead of applying a high vacuum immediately, gradually decrease the pressure. This allows the lower-boiling point solvent to evaporate first without co-distilling your product.
-
Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to recapture any volatilized product.
-
Alternative Technique: For highly volatile compounds, consider an alternative to rotary evaporation, such as lyophilization (freeze-drying) if your compound is in an aqueous solution, or careful evaporation under a gentle stream of nitrogen gas at room temperature.
-
Q3: Can I use alumina for column chromatography instead of silica gel?
A: Yes, alumina can be an excellent alternative stationary phase, particularly for acid-sensitive pyrazine derivatives.[7][8]
-
Comparative Analysis:
-
Silica Gel: Slightly acidic (pKa ~4.5), ideal for most neutral and moderately basic compounds.
-
Alumina: Available in neutral, basic, or acidic forms. Basic alumina is particularly useful for purifying highly basic pyrazines as it minimizes the strong acid-base interactions that cause tailing on silica.[8]
-
-
When to Choose Alumina: Consider switching to neutral or basic alumina if you observe compound degradation on silica gel (verified by TLC analysis where a new spot appears from the baseline) or if tailing persists even with the addition of triethylamine.[7]
Section 2: Troubleshooting Guides
This section provides structured approaches to more complex purification problems.
Guide 1: Poor Separation Between Desired Product and a Close-Eluting Impurity
One of the most common frustrations is the co-elution of an impurity with a very similar polarity to the target pyrazine.
Initial Diagnosis:
-
Analytical TLC: Run a TLC in several different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
-
Visualization: Use multiple visualization techniques (UV light, iodine chamber, potassium permanganate stain) to ensure you are seeing all components.
Troubleshooting Workflow:
In-Depth Explanation:
-
Step 1: Modify Mobile Phase Polarity & Selectivity: Simply increasing the polarity of a single solvent system may not be enough. Switching to a solvent system with different chemical properties (e.g., from a hydrogen-bond acceptor like ethyl acetate to a hydrogen-bond donor like methanol) can alter the selectivity and improve separation.[9]
-
Step 2: Add Modifiers: If your impurity is acidic, adding a small amount of acetic acid can improve its interaction with the silica and change its retention time relative to your basic pyrazine. Conversely, triethylamine helps with basic impurities.[3]
-
Step 3: Change Stationary Phase: If modifying the mobile phase is insufficient, the interaction with the stationary phase must be changed.
-
Normal Phase: Switching from silica to alumina changes the surface chemistry.[8]
-
Reversed-Phase (C18): This is a powerful alternative where separation is based on hydrophobicity rather than polarity. Polar compounds elute first. This is highly effective for pyrazines with polar functional groups (e.g., carboxylic acids, amides).[6][10]
-
-
Step 4: Preparative HPLC: For extremely challenging separations, such as positional isomers, preparative HPLC offers significantly higher resolution than flash chromatography.[9][11][12]
Guide 2: Product Degradation During Column Chromatography
If the total recovery from your column is low and you observe new spots on the TLC of your collected fractions, your compound may be unstable on the stationary phase.
Initial Diagnosis:
-
Stability Test: Spot your crude material on a TLC plate. Let it sit for 30-60 minutes, then elute and visualize. If a new spot appears at the baseline or elsewhere, it indicates instability on silica.[7]
Troubleshooting Strategies:
| Problem | Causality | Validated Solution | Reference |
| Acid Sensitivity | The acidic nature of silica gel can catalyze the decomposition of certain functional groups on the pyrazine ring. | 1. Deactivate Silica: Prepare a slurry of silica in your eluent containing 1-2% triethylamine, then pack the column.2. Switch to Alumina: Use neutral or basic alumina as the stationary phase.[8]3. Use a different technique: Consider recrystallization or preparative HPLC with a neutral pH mobile phase. | [7][8] |
| Oxidation | Some electron-rich pyrazines can be susceptible to oxidation, which can be accelerated by the high surface area of the silica gel. | 1. Use Fresh Solvents: Ensure solvents are peroxide-free.2. Work Quickly: Do not let the compound sit on the column for extended periods. | N/A |
| Strong Adsorption | Highly polar or basic pyrazines may bind irreversibly to the silica gel, leading to low recovery. | 1. Increase Mobile Phase Polarity Drastically: After eluting less polar impurities, flush the column with a highly polar solvent system (e.g., 10-20% Methanol in DCM with 1% NH4OH).2. Use Reversed-Phase Chromatography: The C18 stationary phase is less likely to cause irreversible adsorption of polar compounds. | [13] |
Section 3: Key Experimental Protocols
Protocol 1: Optimized Flash Chromatography for a Basic Pyrazine Derivative
This protocol is designed to maximize purity and recovery for a typical basic pyrazine derivative that exhibits tailing on silica.
Methodology:
-
Solvent System Selection:
-
Begin by finding a solvent system (e.g., Hexane/Ethyl Acetate) that gives your desired compound an Rf of ~0.3 on a TLC plate.
-
Prepare your bulk eluent by adding 0.5% (v/v) triethylamine to this solvent system. This pre-treatment is crucial for preventing tailing.[5]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 100 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add 1-2 g of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder. This ensures the sample is introduced to the column in a concentrated band.[14]
-
-
Column Packing and Running:
-
Pack a flash column with silica gel using your TEA-modified eluent.
-
Carefully add your dry-loaded sample to the top of the packed column bed.
-
Gently add a thin layer of sand to protect the surface.
-
Fill the column with eluent and apply pressure to begin elution, collecting fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure, remembering the precautions for volatile compounds (see FAQ 2).
-
Protocol 2: Recrystallization for High-Purity Solid Pyrazines
Recrystallization is a powerful final purification step for solid derivatives, capable of yielding material with >99% purity.[15]
Methodology:
-
Solvent Selection:
-
The ideal solvent should dissolve your pyrazine derivative poorly at room temperature but completely at its boiling point.[16]
-
Test small amounts of your crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or solvent pairs like ethanol/water) to find the optimal one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery.[13]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Rapid cooling can trap impurities.[16]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.[16]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum.
-
Recrystallization Troubleshooting:
References
- 1. Pyrazine - Wikipedia [en.wikipedia.org]
- 2. ijbpas.com [ijbpas.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. researchgate.net [researchgate.net]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. labcompare.com [labcompare.com]
- 10. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. benchchem.com [benchchem.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: A-Z Troubleshooting for Pyrazine Synthesis
Welcome to the comprehensive technical support guide for pyrazine synthesis. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate and overcome the common hurdles encountered during the synthesis of these vital heterocyclic compounds. Pyrazines are not only pivotal in the fragrance and flavor industries but are also key pharmacophores in numerous biologically active substances.[1] However, their synthesis can often be plagued by low yields and challenging side reactions.[2][3]
This guide is structured in a practical question-and-answer format, moving from general issues to specific problems encountered in well-known named reactions. Our goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your experimental design.
Section 1: General Troubleshooting for Low Yields in Pyrazine Synthesis
This section addresses the most frequent and overarching challenges that lead to disappointing yields in pyrazine synthesis.
Q1: My pyrazine synthesis is resulting in a very low yield. What are the most common culprits I should investigate first?
A1: Low yields in pyrazine synthesis are a frequent issue, often stemming from a few key areas. Classical synthesis methods, while foundational, are often associated with harsh reaction conditions and poor yields.[2][4] Here’s a prioritized checklist of factors to investigate:
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your reactants, such as α-amino ketones, 1,2-diamines, or 1,2-dicarbonyl compounds, can engage in unwanted side reactions, significantly depressing the yield of your desired pyrazine.[4][5] For instance, residual aldehydes or ketones in solvents can lead to aldol condensation byproducts.[4]
-
Reaction Temperature: Temperature is a double-edged sword in pyrazine synthesis. In gas-phase reactions, for example, temperatures below 300°C can lead to incomplete dehydrogenation, resulting in piperazine byproducts.[4] Conversely, exceeding 450°C can cause the pyrazine ring itself to decompose.[4] The optimal temperature is highly specific to the reaction and substrates.
-
Choice of Base and Catalyst: The nature and amount of the base or catalyst are paramount. In certain dehydrogenative coupling reactions, for instance, potassium hydride (KH) has demonstrated significantly higher efficacy compared to other bases like sodium ethoxide (NaOEt), potassium tert-butoxide (tBuOK), or sodium methoxide (NaOMe).[4][6] Catalyst loading also requires careful optimization; excessive catalyst can sometimes hinder scalability.[4]
-
Atmosphere Control: Many intermediates in pyrazine synthesis, particularly dihydropyrazines, are sensitive to air oxidation.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of complex side products and discoloration of the reaction mixture.
-
Work-up and Purification Losses: A significant portion of your product can be lost during extraction and purification. Pyrazines can be volatile and may require multiple extractions with an appropriate solvent to ensure complete recovery from the reaction mixture.[4][7]
Q2: My reaction mixture is turning dark brown or black, and I'm isolating a complex mixture of unidentifiable byproducts. What's happening?
A2: The formation of dark, tar-like substances is a strong indicator of polymerization or degradation reactions. This can be triggered by several factors:
-
Excessive Heat: Overheating the reaction is a common cause of decomposition and polymerization.[4] It's crucial to maintain precise temperature control throughout the synthesis.
-
Air Oxidation: As mentioned, intermediates can be sensitive to air, leading to complex oxidative side reactions and discoloration.[4]
-
Aldol Condensation: If your solvent (like denatured ethanol) or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to highly colored byproducts.[4]
-
Over-oxidation: In syntheses that employ an oxidizing agent, using an excessive amount can lead to the breakdown of the aromatic pyrazine ring, forming N-oxides or even ring-opened products like carboxylic acids.[5]
To mitigate this, consider lowering the reaction temperature, ensuring an inert atmosphere, and using highly purified, anhydrous solvents and reagents.
Section 2: Troubleshooting Specific Pyrazine Synthesis Reactions
This section delves into the nuances of two of the most classical and widely used pyrazine synthesis methods: the Staedel-Rugheimer and the Gutknecht syntheses.
Staedel-Rugheimer Pyrazine Synthesis
This method, first reported in 1876, involves the reaction of a 2-chloroacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to the pyrazine.[8][9][10]
Q3: In my Staedel-Rugheimer synthesis, the initial formation of the α-amino ketone seems inefficient. How can I improve this step?
A3: The ammonolysis of the α-halo ketone is a critical step. To drive this reaction to completion and minimize side reactions:
-
Excess Ammonia: Use a significant excess of aqueous or alcoholic ammonia. This helps to ensure the complete substitution of the chlorine atom and minimizes the formation of secondary and tertiary amine byproducts.[9]
-
Temperature Control: Gentle heating may be required to facilitate the reaction, but excessive heat can lead to the degradation of the α-amino ketone. Monitor the reaction closely by TLC or GC-MS.
Q4: The self-condensation of the α-amino ketone is sluggish, and I'm observing a low yield of the dihydropyrazine intermediate. What can I do?
A4: The self-condensation is often spontaneous but can be influenced by several factors:
-
Base Catalysis: While often spontaneous, the condensation can be facilitated by a mild base. However, be cautious as strong bases can promote side reactions.
-
Concentration: The reaction is bimolecular, so running the reaction at a higher concentration of the α-amino ketone can increase the rate of condensation.
Gutknecht Pyrazine Synthesis
The Gutknecht synthesis (1879) is a versatile method that relies on the self-condensation of α-amino ketones, which are typically generated in situ from the reduction of α-oximino ketones.[8][9][11][12][13]
Q5: My Gutknecht synthesis is failing at the first step; the formation of the α-oximino ketone from my starting ketone is not working well. What are the key parameters to check?
A5: The formation of the α-oximino ketone via reaction with nitrous acid is a crucial and sometimes tricky step.
-
Generation of Nitrous Acid: Nitrous acid is unstable and must be generated in situ from sodium nitrite and a mineral acid (e.g., HCl). Ensure the reagents are fresh and the temperature is kept low (typically 0-5 °C) during the addition to prevent the decomposition of the nitrous acid.
-
Acid Concentration: The concentration of the mineral acid is critical. Too high a concentration can lead to unwanted side reactions.
Q6: The reduction of the α-oximino ketone to the α-amino ketone is giving me a mixture of products. How can I achieve a cleaner reduction?
A6: The choice of reducing agent is key to a clean reduction.
-
Common Reducing Agents: Various reducing agents can be employed, including zinc in acetic acid or catalytic hydrogenation.[9]
-
Reaction Conditions: For catalytic hydrogenation, the choice of catalyst (e.g., Pd/C), solvent, and hydrogen pressure needs to be optimized for your specific substrate. For metal-acid reductions, controlling the temperature and the rate of addition of the metal is important to prevent over-reduction.
Workflow for Troubleshooting Low Yields in Pyrazine Synthesis
Here is a systematic workflow to diagnose and address low yields in your pyrazine synthesis experiments.
Caption: A systematic workflow for troubleshooting low yields in pyrazine synthesis.
Section 3: Experimental Protocols and Data
To provide practical guidance, here are detailed protocols for key procedures and a table summarizing reaction conditions for different pyrazine synthesis methods.
Protocol 1: General Procedure for the Gutknecht Synthesis of 2,5-Diphenylpyrazine
This protocol is adapted from established methodologies and serves as a general guideline.[4][9]
Step 1: Synthesis of α-Oximinoacetophenone
-
Dissolve acetophenone in a suitable solvent like ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite, followed by the dropwise addition of a mineral acid (e.g., HCl) while maintaining a low temperature.
-
Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).
-
Isolate the α-oximinoacetophenone product by filtration or extraction.
Step 2: Reduction to α-Aminoacetophenone and In Situ Dimerization
-
Dissolve the α-oximinoacetophenone in a suitable solvent such as acetic acid.
-
Add a reducing agent, for example, zinc dust, portion-wise while controlling the temperature.
-
After the reduction is complete, the resulting α-aminoacetophenone will begin to self-condense to form the dihydropyrazine.
Step 3: Oxidation to 2,5-Diphenylpyrazine
-
The dihydropyrazine intermediate can be oxidized to the aromatic pyrazine by bubbling air through the reaction mixture or by adding a chemical oxidizing agent like hydrogen peroxide or copper(II) sulfate.[4][9][12]
-
The 2,5-diphenylpyrazine product often precipitates from the reaction mixture upon cooling.
-
Collect the solid product by filtration and wash it with a cold solvent like ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2,5-diphenylpyrazine.
Table 1: Comparison of Reaction Conditions for Various Pyrazine Syntheses
| Synthesis Method | Key Reactants | Typical Catalyst/Reagent | Temperature Range | Common Solvents | Ref. |
| Staedel-Rugheimer | α-Halo ketone, Ammonia | None (self-condensation), Air/HgO/CuSO₄ (oxidation) | Room Temp to gentle heating | Ethanol, Water | [8][9] |
| Gutknecht | Ketone, Nitrous acid, Reducing agent | Zn/Acetic Acid or H₂/Pd-C | 0-5°C (nitrosation), Room Temp to reflux (reduction/condensation) | Ethanol, Acetic Acid | [9][11][12] |
| Condensation | 1,2-Diketone, 1,2-Diamine | None (condensation), Oxidizing agent | Varies | Ethanol, Methanol | [1][3] |
| Dehydrogenative Coupling | β-Amino alcohol | Manganese Pincer Complex, KH (base) | 125-150°C | Toluene, Dioxane | [6][14] |
Section 4: Advanced Topics and Modern Approaches
While classical methods are valuable, modern synthetic chemistry offers more efficient and environmentally benign alternatives.
Q7: Are there more modern and efficient methods for pyrazine synthesis that might offer better yields and milder reaction conditions?
A7: Absolutely. The field has evolved significantly. Dehydrogenative coupling reactions catalyzed by transition metals, such as manganese, have emerged as powerful, atom-economical methods.[6][14] These reactions often start from readily available β-amino alcohols and produce water and hydrogen gas as the only byproducts, making them environmentally friendly.[6][14] Other modern approaches include palladium-catalyzed cross-coupling reactions to introduce substituents onto a pre-formed pyrazine ring.[15]
Mechanism: Dehydrogenative Coupling for Pyrazine Synthesis
The following diagram illustrates a plausible catalytic cycle for the manganese-catalyzed dehydrogenative self-coupling of β-amino alcohols to form pyrazines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biosynce.com [biosynce.com]
- 6. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. ir.nbu.ac.in [ir.nbu.ac.in]
- 11. Gutknecht Condensation | CoLab [colab.ws]
- 12. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 13. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrazine synthesis [organic-chemistry.org]
Technical Support Center: Greener Synthesis of Pyrazine Derivatives
Welcome to the technical support center for greener and more sustainable approaches to pyrazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to implement environmentally benign methodologies in their work. Pyrazine and its derivatives are crucial scaffolds in pharmaceuticals, agrochemicals, and flavor chemistry, making their sustainable production a key goal in modern organic synthesis.[1][2][3]
This resource provides practical, in-depth answers to common challenges, troubleshooting advice for specific experimental issues, and detailed protocols grounded in the principles of green chemistry.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using "green" chemistry principles for pyrazine synthesis?
A1: Adopting green chemistry principles minimizes the environmental impact and often leads to more efficient and safer processes.[4][5] Key advantages include:
-
Reduced Waste: Methodologies like multi-component reactions (MCRs) and atom-economical routes generate less hazardous waste.[6][7]
-
Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound can drastically reduce reaction times from hours to minutes, thus lowering energy consumption.[8][9]
-
Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or deep eutectic solvents (DES) reduces toxicity and improves operational safety.[10][11][12]
-
Catalyst Reusability: The use of heterogeneous or magnetically separable catalysts simplifies purification and allows for catalyst recycling, reducing costs and waste.[11][13]
Q2: Which greener synthesis methods are most promising for industrial-scale production of pyrazines?
A2: For industrial applications, scalability, efficiency, and cost-effectiveness are paramount. The most promising greener methods include:
-
Continuous Flow Chemistry: This offers excellent control over reaction parameters, enhanced safety, and straightforward scalability. Biocatalytic continuous-flow systems, for example, have been developed for the efficient synthesis of pyrazinamide derivatives.[14][15]
-
Heterogeneous Catalysis: Using solid catalysts simplifies product purification and catalyst recovery, which are critical steps in large-scale manufacturing.[11][16]
-
Microwave-Assisted Organic Synthesis (MAOS): While often associated with lab-scale synthesis, advancements in industrial microwave reactors are making this technology more viable for larger batches, offering significant time and energy savings.[17][18]
Q3: Can biocatalysis be effectively used for synthesizing a wide range of pyrazine derivatives?
A3: Yes, biocatalysis is a powerful tool for green pyrazine synthesis. Enzymes like lipases and transaminases can catalyze reactions under mild conditions (e.g., room temperature, aqueous media) with high selectivity.[14][19] A recent development involves using Lipozyme® TL IM for the synthesis of 23 different pyrazinamide derivatives in a continuous-flow system, achieving high yields in a greener solvent like tert-amyl alcohol.[14][15] While enzymatic reactions can sometimes be slow, combining them with technologies like continuous flow can overcome this limitation.[15]
Part 2: Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low Yields in Microwave-Assisted Synthesis
Q: I am attempting a microwave-assisted synthesis of a substituted pyrazine, but my yields are consistently below 30%. What are the likely causes and how can I troubleshoot this?
A: Low yields in microwave synthesis are a common but solvable issue. The problem often lies in reaction parameters that are not fully optimized for microwave conditions. Here is a systematic troubleshooting approach:
-
Verify Reagent Purity and Solvent Choice:
-
Causality: Microwave heating is highly efficient and can accelerate side reactions caused by impurities in starting materials or solvents.[20] Water content in supposedly anhydrous solvents can be particularly problematic.
-
Solution: Ensure all reagents are of high purity. If the reaction is moisture-sensitive, use freshly dried solvents. Consider if your chosen solvent is optimal for microwave heating (i.e., has a suitable dielectric constant). Sometimes, a switch to a greener, more polar solvent like ethanol or even water can dramatically improve yields.[12]
-
-
Optimize Temperature and Reaction Time:
-
Causality: Unlike conventional heating, microwave irradiation can create localized "hot spots." The optimal temperature and time for a conventional reaction are rarely the same for a microwave-assisted one. Products can degrade rapidly if exposed to high temperatures for too long.[8]
-
Solution: Run a matrix of experiments to screen for the optimal conditions. For example, fix the temperature (e.g., 100 °C) and vary the time (e.g., 3, 5, 10, 15 minutes). Monitor the reaction by TLC or LC-MS to find the point of maximum product formation before degradation begins.[8][20]
-
-
Check for Non-uniform Heating:
-
Causality: In heterogeneous mixtures or viscous solutions, stirring may be insufficient to ensure uniform heating, leading to charring and side product formation.
-
Solution: Ensure efficient magnetic stirring. If the reaction mixture is very thick, consider diluting it slightly or using a specialized microwave reactor with mechanical stirring capabilities.
-
-
Evaluate Catalyst Activity:
-
Causality: If using a catalyst, it may not be stable or active enough under the rapid heating conditions of a microwave.
-
Solution: Screen different catalysts. For instance, a simple base like potassium tert-butoxide has been shown to be effective in one-pot pyrazine syntheses at room temperature, which could be adapted for microwave conditions.[1][19]
-
Issue 2: Formation of Side Products and Purification Challenges
Q: My reaction produces the desired pyrazine, but it's contaminated with several side products, making purification by column chromatography difficult. How can I improve the selectivity and simplify the workup?
A: Side product formation is a classic challenge, often stemming from over-oxidation, polymerization, or competing reaction pathways.[21] Here’s how to address it from a green chemistry perspective:
-
Employ a Multi-Component Reaction (MCR) Strategy:
-
Causality: Traditional multi-step syntheses often require the isolation of intermediates, increasing the chances of side reactions and purification losses at each stage.
-
Solution: Redesign your synthesis as a one-pot MCR. For example, pyrano[2,3-c]pyrazoles can be synthesized in a four-component reaction with high efficiency, significantly reducing intermediate handling and waste.[13][22] This approach improves atom economy and often results in a cleaner reaction mixture where the product may precipitate directly.[6]
-
-
Switch to a Heterogeneous Catalyst:
-
Causality: Homogeneous catalysts can be difficult to remove from the reaction mixture, complicating purification.
-
Solution: Use a solid-supported or magnetic nanoparticle catalyst. For instance, magnetic Fe₃O₄ nanoparticles have been used to catalyze pyranopyrazole synthesis in water.[13] After the reaction, the catalyst can be easily removed with an external magnet, and the product isolated by simple filtration. This often eliminates the need for column chromatography.[23]
-
-
Utilize Ultrasound-Assisted Synthesis:
-
Causality: Inefficient mixing and mass transfer can lead to localized high concentrations of reagents, promoting side reactions.
-
Solution: Perform the reaction under ultrasonic irradiation. Ultrasound promotes micro-mixing and cavitation, which can enhance reaction rates and selectivity.[9][24] Many ultrasound-assisted syntheses can be performed in green solvents like water, further simplifying the workup.[24][25]
-
-
Control Oxidation Potential:
-
Causality: If your synthesis involves an oxidation step (e.g., aromatization of a dihydropyrazine intermediate), harsh oxidizing agents can lead to over-oxidation and the formation of N-oxides or ring-opened products.[21][26]
-
Solution: Use a milder, more controlled oxidizing agent. In some cases, simply bubbling air through the reaction mixture is sufficient for aromatization.[25] Alternatively, acceptorless dehydrogenative coupling methods catalyzed by earth-abundant metals like manganese generate H₂ and water as the only byproducts, offering a very clean and atom-economical route.[16]
-
Part 3: Key Greener Protocols & Methodologies
Protocol 1: One-Pot, Catalyst-Free Synthesis of Substituted Pyrazines under Ultrasound Irradiation
This protocol is adapted from methodologies that utilize ultrasound to promote efficient condensation reactions in green solvents.[13][25]
Objective: To synthesize 2,3-diphenyl-5,6-dihydropyrazine in water via a one-pot reaction.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethylene diamine
-
Deionized water
-
Ultrasonic cleaning bath (e.g., 40 kHz, 250 W)
-
Round-bottom flask
Procedure:
-
In a 50 mL round-bottom flask, add benzil (210 mg, 1.0 mmol) and deionized water (10 mL).
-
Add ethylene diamine (60 mg, 1.0 mmol) to the flask.
-
Place the flask in the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the reaction mixture level in the flask.
-
Turn on the ultrasound and irradiate the mixture at 50 °C for 30-40 minutes.
-
Causality Note: Ultrasound provides the mechanical energy to overcome activation barriers and enhances mixing in the heterogeneous mixture, while the slightly elevated temperature increases reaction kinetics without causing significant solvent evaporation.[24]
-
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Upon completion, cool the reaction mixture to room temperature. The solid product should precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 5 mL), and dry under vacuum.
-
Self-Validating Check: The expected outcome is a crystalline solid. A high yield (typically >90%) of a relatively pure product is expected, often not requiring further purification.
-
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 2,5-Dialkylpyrazines
This protocol is based on the principles of solvent-free microwave chemistry, which enhances reaction rates and minimizes waste.[17][27]
Objective: To synthesize 2,5-dimethylpyrazine from the self-condensation of aminoacetone hydrochloride.
Materials:
-
Aminoacetone hydrochloride
-
Sodium hydroxide (or another suitable base)
-
Microwave synthesis reactor with a magnetic stirrer
-
10 mL microwave reaction vessel
Procedure:
-
In a 10 mL microwave reaction vessel, place aminoacetone hydrochloride (220 mg, 2.0 mmol).
-
Add finely ground sodium hydroxide (80 mg, 2.0 mmol). Caution: This neutralization is exothermic.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction parameters: 120 °C, 5 minutes, with active stirring.
-
Causality Note: Microwave irradiation directly heats the polar reactants, leading to a rapid temperature increase and significantly accelerated reaction rates compared to conventional heating.[8] The solvent-free condition maximizes reactant concentration and atom economy.
-
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Extract the product with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify by sublimation or short-path distillation if necessary.
-
Self-Validating Check: The reaction mixture should turn dark brown. The characteristic nutty/roasted odor of 2,5-dimethylpyrazine should be apparent upon opening the vessel.
-
Part 4: Visualization & Data
Workflow for Optimizing a Greener Pyrazine Synthesis
This diagram illustrates the decision-making process for developing a sustainable synthesis protocol.
Caption: Decision workflow for developing a green pyrazine synthesis protocol.
Relationship Between Green Chemistry Principles and Pyrazine Synthesis Outcomes
This diagram shows how different green chemistry inputs affect the final synthesis results.
Caption: Impact of green chemistry principles on synthesis process and outcomes.
Comparative Data of Synthesis Methods
This table summarizes and compares various greener approaches for pyrazine synthesis based on typical performance metrics.
| Method | Typical Reaction Time | Energy Source | Common Solvents | Key Advantages | Potential Challenges |
| Microwave-Assisted | 3-30 minutes[8] | Microwave Irradiation | Ethanol, Water, Solvent-free | Drastically reduced reaction times, high yields | Requires specialized equipment, potential for localized overheating |
| Ultrasound-Assisted | 20-60 minutes[24][25] | Sonication | Water, Ethanol | Enhanced reaction rates, improved yields, can be done at room temp | Scalability can be an issue, requires ultrasonic bath/probe |
| Biocatalysis | 20 min - 20+ hours[15] | Ambient Thermal | Water, tert-Amyl Alcohol | High selectivity, mild conditions, biodegradable catalysts | Slower reaction rates (can be overcome with flow chemistry), enzyme cost/stability |
| Multi-Component | 20 min - 8 hours[22][25] | Conventional or MW | Water, Ethanol | High atom economy, operational simplicity, reduced waste | Finding suitable one-pot conditions for all components can be difficult |
| Continuous Flow | Seconds to Minutes | Thermal/Photochemical | Various (greener options preferred) | Excellent process control, scalability, improved safety | High initial equipment cost, potential for clogging |
References
- 1. mobt3ath.com [mobt3ath.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]
- 8. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 9. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
- 12. Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases [mdpi.com]
- 13. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. eresearchco.com [eresearchco.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. biosynce.com [biosynce.com]
- 22. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 27. Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Characterization of Pyrazine Compounds
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of pyrazine compound characterization. Pyrazines, a critical class of heterocyclic aromatic compounds, are pivotal in the flavor and fragrance industries and are increasingly recognized for their pharmaceutical potential.[1][2] However, their inherent physicochemical properties often present significant analytical challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the analysis of pyrazines. Our approach is grounded in scientific principles to not only solve immediate experimental problems but also to foster a deeper understanding of the underlying chemistry.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Challenges
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile pyrazines.[3] However, the structural similarity among pyrazine isomers often leads to analytical hurdles.
FAQ 1: Why do my pyrazine isomers co-elute, and how can I improve their separation?
Answer: Co-elution is a frequent challenge in pyrazine analysis because positional isomers often possess very similar physicochemical properties, such as boiling point and polarity, leading to overlapping chromatographic peaks.[4] This is particularly problematic as many pyrazine isomers also exhibit nearly identical mass spectra, making deconvolution of the mixed spectra difficult and accurate quantification nearly impossible.[3][5][6]
Troubleshooting Steps:
-
Column Selection: The choice of GC column is critical.
-
Polarity: A column with a different stationary phase polarity can alter the elution order. For instance, if you are using a non-polar column (e.g., DB-1 or ZB-5MS), switching to a more polar column like a WAX column (e.g., ZB-WAXplus) or a mid-polar column (e.g., DB-624) can resolve isomers based on subtle differences in their polarity.[5][6][7]
-
Film Thickness: A thicker stationary phase film increases retention and can improve the separation of volatile pyrazines. However, it may also lead to longer run times and potential peak broadening for less volatile compounds.[8]
-
-
Oven Temperature Program Optimization:
-
Initial Temperature: A lower starting oven temperature can improve the focusing of volatile analytes at the head of the column, leading to sharper peaks.[8]
-
Ramp Rate: A slower temperature ramp rate decreases the speed at which compounds travel through the column, allowing for more interactions with the stationary phase and thus better separation.[8][9] Experiment with different ramp rates to find the optimal balance between resolution and analysis time.
-
-
Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas (e.g., Helium) can influence separation efficiency. Operating closer to the optimal linear velocity for your column diameter will maximize resolution.
Experimental Protocol: Optimizing GC Conditions for Pyrazine Isomer Separation
-
Initial Analysis: Perform an initial injection using your standard GC method to confirm the co-elution issue.
-
Column Change (if necessary): If co-elution persists after method optimization, switch to a column with a different stationary phase polarity (e.g., from a DB-5ms to a DB-WAX).
-
Method Development on New Column:
-
Data Analysis: Compare the chromatograms from the different methods to assess the improvement in resolution. Calculate the resolution between the critical pair of isomers.
FAQ 2: The mass spectra of my pyrazine isomers are nearly identical. How can I confidently identify them?
Answer: This is a well-documented challenge.[3][5][6] Electron ionization (EI) mass spectra of many alkylpyrazine isomers are very similar due to the formation of common fragment ions. Therefore, relying solely on spectral library matching is often insufficient for unambiguous identification.[5][6]
Solutions:
-
Retention Indices (RI): The most reliable method for identifying isomeric pyrazines is to compare their experimental retention indices with published or in-house generated values.[5][6] The retention index is a measure of a compound's retention time relative to a series of n-alkane standards, making it more robust than retention time alone.
-
Co-injection with Authentic Standards: The gold standard for identification is to co-inject your sample with a certified reference standard of the suspected isomer. If the peak shape remains symmetrical and the peak width does not increase, it provides strong evidence for the compound's identity.[5]
-
Chemical Ionization (CI): While EI is standard, using a softer ionization technique like chemical ionization can sometimes provide more information about the molecular ion, which can be helpful in distinguishing isomers.[7]
Section 2: Liquid Chromatography (LC) Challenges
For less volatile or thermally labile pyrazine derivatives, HPLC or UPLC, often coupled with tandem mass spectrometry (MS/MS), is the method of choice.[4][10]
FAQ 3: I'm having trouble retaining pyrazines on my C18 column. What can I do?
Answer: Pyrazine itself and some of its simple, less substituted derivatives are quite polar and may exhibit poor retention on traditional reversed-phase columns like C18.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Decrease Organic Content: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the polarity of the mobile phase and promote greater interaction with the C18 stationary phase.
-
Use of an Ion-Pairing Reagent: For ionizable pyrazines, adding an ion-pairing reagent to the mobile phase can enhance retention.
-
-
Alternative Stationary Phases:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can improve the retention of polar analytes.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC columns are specifically designed for the retention of polar compounds and can be an excellent alternative for analyzing highly polar pyrazines.
-
SHARC 1 Column: This is a specialized column that can be used for the analysis of pyrazines using a simple mobile phase of water, acetonitrile, and a formic acid buffer.[11]
-
Experimental Protocol: UPLC-MS/MS Method for Pyrazine Quantification
This protocol is adapted for the analysis of a variety of pyrazines in a liquid matrix.[10][12]
-
Instrumentation: ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Xevo TQ-S).[10]
-
Column: BEH C18 column (100 x 2.1 mm, 1.7 µm).[10]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile[12]
-
-
Gradient:
-
0-8 min: 3% B
-
8-25 min: 3-12% B
-
25-31 min: 12-20% B
-
31-35 min: 20-70% B
-
35-35.5 min: 70-3% B
-
35.5-40 min: 3% B[12]
-
-
Flow Rate: 0.3 mL/min[12]
-
Injection Volume: 10 µL[10]
-
Column Temperature: 40°C[12]
-
Ionization Mode: Electrospray Ionization (ESI) Positive[10]
-
MS/MS Analysis: Operate in Multiple Reaction Monitoring (MRM) mode for quantification. The specific MRM transitions, cone voltages, and collision energies need to be optimized for each target pyrazine.[12]
Section 3: Sample Preparation Hurdles
The volatility of many pyrazines requires careful sample preparation to avoid analyte loss and ensure accurate quantification.[13]
FAQ 4: How can I efficiently extract and concentrate volatile pyrazines from a complex matrix?
Answer: Headspace solid-phase microextraction (HS-SPME) is a highly effective, solvent-free technique for the extraction and concentration of volatile and semi-volatile compounds like pyrazines from various sample matrices.[9][13][14]
Key HS-SPME Parameters to Optimize:
-
Fiber Coating: The choice of fiber coating is crucial. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/Carboxen/PDMS) fiber is often a good starting point for a broad range of volatile compounds, including pyrazines.[14]
-
Extraction Temperature: Increasing the temperature of the sample vial promotes the release of volatile pyrazines into the headspace, but excessive heat can potentially lead to sample degradation or the formation of artifacts. A typical range is 50-70°C.[7][13][15][16]
-
Extraction Time: This is the time the SPME fiber is exposed to the headspace. A longer extraction time generally leads to higher analyte recovery, but an equilibrium time should be determined to ensure reproducibility. Typical times range from 15-50 minutes.[7][13]
-
Salt Addition: Adding a salt like sodium chloride (NaCl) to aqueous samples can increase the ionic strength of the solution, which reduces the solubility of the pyrazines and promotes their partitioning into the headspace (the "salting-out" effect).[13]
Diagram: HS-SPME Workflow for Pyrazine Analysis
Caption: HS-SPME workflow for the analysis of volatile pyrazines.
Section 4: Mass Spectrometry (MS) Fragmentation
Understanding the fragmentation patterns of pyrazines in MS is key to their structural elucidation.
FAQ 5: What are the typical fragmentation patterns for pyrazine compounds in EI-MS?
Answer: The fragmentation of pyrazines under electron ionization is influenced by the stability of the pyrazine ring and the nature of its substituents.
-
Molecular Ion: The pyrazine ring is relatively stable, so the molecular ion peak ([M]⁺) is often prominent.[17]
-
Loss of HCN: A common fragmentation pathway for the pyrazine ring itself involves the loss of a neutral hydrogen cyanide (HCN) molecule, resulting in a fragment with a mass difference of 27 Da.
-
Substituent Fragmentation: The fragmentation is often dominated by the loss or rearrangement of the substituents.
-
Alkylpyrazines: Loss of alkyl radicals is common. For example, a methylpyrazine might show a loss of a methyl radical (CH₃•, 15 Da).
-
Acylpyrazines: Acylpyrazines often show a prominent fragment from the loss of the acyl group. For example, 2-acetylpyrazine can lose a •COCH₃ group.
-
Carboxylic Acid Derivatives: Pyrazine carboxylic acids typically show fragmentation through the loss of a hydroxyl group (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da).[17]
-
Table: Common Mass Spectral Fragments of Pyrazines
| Compound Class | Common Neutral Losses | Key Fragment Ions |
| Alkylpyrazines | HCN, Alkyl radicals | [M-HCN]⁺, [M-Alkyl]⁺ |
| Pyrazine Carboxylic Acids | •OH, •COOH | [M-OH]⁺, [M-COOH]⁺ |
| Fluorinated Pyrazines | •F, HF | [M-F]⁺, [M-HF]⁺ |
Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structure determination of pyrazine compounds.
FAQ 6: What are the characteristic ¹H NMR chemical shifts for the pyrazine ring protons?
Answer: The protons on the pyrazine ring are in an electron-deficient environment due to the electronegativity of the two nitrogen atoms. This deshielding effect results in their resonance at a relatively downfield chemical shift. The four equivalent protons in unsubstituted pyrazine give a single sharp peak at approximately 8.59 ppm in CDCl₃.[18] The exact chemical shift will vary depending on the solvent and the presence of substituents on the ring.
FAQ 7: I am struggling with low sensitivity when acquiring NMR spectra for my pyrazine sample. What can I do?
Answer: Low sensitivity in NMR is a common issue, especially for samples with low concentrations.
Strategies to Improve Sensitivity:
-
Increase the Number of Scans: The signal-to-noise ratio in NMR is proportional to the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.
-
Use a Higher Field Magnet: A spectrometer with a higher magnetic field strength will provide greater sensitivity and dispersion.
-
Cryoprobe: If available, using a cryogenically cooled probe can significantly enhance sensitivity.
-
Sample Concentration: If possible, increase the concentration of your sample.
-
Hyperpolarization Techniques: For trace analysis, advanced techniques like Signal Amplification By Reversible Exchange (SABRE) can dramatically increase the NMR signal of pyrazines, allowing for their detection at very low concentrations.[19] This technique has been successfully used to quantify pyrazines in complex matrices like edible oils using a low-field NMR spectrometer.[19]
References
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 12. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. media.neliti.com [media.neliti.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Phenylpyrazine for Researchers and Drug Development Professionals
Introduction
2-Phenylpyrazine is a heterocyclic aromatic compound that serves as a crucial building block in the development of various pharmaceuticals and functional materials. Its derivatives have shown a wide range of biological activities, making the efficient and scalable synthesis of the this compound core a topic of significant interest for researchers in medicinal chemistry and materials science. This guide provides a comparative analysis of the most common and effective synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate method for a given research or development objective.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two primary strategies: the construction of the pyrazine ring from acyclic precursors and the functionalization of a pre-existing pyrazine ring. This guide will focus on three prominent and well-documented methods:
-
Classical Condensation of a 1,2-Dicarbonyl with a 1,2-Diamine: A traditional and fundamental approach to pyrazine synthesis.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A modern and versatile method for C-C bond formation.
-
Sonogashira Coupling followed by Reduction: A two-step approach utilizing another powerful palladium-catalyzed cross-coupling reaction.
Each of these routes offers distinct advantages and disadvantages in terms of yield, substrate scope, reaction conditions, and scalability. The following sections will delve into the mechanistic details, experimental considerations, and practical applications of each method.
Route 1: Classical Condensation of Phenylglyoxal and Ethylenediamine
This method represents the most straightforward and traditional approach to constructing the this compound core. The reaction involves the double condensation of a 1,2-dicarbonyl compound, in this case, phenylglyoxal, with a 1,2-diamine, ethylenediamine, to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.
Causality Behind Experimental Choices
The choice of reactants is dictated by the desired final product. Phenylglyoxal provides the phenyl substituent and the adjacent carbonyl groups, while ethylenediamine provides the nitrogen atoms and the remaining two carbons of the pyrazine ring. The initial condensation is typically carried out in a protic solvent like ethanol or methanol to facilitate the formation of the imine intermediates. The subsequent oxidation of the dihydropyrazine intermediate to the aromatic this compound is a crucial step. While aerial oxidation can occur, the use of a mild oxidizing agent is often employed to ensure complete conversion and higher yields.
Reaction Mechanism
The reaction proceeds through a two-step mechanism:
-
Double Condensation: The amino groups of ethylenediamine nucleophilically attack the carbonyl carbons of phenylglyoxal, forming two imine bonds and a cyclic dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine intermediate is then oxidized to the thermodynamically more stable aromatic this compound. This can occur spontaneously in the presence of air or be facilitated by an oxidizing agent.
Figure 1: Reaction scheme for the condensation synthesis of this compound.
Experimental Protocol
Materials:
-
Phenylglyoxal monohydrate
-
Ethylenediamine
-
Ethanol
-
Sodium hydroxide (optional, as a catalyst)
Procedure:
-
In a round-bottom flask, dissolve phenylglyoxal monohydrate (1.0 eq) in ethanol.
-
To this solution, add ethylenediamine (1.0 eq) dropwise with stirring at room temperature.
-
After the addition is complete, the reaction mixture is typically refluxed for a specified period (e.g., 2-4 hours) to drive the condensation to completion.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to afford pure this compound.
Route 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this reaction involves the coupling of a halogenated pyrazine, typically 2-chloropyrazine, with phenylboronic acid in the presence of a palladium catalyst and a base.[1][2]
Causality Behind Experimental Choices
This approach leverages the high efficiency and functional group tolerance of palladium-catalyzed cross-coupling reactions. 2-Chloropyrazine is a commercially available and relatively inexpensive starting material. Phenylboronic acid is also readily available and stable. The choice of the palladium catalyst and ligands is critical for achieving high yields and preventing side reactions.[1] Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or those generated in situ from a palladium(II) source and a phosphine ligand are commonly used.[2] The base is required to activate the boronic acid for transmetalation to the palladium center.[3]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-chloropyrazine, forming a Pd(II) intermediate.
-
Transmetalation: The phenyl group from the activated phenylboronic acid is transferred to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex (the pyrazinyl and phenyl groups) are eliminated to form the C-C bond of this compound, regenerating the Pd(0) catalyst.[4]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling for this compound synthesis.
Experimental Protocol
Materials:
-
2-Chloropyrazine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)[1]
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)[2]
Procedure:
-
To a reaction vessel, add 2-chloropyrazine (1.0 eq), phenylboronic acid (1.1-1.5 eq), the palladium catalyst (typically 1-5 mol%), and the base (2-3 eq).
-
The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (usually 4-24 hours).
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Route 3: Sonogashira Coupling and Subsequent Reduction
The Sonogashira coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] In this two-step approach to this compound, 2-chloropyrazine is first coupled with phenylacetylene to form 2-(phenylethynyl)pyrazine. The resulting alkyne is then reduced to the corresponding alkane, yielding this compound.
Causality Behind Experimental Choices
Reaction Mechanism
Step 1: Sonogashira Coupling
The mechanism is similar to the Suzuki-Miyaura coupling and involves a palladium catalytic cycle. A key difference is the involvement of a copper co-catalyst, which is believed to form a copper acetylide intermediate that facilitates the transmetalation step.[5]
Step 2: Reduction
The triple bond of 2-(phenylethynyl)pyrazine is reduced to a single bond. This is typically achieved by catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Figure 3: Two-step synthesis of this compound via Sonogashira coupling and reduction.
Experimental Protocol
Step 1: Sonogashira Coupling of 2-Chloropyrazine and Phenylacetylene
Materials:
-
2-Chloropyrazine
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a reaction flask, add 2-chloropyrazine (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
Degassed solvent and the base are added, followed by the dropwise addition of phenylacetylene (1.1-1.2 eq).
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is worked up by filtering off the catalyst and removing the solvent. The crude product is then purified.
Step 2: Reduction of 2-(Phenylethynyl)pyrazine
Materials:
-
2-(Phenylethynyl)pyrazine
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl acetate)
-
Hydrogen gas
Procedure:
-
Dissolve 2-(phenylethynyl)pyrazine in a suitable solvent in a hydrogenation vessel.
-
Add the Pd/C catalyst.
-
The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly higher) at room temperature.
-
The reaction is monitored by TLC or GC-MS until the starting material is fully consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to give this compound, which can be further purified if necessary.
Quantitative Data Summary
| Synthetic Route | Key Reactants | Catalyst/Reagents | Typical Yield | Reaction Time | Temperature | Advantages | Disadvantages |
| Classical Condensation | Phenylglyoxal, Ethylenediamine | Base (optional), Oxidant (optional) | Moderate to Good | 2-6 hours | Reflux | Atom economical, simple procedure. | May require an additional oxidation step, potential for side products. |
| Suzuki-Miyaura Coupling | 2-Chloropyrazine, Phenylboronic acid | Pd catalyst, Base | Good to Excellent[2] | 4-24 hours | 80-120 °C | High yield, good functional group tolerance, wide substrate scope. | Requires a transition metal catalyst, boronic acids can be expensive. |
| Sonogashira & Reduction | 2-Chloropyrazine, Phenylacetylene | Pd/Cu catalyst, Base; then H₂/Pd-C | Good (over two steps) | 2-8 hours (coupling) + 2-6 hours (reduction) | RT to moderate heat | Alternative to Suzuki, alkyne intermediate allows for further diversification. | Two-step process, requires handling of hydrogen gas. |
Conclusion
The choice of the synthetic route to this compound depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the specific requirements of the research project.
-
The Classical Condensation method is a good choice for its simplicity and atom economy, particularly for smaller-scale syntheses where the subsequent purification is manageable.
-
The Suzuki-Miyaura Cross-Coupling is arguably the most versatile and high-yielding method, making it ideal for the synthesis of a wide range of 2-arylpyrazines and for larger-scale production where efficiency is paramount.
By understanding the nuances of each synthetic pathway, researchers and drug development professionals can make informed decisions to efficiently access the this compound scaffold for their specific applications.
References
The Evolving Landscape of Pyrazine-Based Bioactive Agents: A Comparative Analysis of 2-Phenylpyrazine and Its Analogs
In the relentless pursuit of novel therapeutic agents, the heterocyclic pyrazine core has emerged as a privileged scaffold, lauded for its synthetic tractability and diverse biological activities. This guide provides an in-depth comparative analysis of the biological activities of 2-phenylpyrazine and its structurally diverse analogs. By examining key experimental data, we will elucidate the structure-activity relationships (SAR) that govern their efficacy as anticancer and antimicrobial agents, offering valuable insights for researchers and drug development professionals.
The this compound Scaffold: A Foundation for Bioactivity
This compound, a simple bicyclic aromatic compound, serves as a fundamental building block in medicinal chemistry.[1] While its intrinsic biological activity is not extensively documented in publicly available literature, its chemical structure provides a versatile platform for the introduction of various functional groups, leading to a broad spectrum of pharmacological effects. The true potential of this scaffold is unlocked through the strategic modification of both the pyrazine and phenyl rings, giving rise to a multitude of analogs with enhanced potency and target specificity.
Comparative Anticancer Activity: Unlocking Potency through Structural Diversification
The anticancer potential of pyrazine derivatives has been a major focus of research, with numerous studies demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis.[2] The introduction of various substituents to the this compound core has been shown to be a highly effective strategy for modulating their cytotoxic activity.
Imidazo[1,2-a]pyrazine Analogs: Targeting Kinase Pathways
A significant class of this compound analogs incorporates a fused imidazole ring, forming the imidazo[1,2-a]pyrazine system. These derivatives have demonstrated potent inhibitory activity against key protein kinases involved in cancer progression. For instance, a series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives bearing phenylpyridine-carboxamides or phenylpyrimidine-carboxamides have been synthesized and evaluated for their cytotoxicity against A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines.[3][4]
One of the most promising compounds from this series, 14c , exhibited a potent inhibitory activity against PI3Kα kinase with an IC50 value of 1.25 µM.[3][4] This was a significant improvement over the lead compound II, which had an IC50 of 7.39 µM.[3][4] This highlights the importance of the imidazopyrazine core in enhancing kinase inhibitory activity. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.
Table 1: Comparative Cytotoxicity of 8-Morpholinoimidazo[1,2-a]pyrazine Analogs
| Compound | R | Cancer Cell Line | IC50 (µM) | PI3Kα Kinase Inhibition (IC50) |
| 12a | 2-F | A549 | 21.5 ± 1.8 | Not Reported |
| 12c | 4-F | A549 | 15.2 ± 1.1 | Not Reported |
| 13c | 4-F | A549 | 9.8 ± 0.7 | Not Reported |
| 14c | 4-F | A549 | 6.39 ± 0.5 | 1.25 ± 0.13 µM |
| GDC-0941 (Control) | - | A549 | 0.45 ± 0.03 | 0.003 µM |
Data synthesized from Molecules 2017, 22(2), 305.[3][4]
The data clearly indicates that the substitution pattern on the pendant phenyl ring and the nature of the carboxamide linker significantly influence the cytotoxic and kinase inhibitory activities.
2.2.[1][3][5]triazolo[4,3-a]pyrazine Derivatives as Dual c-Met/VEGFR-2 Inhibitors
Another important class of analogs features a fused triazole ring, forming the[1][3][5]triazolo[4,3-a]pyrazine scaffold. These compounds have been investigated as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases that play crucial roles in tumor angiogenesis and metastasis.
A study detailing the design and synthesis of novel[1][3][5]triazolo[4,3-a]pyrazine derivatives revealed that compound 17l exhibited excellent antiproliferative activities against A549, MCF-7, and HeLa cancer cell lines with IC50 values of 0.98, 1.05, and 1.28 µM, respectively.[6] Furthermore, it displayed potent kinase inhibitory activities with a c-Met IC50 of 26.00 nM and a VEGFR-2 IC50 of 2.6 µM.[6] This dual inhibitory action makes such compounds particularly attractive as they can simultaneously target multiple pathways involved in tumor progression.
Table 2: Kinase Inhibitory and Antiproliferative Activities of[1][3][5]triazolo[4,3-a]pyrazine Derivatives
| Compound | c-Met IC50 (µM) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| 17l | 0.026 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib (Control) | 0.0015 | 0.018 | 0.56 ± 0.05 | 0.62 ± 0.06 | 0.75 ± 0.08 |
Data synthesized from Front. Chem. 2022, 10, 881881.[6]
Antimicrobial Activity: A Broad Spectrum of Action
Beyond their anticancer properties, pyrazine derivatives have also demonstrated significant potential as antimicrobial agents. The structural modifications that enhance anticancer activity can also confer potent activity against a range of bacterial and fungal pathogens.
6-Alkylamino-N-phenylpyrazine-2-carboxamides: Targeting Mycobacteria
A series of 6-alkylamino-N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their antimycobacterial activity.[3] A clear structure-activity relationship was observed, with the antimycobacterial activity increasing with the prolongation of the alkyl chain. The most potent compounds, those with hexyl to octylamino substitutions, exhibited activity against drug-resistant strains of Mycobacterium tuberculosis comparable to the frontline drug isoniazid.[3]
Table 3: Antimycobacterial Activity of 6-Alkylamino-N-phenylpyrazine-2-carboxamides
| Compound | R | M. tuberculosis H37Rv MIC (µM) |
| 3c | n-Pentylamino | 10 - 20 |
| 3d | n-Hexylamino | 5 - 10 |
| 3e | n-Heptylamino | 5 - 10 |
| 4e | n-Heptylamino | 5 - 10 |
| Isoniazid (Control) | - | 0.5 - 1 |
Data synthesized from Chem. Biol. Drug Des. 2015, 86, 1037–1047.[3]
Interestingly, these compounds also showed activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but were inactive against Gram-negative bacteria and fungi.[3]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of the presented findings, this section provides detailed methodologies for the key experiments used to assess the biological activity of this compound analogs.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 4 × 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Add serial dilutions of the test compounds (this compound analogs) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for an additional 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay (e.g., PI3Kα)
Kinase activity can be measured using various methods, including luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.
Step-by-Step Protocol (Illustrative):
-
Reaction Setup: In a 96-well plate, add the kinase (e.g., PI3Kα), the substrate (e.g., a specific peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add a kinase-glo® reagent, which contains luciferase and luciferin. The amount of light produced is proportional to the amount of ATP remaining in the well.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed) and less inhibition. Calculate the percentage of inhibition and determine the IC50 value.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by this compound analogs and a typical experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a this compound analog.
Caption: A typical workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The comparative analysis of its analogs reveals that strategic structural modifications can lead to significant enhancements in both anticancer and antimicrobial activities. The introduction of fused heterocyclic rings, such as in imidazo[1,2-a]pyrazines and[1][3][5]triazolo[4,3-a]pyrazines, has proven to be a particularly effective strategy for targeting key cellular signaling pathways.
Future research in this area should focus on several key aspects:
-
Elucidation of Mechanisms: While many studies report the biological activity of these compounds, a deeper understanding of their precise molecular mechanisms of action is needed.
-
In Vivo Efficacy and Safety: The promising in vitro results need to be translated into in vivo models to assess the efficacy, pharmacokinetics, and safety profiles of these compounds.
-
Expansion of Analog Libraries: The continued synthesis and screening of novel this compound analogs will undoubtedly lead to the discovery of even more potent and selective compounds.
The insights provided in this guide underscore the immense potential of this compound and its analogs in the ongoing quest for new and effective treatments for cancer and infectious diseases.
References
- 1. Pyrazine, 2-phenyl- | C10H8N2 | CID 642870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of 2-Phenylpyrazine Derivative Bioactivity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of novel 2-phenylpyrazine derivatives. We will move beyond rote protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and translatable data package. The journey from a promising chemical structure to a validated bioactive candidate is one of multi-step, iterative validation, where in vitro findings build a mechanistic hypothesis that is then tested in the complex environment of a living system.
The Rationale: Why a Phased Approach is Critical
The pyrazine ring is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] However, a promising molecule in a test tube is not a drug. The fundamental challenge is to bridge the chasm between in vitro activity and in vivo efficacy. Late-stage failures in drug development are often due to a lack of clinical efficacy or unforeseen toxicity, issues that can be mitigated by a rigorous, early-stage validation strategy.[2][3] This guide is structured to mirror a logical discovery pipeline, from establishing cellular activity to demonstrating efficacy and safety in a preclinical model.
Part 1: The In Vitro Foundation - From Cellular Effect to Mechanistic Insight
The primary goal of in vitro testing is to efficiently screen compounds and build a strong, testable hypothesis about their mechanism of action before committing to costly and complex animal studies.[2] This phase answers two key questions: "Does the compound have a biological effect on cells?" and "If so, how does it work?"
Foundational Cytotoxicity & Viability Screening
The Causality: Before investigating a specific mechanism, we must first understand the compound's general effect on cell health. This establishes a critical therapeutic window—the concentration range where the compound elicits a desired biological effect without causing indiscriminate cell death. An ideal candidate will show high potency against a target cell line (e.g., a cancer cell line) and low toxicity against non-target or healthy cell lines.[4]
Comparative Data 1: Cytotoxicity Profile of PPD-X
| Cell Line | Cell Type | PPD-X IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| HCT-116 | Human Colon Carcinoma | 2.5 | 2.1 |
| MCF-7 | Human Breast Adenocarcinoma | 4.1 | 4.6 |
| HEK293 | Human Embryonic Kidney (Normal) | > 100 | 15.7 |
Table 1: The half-maximal inhibitory concentration (IC50) of a hypothetical this compound Derivative (PPD-X) compared to a standard chemotherapeutic agent, Doxorubicin. Note the selectivity of PPD-X for cancer cell lines over the normal cell line.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results on a dose-response curve to calculate the IC50 value.
Mechanistic Elucidation: Uncovering the "How"
Once bioactivity is confirmed, the focus shifts to identifying the molecular target and pathway. For instance, some phenylpyridine derivatives have been shown to inhibit the overproduction of pro-inflammatory cytokines like TNF-α.[6] Therefore, a logical next step is to investigate the compound's effect on relevant signaling pathways.
Experimental Protocol: Western Blot for NF-κB Pathway Activation
The NF-κB pathway is a central mediator of inflammation, often downstream of TNF-α. We can assess its activation by measuring the phosphorylation of key proteins.
-
Cell Culture and Treatment: Grow cells (e.g., RAW 264.7 macrophages) to ~80% confluency. Pre-treat with various concentrations of your this compound derivative for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent like Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated form of a target protein (e.g., anti-phospho-p65) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe a separate membrane or strip the current one to probe for total p65 and a loading control like β-actin to ensure equal protein loading.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify the change in phosphorylation relative to the total protein.
Diagram: In Vitro Validation Workflow
Caption: A streamlined workflow for the in vitro validation of novel compounds.
Part 2: The In Vivo Proving Ground - Validating in a Biological System
While in vitro assays are indispensable for initial screening, they cannot fully replicate the complexity of a living organism.[2] In vivo studies are the gold standard for evaluating a compound's true therapeutic potential, taking into account pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety.[3]
Early In Vivo Assessment: Pharmacokinetics & Toxicology
The Causality: Before testing for efficacy, we must ensure the compound can reach its target tissue at a sufficient concentration and for an adequate duration without causing unacceptable toxicity.[7] This is the realm of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies. Early-stage, non-GLP (Good Laboratory Practice) studies can provide rapid insights using minimal amounts of the compound.[3][8]
Experimental Workflow: Preliminary In Vivo Toxicology Screen
-
Animal Model Selection: Choose a relevant species, typically a rodent like the mouse, for initial studies.[8]
-
Dose Formulation: Formulate the this compound derivative in a safe and appropriate vehicle (e.g., saline with 5% DMSO and 10% Solutol).
-
Dose Range Finding: Administer single, escalating doses of the compound to small groups of animals (n=3 per group).
-
Monitoring: Observe the animals closely for the first 24 hours and then daily for 7-14 days. Record clinical signs of toxicity, such as changes in weight, behavior, and physical appearance.
-
Blood Collection: At the end of the study, collect blood samples to analyze for markers of organ damage, such as liver enzymes (ALT, AST).[8]
-
Histopathology: Perform a gross necropsy and collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any tissue damage.[8]
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects. This dose is then used to guide the design of efficacy studies.
Diagram: In Vivo Toxicity Decision Tree
Caption: Decision-making logic for early in vivo toxicology assessment.
The Ultimate Test: Efficacy in a Disease Model
The Causality: This is where the mechanistic hypothesis from in vitro studies is put to the test. The chosen animal model must be relevant to the human disease being targeted. For an anti-cancer derivative, a common and effective model is the tumor xenograft.
Comparative Data 2: In Vivo Efficacy of PPD-X in HCT-116 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, daily p.o. | 1502 ± 180 | 0% | +5.2% |
| PPD-X | 50 mg/kg, daily p.o. | 675 ± 95 | 55% | -1.5% |
| Standard of Care | 10 mg/kg, q.3.d i.p. | 590 ± 88 | 61% | -8.7% |
Table 2: Efficacy of PPD-X in a mouse xenograft model. PPD-X shows significant tumor growth inhibition with better tolerability (less body weight loss) compared to the standard of care.
Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)
A truly validated compound demonstrates a clear link between its in vitro mechanism and its in vivo effect. This is often established using pharmacodynamic (PD) biomarkers—measurable indicators that the drug is engaging its target in the living animal.
For our hypothetical anti-inflammatory this compound derivative that inhibits the NF-κB pathway in vitro, we can measure the same marker in vivo. After treating an animal in an inflammation model (e.g., LPS-induced lung inflammation[6]), we can collect tissue samples (e.g., lung tissue) and perform a Western blot for phosphorylated p65. A successful correlation would show that doses of the compound that reduce p-p65 levels in the tissue also lead to a reduction in inflammatory symptoms. This closes the loop and provides strong evidence for the compound's mechanism of action.
Diagram: TNF-α Signaling Pathway & Biomarker Measurement
Caption: Inhibition of the TNF-α pathway by a this compound derivative.
By following this structured, logic-driven approach, researchers can build a comprehensive and compelling data package that rigorously validates the bioactivity of novel this compound derivatives, significantly increasing the probability of successful downstream development.
References
- 1. [PDF] Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocytogen.com [biocytogen.com]
- 8. youtube.com [youtube.com]
A Comparative Analysis of Pyrazine vs. Pyridine Derivatives' Biological Activity: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental scaffolds for the design of novel therapeutic agents. Among these, pyrazine and pyridine derivatives have garnered significant attention due to their versatile chemical nature and broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the biological activities of pyrazine and pyridine derivatives, offering experimental data and mechanistic insights to inform researchers, scientists, and drug development professionals in their quest for new and effective therapies.
The Chemical Foundation of Biological Activity: Pyrazine vs. Pyridine
Pyrazine, a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, and pyridine, its analogue with a single nitrogen atom, possess distinct electronic properties that govern their interactions with biological targets. The presence of two nitrogen atoms in pyrazine makes it more electron-deficient than pyridine, influencing its pKa, hydrogen bonding capacity, and metabolic stability. These differences in their chemical makeup are the foundation for their diverse pharmacological profiles. Pyrazine's structure allows for a wide range of chemical modifications, making it a valuable scaffold in the development of anticancer, antimicrobial, and other therapeutic agents.[1][2][3] Pyridine, being a common scaffold in many FDA-approved drugs, is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6][7][8]
Anticancer Activity: A Tale of Two Scaffolds
Both pyrazine and pyridine derivatives have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[9]
Pyrazine Derivatives in Oncology
Pyrazine-containing compounds have emerged as promising anticancer agents, with research highlighting their diverse mechanisms of action.[1][2] These derivatives have been shown to inhibit various kinases, interfere with DNA synthesis, and induce apoptosis in cancer cells.[10] For instance, certain pyrazine derivatives have been investigated as inhibitors of histone acetyltransferases p300/CBP, which are crucial in gene regulation and have been validated as drug targets for cancer.[11] The chemical diversity of pyrazine derivatives allows for the fine-tuning of their structure to enhance their potency and selectivity against various cancer cell lines.[2]
Pyridine Derivatives in Oncology
The pyridine ring is a well-established pharmacophore in a multitude of anticancer drugs.[4][12] Its derivatives have been successfully developed as kinase inhibitors, cell cycle modulators, and anti-proliferative agents.[5][6] The ease of chemical modification of the pyridine ring allows for the optimization of its biological activity.[4] Structure-activity relationship (SAR) studies have revealed that the presence and position of specific functional groups, such as -OMe, -OH, -C=O, and -NH2, can enhance the antiproliferative activity of pyridine derivatives.[5][6]
Comparative Anticancer Efficacy
The following table summarizes the in vitro cytotoxic activity of representative pyrazine and pyridine derivatives against various cancer cell lines.
| Compound Type | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazine | Cinnamic acid–ligustrazine derivative 34 | BEL-7402 | 9.40 | [13] |
| Pyrazine | Cinnamic acid–ligustrazine derivative 34 | A549 | 7.83 | [13] |
| Pyrazine | Chalcone–pyrazine derivative 46 | MCF-7 | 9.1 | [13][14] |
| Pyrazine | Chalcone–pyrazine derivative 46 | BPH-1 | 10.4 | [13][14] |
| Pyridine | Pyridine-imidazo[2,1-b]-1,3,4-thiadiazole | Various | Good activity | [15] |
| Pyridine | 2-phenyloxazolo[4,5-b]pyridine | MRSA | High activity | [15] |
Antimicrobial Activity: Combatting Resistant Pathogens
The rise of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and both pyrazine and pyridine derivatives have shown considerable promise in this area.[15]
Pyrazine Derivatives as Antimicrobial Agents
Pyrazine carboxamide derivatives have been a subject of interest for their antimicrobial properties.[16][17] These compounds have demonstrated activity against a range of bacteria and fungi, including Mycobacterium tuberculosis.[16] The antimicrobial mechanisms of pyrazine derivatives can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[9]
Pyridine Derivatives as Antimicrobial Agents
Pyridine-based compounds have a long history of use as antimicrobial agents.[18][19] Their derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[20][21] The versatility of the pyridine scaffold allows for the development of compounds with broad-spectrum antimicrobial activity.[15]
Comparative Antimicrobial Efficacy
The table below presents the minimum inhibitory concentration (MIC) values for selected pyrazine and pyridine derivatives against various microbial strains.
| Compound Type | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazine | Pyrazine carboxamide derivative P1 | M. tuberculosis H37Rv | Comparable to Pyrazinamide | [16] |
| Pyrazine | Pyrazine carboxamide derivative P2 | C. albicans | Comparable to Fluconazole | [16] |
| Pyrazine | (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | C. albicans | 3.125 | [22] |
| Pyrazine | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | E. coli | 50 | [22] |
| Pyridine | N-alkylated pyridine-based organic salt 66 | S. aureus | MIC of 56 ± 0.5% at 100 µg/mL | [20] |
| Pyridine | N-alkylated pyridine-based organic salt 66 | E. coli | MIC of 55 ± 0.5% at 100 µg/mL | [20] |
| Pyridine | Nicotinic acid benzylidene hydrazide derivative with nitro substituent | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to Norfloxacin and Fluconazole | [20] |
Central Nervous System (CNS) Activity: Modulating Neurological Pathways
Both pyrazine and pyridine scaffolds are present in molecules that exhibit activity in the central nervous system, highlighting their potential for treating neurological and psychiatric disorders.
Pyrazine Derivatives in Neuroscience
Imidazo[1,5-a]pyrazine derivatives have been investigated as potent c-Src inhibitors with significant neuroprotective efficacy in animal models of acute ischemic stroke.[23] Furthermore, pyrazine derivatives are being explored as inhibitors of β-secretase for the potential treatment of Alzheimer's disease.[24]
Pyridine Derivatives in Neuroscience
Pyridine derivatives have a more established and extensively characterized role in CNS-related drug discovery.[9] A significant number of FDA-approved drugs for CNS disorders, including those for migraines, Parkinson's disease, and insomnia, contain a pyridine ring.[4][12] The ability of pyridine-based compounds to cross the blood-brain barrier is a key feature contributing to their neurological activity.[25][26] For instance, nicotine, a well-known pyridine alkaloid, stimulates the nervous system and has been studied for its potential therapeutic effects in psychiatric disorders.[27][28]
Experimental Protocols for Biological Activity Assessment
To ensure scientific integrity and reproducibility, standardized experimental protocols are crucial for evaluating the biological activity of novel compounds.
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening and evaluating the biological activity of newly synthesized pyrazine and pyridine derivatives.
Caption: General workflow for biological activity screening.
Step-by-Step Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (pyrazine or pyridine derivatives) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Step-by-Step Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at the appropriate temperature and time for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular mechanisms is crucial for rational drug design.
Kinase Inhibition in Cancer
Many pyrazine and pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell signaling pathways.
Caption: Kinase inhibition signaling pathway.
Conclusion and Future Perspectives
Both pyrazine and pyridine derivatives are versatile scaffolds in medicinal chemistry with a broad spectrum of biological activities.[9] While pyridine derivatives currently have a more established presence in FDA-approved drugs, particularly for CNS disorders, pyrazine-containing compounds are rapidly emerging as potent agents in oncology and infectious diseases.[4][9][10] The direct comparative data presented in this guide highlights the therapeutic potential of both heterocycles. Future research should focus on head-to-head comparative studies, elucidation of novel mechanisms of action, and the development of derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of these privileged scaffolds holds great promise for the discovery of next-generation therapeutics.
References
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. investigadores.unison.mx [investigadores.unison.mx]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 14. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
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- 20. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. rjpbcs.com [rjpbcs.com]
- 23. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential of 2-Phenylpyridine and 3-Phenylpyridine Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The phenylpyridine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile role in the development of novel therapeutic agents. The constitutional isomerism of the phenyl group on the pyridine ring, specifically at the 2- and 3-positions, gives rise to distinct electronic and steric properties, profoundly influencing their biological activities. This guide provides an in-depth, objective comparison of the anticancer activities of 2-phenylpyridine and 3-phenylpyridine derivatives, supported by experimental data, to aid researchers in navigating the chemical space of these promising compounds.
The Structural Nuances: 2-Phenylpyridine vs. 3-Phenylpyridine
The position of the phenyl ring on the pyridine core is the fundamental differentiator between these two classes of compounds. In 2-phenylpyridine, the proximity of the phenyl ring to the nitrogen atom of the pyridine allows for potential chelation with metal ions and influences the molecule's conformation through steric hindrance. This has been exploited in the development of organometallic anticancer agents. Conversely, in 3-phenylpyridine, the phenyl group is more electronically independent from the pyridine nitrogen, which may lead to different interactions with biological targets. These structural subtleties are key to understanding their diverse mechanisms of anticancer action.
3-Phenylpyridine Derivatives: A Multi-pronged Attack on Cancer
Derivatives of 3-phenylpyridine have emerged as potent anticancer agents with diverse mechanisms of action, primarily targeting cell cycle regulation and microtubule dynamics.
Inhibition of Cyclin-Dependent Kinases (CDKs)
A prominent mechanism of action for several 3-phenylpyridine derivatives is the inhibition of CDKs, particularly CDK2, which are crucial for cell cycle progression. For instance, a series of pyrazolo[3,4-b]pyridines, which incorporate the 3-phenylpyridine scaffold, have demonstrated significant CDK2 inhibitory activity.[1] This inhibition leads to cell cycle arrest, preventing the proliferation of cancer cells. The anticancer efficacy of these derivatives has been benchmarked against established chemotherapeutic agents like Doxorubicin, with some compounds showing comparable or even superior potency against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[1]
Disruption of Microtubule Dynamics
Another key anticancer strategy of 3-phenylpyridine derivatives is the inhibition of tubulin polymerization.[2][3] Certain diarylpyridine derivatives, designed as analogs of the natural product Combretastatin A-4, bind to the colchicine site on β-tubulin.[2] This interaction disrupts the formation of microtubules, which are essential for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]
Structure-Activity Relationship (SAR) of 3-Phenylpyridine Derivatives
Structure-activity relationship studies on 3-phenylpyridine derivatives have revealed several key insights. For tubulin polymerization inhibitors, the nature and substitution pattern on the appended aryl ring significantly influence activity. For CDK inhibitors, modifications on the pyrazole ring of pyrazolo[3,4-b]pyridine derivatives have been shown to modulate their inhibitory potency.
Quantitative Data: Anticancer Activity of 3-Phenylpyridine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Pyrazolo[3,4-b]pyridines | 14g | HCT-116 | 1.98 | CDK2 Inhibition | [1] |
| MCF-7 | 4.66 | [1] | |||
| 9a | - | 1.630 (CDK2) | [1] | ||
| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | 9p | HeLa | Potent | Tubulin Polymerization Inhibition | [3] |
| MCF-7 | Potent | [3] | |||
| A549 | Potent | [3] | |||
| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas | 5l | A549 | 3.22 | Apoptosis Induction | [4] |
| HCT-116 | 2.71 | [4] | |||
| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines | 9a | HeLa | 2.59 | CDK2/CDK9 Inhibition | [5] |
| 14g | MCF-7 | 4.66 | [5] | ||
| HCT-116 | 1.98 | [5] | |||
| 3-Cyanopyridines | 7h | MCF-7 | 1.89 | PIM-1 Kinase Inhibition | [6] |
| 8f | MCF-7 | 1.69 | [6] |
2-Phenylpyridine Derivatives: Targeting Diverse Cellular Pathways
The anticancer activity of 2-phenylpyridine derivatives is characterized by a broader range of mechanisms, including kinase inhibition and the induction of apoptosis through various signaling pathways.
Kinase Inhibition
Several classes of 2-phenylpyridine derivatives have been identified as potent kinase inhibitors. For example, N2, N4-diphenylpyridine-2,4-diamine derivatives have been developed as epidermal growth factor receptor (EGFR) inhibitors, demonstrating nanomolar potency against specific EGFR-mutant cancer cell lines.[7] Additionally, 1,3-diphenylurea appended aryl pyridine derivatives have been shown to act as dual inhibitors of c-MET and VEGFR-2, two key kinases involved in tumor growth and angiogenesis.[8]
Induction of Apoptosis
The induction of apoptosis is a common endpoint for the anticancer activity of 2-phenylpyridine derivatives. This can be triggered by various upstream events, including the inhibition of crucial survival kinases. For instance, the inhibition of PIM-1 kinase by certain 2-phenylpyridine derivatives leads to apoptosis in breast cancer cells. Furthermore, some pyrano[3,2-c]pyridine derivatives have been shown to induce apoptosis in MCF-7 cells, as evidenced by an increase in the sub-G1 population in cell cycle analysis.[9]
Structure-Activity Relationship (SAR) of 2-Phenylpyridine Derivatives
For 2-phenylpyridine derivatives, SAR studies have highlighted the importance of substituents on both the phenyl and pyridine rings. For kinase inhibitors, specific substitutions are often required to achieve high affinity and selectivity for the target kinase's ATP-binding site. For apoptosis-inducing agents, modifications that enhance cellular uptake and interaction with intracellular targets are crucial.
Quantitative Data: Anticancer Activity of 2-Phenylpyridine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines | 4e | MCF-7 | 1-10 | Kinase Inhibition | [10] |
| SK-MEL-28 | 1-10 | [10] | |||
| 4f | MCF-7 | 1-10 | [10] | ||
| SK-MEL-28 | 1-10 | [10] | |||
| 1,3-Diphenylurea appended aryl pyridines | 2n | MCF-7 | 0.76–21.5 | c-MET/VEGFR-2 Inhibition | [8] |
| PC-3 | 1.85–3.42 | [8] | |||
| N2, N4-Diphenylpyridine-2,4-diamines | 14l | Baf3-EGFR L858R/T790M/C797S | 0.008-0.011 | EGFR Inhibition | [7] |
| Baf3-EGFR Del19/T790M/C797S | 0.008-0.011 | [7] | |||
| Pyrano[3,2-c]pyridines | 4-CP.P | MCF-7 | 60 | Apoptosis Induction | [9] |
Head-to-Head Comparison: 2-Phenylpyridine vs. 3-Phenylpyridine Derivatives
While a definitive study directly comparing the anticancer activities of a wide range of 2- and 3-phenylpyridine derivatives under identical conditions is not yet available, the existing data allows for a comparative analysis based on their preferred mechanisms of action and potency against common cancer cell lines.
| Feature | 2-Phenylpyridine Derivatives | 3-Phenylpyridine Derivatives |
| Primary Mechanisms of Action | Kinase Inhibition (EGFR, c-MET, VEGFR-2, PIM-1), Apoptosis Induction | CDK Inhibition, Tubulin Polymerization Inhibition, Apoptosis Induction |
| Potency | Can achieve nanomolar to low micromolar IC50 values, particularly as kinase inhibitors. | Generally exhibit low micromolar to sub-micromolar IC50 values. |
| Therapeutic Targets | Often target specific signaling pathways driven by kinases. | Primarily disrupt fundamental cellular processes like cell division. |
| Structural Diversity | A wide array of derivatives have been synthesized to target various kinases. | Research has focused on scaffolds that mimic natural products like Combretastatin A-4 or target CDKs. |
Experimental Protocols
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (2- or 3-phenylpyridine derivatives)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle and positive controls.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Mechanisms of Action
Signaling Pathway for CDK Inhibition by 3-Phenylpyridine Derivatives
Caption: Inhibition of the CDK2/Cyclin E complex by 3-phenylpyridine derivatives prevents Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint.
Experimental Workflow for Anticancer Drug Screening
Caption: A generalized workflow for the screening and mechanistic evaluation of phenylpyridine derivatives for anticancer activity.
Conclusion and Future Perspectives
Both 2-phenylpyridine and 3-phenylpyridine derivatives represent rich scaffolds for the development of novel anticancer agents. The available data suggests that 3-phenylpyridine derivatives have been more extensively explored as inhibitors of fundamental cellular processes like cell division, acting as potent CDK and tubulin polymerization inhibitors. In contrast, 2-phenylpyridine derivatives have shown remarkable promise as targeted kinase inhibitors, with some compounds exhibiting nanomolar potency.
The choice between these two scaffolds for a drug discovery program will largely depend on the desired therapeutic strategy. For a broad-spectrum cytotoxic agent, the 3-phenylpyridine scaffold might be a more conventional starting point. For developing a targeted therapy against a specific oncogenic kinase, the 2-phenylpyridine scaffold offers a proven framework.
Future research should focus on direct comparative studies of 2- and 3-phenylpyridine derivatives with identical substitution patterns to provide a clearer understanding of the influence of the phenyl group's position. Furthermore, exploring novel derivatives of both scaffolds and screening them against a wider panel of cancer cell lines will undoubtedly uncover new lead compounds with improved efficacy and selectivity, ultimately contributing to the arsenal of anticancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]
A Comparative Guide to the Efficacy of 2-Phenylpyrazine-Based FLT3 Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), inhibitors of FMS-like Tyrosine Kinase 3 (FLT3) have emerged as a cornerstone of treatment, particularly for patients harboring FLT3 mutations. The 2-phenylpyrazine scaffold has proven to be a privileged structure in the design of potent and selective FLT3 inhibitors. This guide provides an in-depth, objective comparison of the efficacy of prominent this compound-based FLT3 inhibitors, with a focus on the FDA-approved drug Gilteritinib and its analogues, supported by experimental data and protocols. Our analysis aims to equip researchers and drug development professionals with the critical information needed to advance the next generation of AML therapeutics.
The Critical Role of FLT3 in AML and the Rationale for Targeted Inhibition
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In approximately 30% of patients with Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic blasts and conferring a poor prognosis.[2] The most common of these are internal tandem duplication (ITD) mutations within the juxtamembrane domain, followed by point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation.[2]
This constitutive signaling activates downstream pathways crucial for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. The clear oncogenic role of mutated FLT3 has made it a prime therapeutic target in AML.
Caption: Simplified FLT3 signaling pathway and its downstream effectors.
Gilteritinib: A Benchmark this compound-Based FLT3 Inhibitor
Gilteritinib (Xospata®), a pyrazine-2-carboxamide derivative, stands as a leading example of a successful this compound-based FLT3 inhibitor.[3] It is a potent, orally bioavailable, dual inhibitor of FLT3 and AXL, another receptor tyrosine kinase implicated in AML pathogenesis.[3][4] A key advantage of Gilteritinib is its activity against both FLT3-ITD and FLT3-TKD mutations, including those that confer resistance to first-generation FLT3 inhibitors.[3]
Mechanism of Action
Gilteritinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FLT3 kinase domain. This binding prevents the phosphorylation and subsequent activation of FLT3, thereby blocking downstream signaling cascades that are essential for the survival and proliferation of leukemic cells.[5] This ultimately leads to the induction of apoptosis in FLT3-mutated cancer cells.[6]
Caption: A typical workflow for the evaluation of FLT3 inhibitors.
Efficacy Comparison of this compound-Based FLT3 Inhibitors
While Gilteritinib is the most prominent member of this class, ongoing research continues to explore other this compound derivatives with potentially improved efficacy, selectivity, or resistance profiles. Here, we compare the efficacy of Gilteritinib with other investigational this compound-based FLT3 inhibitors based on available preclinical data.
| Compound | Target(s) | IC50 (FLT3) | Cell Line (FLT3 status) | Cellular IC50 | Reference |
| Gilteritinib | FLT3, AXL | 0.29 nM | MV4-11 (FLT3-ITD) | 0.7 nM | [7] |
| MOLM-13 (FLT3-ITD) | 0.9 nM | [7] | |||
| Compound 24 | FLT3 | Not specified | MOLM-14 (FLT3-ITD) | 1.1 nM | [8] |
| MOLM-14 (FLT3-ITD/D835Y) | 1.3 nM | [8] | |||
| MOLM-14 (FLT3-ITD/F691L) | 2.5 nM | [8] | |||
| Compound 34f | FLT3 | 4 nM (FLT3-ITD) | MV4-11 (FLT3-ITD) | 7 nM | [9] |
| 1 nM (FLT3-D835Y) | MOLM-13 (FLT3-ITD) | 9 nM | [9] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
The data indicates that while Gilteritinib demonstrates potent low nanomolar inhibition of FLT3, newer derivatives like compound 24 show promising activity against clinically relevant resistance mutations, such as F691L, which can be a limitation for some FLT3 inhibitors.[8] Compound 34f, with a different heterocyclic core, also exhibits potent nanomolar inhibition.[9]
Supporting Experimental Methodologies
The robust evaluation of this compound-based FLT3 inhibitors relies on a standardized set of biochemical and cellular assays.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
Protocol:
-
Reagents and Materials: Recombinant human FLT3 kinase (wild-type or mutant), biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compounds.
-
Procedure: a. In a 384-well plate, add the test compound at various concentrations. b. Add the FLT3 enzyme and the peptide substrate. c. Initiate the kinase reaction by adding ATP and incubate at room temperature. d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the inhibitor on AML cells harboring FLT3 mutations.
Protocol:
-
Cell Lines: MV4-11 (homozygous FLT3-ITD) or MOLM-13 (heterozygous FLT3-ITD) cells.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value for cell proliferation is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of FLT3 Signaling
Objective: To confirm that the inhibitor blocks the FLT3 signaling pathway within the cell.
Protocol:
-
Cell Treatment and Lysis: Treat FLT3-mutated AML cells with the inhibitor for a specified time. Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and probe with primary antibodies against phosphorylated FLT3 (p-FLT3), total FLT3, and downstream signaling proteins like p-STAT5, p-ERK, and p-AKT. c. Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: A reduction in the levels of phosphorylated proteins in the treated cells compared to the untreated control indicates inhibition of the signaling pathway.
Future Directions and Conclusion
The development of this compound-based FLT3 inhibitors has significantly advanced the treatment of FLT3-mutated AML. Gilteritinib has set a high benchmark, demonstrating a survival benefit in the relapsed/refractory setting.[3] However, the emergence of resistance remains a clinical challenge. The continued exploration of novel this compound analogues, such as those with activity against resistance mutations, is crucial. Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of these inhibitors with other anti-leukemic agents to overcome resistance and improve patient outcomes.
-
Head-to-Head Preclinical and Clinical Comparisons: To definitively establish the superior efficacy of next-generation inhibitors.
References
- 1. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Models of Frequently Mutated Genes in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiles of 2-Phenylpyrazine Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor development, understanding the selectivity of a compound is paramount. The 2-phenylpyrazine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, demonstrating efficacy against a range of therapeutically relevant targets. However, as with any small molecule inhibitor, off-target activity can lead to unforeseen side effects or provide opportunities for drug repurposing. A thorough assessment of cross-reactivity is therefore not just a regulatory requirement, but a critical step in elucidating the true biological activity of a compound.
This guide provides an in-depth comparison of the cross-reactivity profiles of several this compound derivatives targeting key oncogenic kinases: c-Met, Casein Kinase 2 (CK2), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. We will objectively compare their performance with established, non-pyrazine-based kinase inhibitors, supported by experimental data and detailed protocols. Our focus will be on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This conservation presents a significant challenge in the design of selective inhibitors. While a highly selective inhibitor can minimize off-target toxicities, a multi-targeted or "promiscuous" inhibitor may offer broader therapeutic efficacy in complex diseases like cancer. Therefore, a comprehensive understanding of a compound's interaction with the entire kinome is essential for a robust preclinical data package.
Comparative Cross-Reactivity Profiles
The following sections present a comparative analysis of this compound derivatives against alternative kinase inhibitors. The data is compiled from publicly available KINOMEscan® datasets and peer-reviewed literature. KINOMEscan® is a competition-based binding assay that quantitatively measures the interaction of a compound against a large panel of human kinases, providing a comprehensive overview of its selectivity.[1]
c-Met Inhibitors: 2-Phenyl-1H-imidazo[4,5-b]pyrazine Derivatives vs. Crizotinib
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[2] Its dysregulation is implicated in numerous cancers.
| Compound | Primary Target(s) | Off-Target Kinases with Significant Binding (% Control @ 1µM) |
| 2-Phenyl-1H-imidazo[4,5-b]pyrazine Derivative (Hypothetical) | c-Met | AXL (5%), MERTK (8%), TYRO3 (12%) |
| Crizotinib (Non-Pyrazine Alternative) | ALK, ROS1, c-Met | AXL (2%), RON (3%), TYRO3 (7%), MERTK (10%) |
Data is illustrative and compiled based on known selectivity profiles of these classes of compounds.
Analysis: The hypothetical 2-phenyl-1H-imidazo[4,5-b]pyrazine derivative shows high potency against c-Met with some cross-reactivity against the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. Crizotinib, a multi-targeted inhibitor, also potently inhibits c-Met but has a broader profile that includes ALK and ROS1, which are its primary clinical targets.
CK2 Inhibitors: 2,6-Disubstituted Pyrazine Derivatives vs. CX-4945
Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and involved in a wide array of cellular processes, including cell growth, proliferation, and apoptosis suppression.[3]
| Compound | Primary Target(s) | Off-Target Kinases with Significant Binding (IC50 nM) |
| 2,6-Disubstituted Pyrazine Derivative (e.g., from Gingipalli et al.) [4] | CK2, PIM1, PIM3 | DYRK1A (>500), HIPK2 (>500) |
| CX-4945 (Silmitasertib) (Non-Pyrazine Alternative) [5] | CK2 | FLT3 (moderate), PIM1 (weak) |
Data is illustrative and based on published selectivity data.[4][5][6][7]
Analysis: Certain 2,6-disubstituted pyrazine derivatives exhibit potent dual inhibition of CK2 and PIM kinases.[4] In contrast, CX-4945 is reported to be a highly selective CK2 inhibitor, making it a valuable tool for specifically probing CK2 biology.[5] The choice between these compounds would depend on the therapeutic strategy: targeting CK2 alone or a broader spectrum of pro-survival kinases.
PIM Kinase Inhibitors: Pyrazine-based Inhibitors vs. Dasatinib
PIM kinases are a family of serine/threonine kinases that are key regulators of cell survival and proliferation.[]
| Compound | Primary Target(s) | Off-Target Kinases with Significant Binding (% Control @ 1µM) |
| Pyrazine-based PIMi (Hypothetical) | PIM1, PIM2, PIM3 | Minimal off-target binding reported |
| Dasatinib (Non-Pyrazine Alternative) | BCR-ABL, SRC family, c-KIT, PDGFRβ, Lck | Extensive off-target profile across the kinome |
Data is illustrative and based on the known broad-spectrum activity of Dasatinib and the development focus for selective PIM inhibitors.[9][10]
Analysis: The development of pyrazine-based PIM inhibitors has often focused on achieving high selectivity for the PIM kinase family.[11] Dasatinib, on the other hand, is a classic example of a multi-targeted kinase inhibitor with a very broad cross-reactivity profile.[10] This makes it a powerful therapeutic agent for certain leukemias but also carries a higher risk of off-target effects.
Experimental Methodologies for Cross-Reactivity Profiling
The following protocols provide detailed, step-by-step methodologies for assessing the cross-reactivity of this compound derivatives. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Experimental Workflow for Cross-Reactivity Assessment
Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.
Protocol 1: Competitive ELISA for Off-Target Validation
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying small molecules.[12] It is particularly useful for validating hits from a broad kinome screen. The principle relies on the competition between the free inhibitor in the sample and a labeled inhibitor for binding to the immobilized target kinase.
Materials:
-
High-binding 96-well microplates
-
Recombinant target kinase (e.g., AXL, PIM1)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
This compound derivative and control compounds
-
Biotinylated tracer compound (a known ligand for the target kinase)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the recombinant kinase (1-10 µg/mL in Coating Buffer) overnight at 4°C.[]
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[]
-
Competition: Prepare a mixture of your this compound derivative (at various concentrations) and a fixed concentration of the biotinylated tracer. Add this mixture to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: Add Streptavidin-HRP conjugate diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.[5]
Data Analysis and Interpretation: The signal is inversely proportional to the concentration of the this compound derivative. A lower signal indicates stronger binding of your compound to the target kinase. The IC50 value can be calculated by plotting the absorbance against the log of the inhibitor concentration.
Self-Validation:
-
Positive Control: A known inhibitor of the target kinase.
-
Negative Control: A vehicle control (e.g., DMSO) and a structurally related but inactive compound.
-
No-Tracer Control: Wells without the biotinylated tracer to determine background signal.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[13] This is crucial for understanding the binding dynamics of an inhibitor to its on- and off-targets.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant kinases (ligand)
-
This compound derivatives and control compounds (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the recombinant kinase onto the sensor chip surface via amine coupling. This creates a stable surface for interaction analysis.
-
Analyte Injection: Inject a series of concentrations of the this compound derivative over the sensor surface.
-
Association Phase: Monitor the increase in the SPR signal as the analyte binds to the immobilized ligand.
-
Dissociation Phase: Inject running buffer to monitor the decrease in the SPR signal as the analyte dissociates from the ligand.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
Data Analysis and Interpretation: The sensorgram (a plot of response units versus time) is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Self-Validation:
-
Reference Surface: A flow cell with an immobilized irrelevant protein or a deactivated surface to subtract non-specific binding.
-
Buffer Blanks: Injections of running buffer alone to account for signal drift.
-
Known Binders: Use of a known inhibitor to ensure the immobilized kinase is active.
Signaling Pathways and Off-Target Implications
Understanding the signaling pathways in which the primary and off-targets are involved is crucial for predicting the potential physiological effects of a this compound derivative.
c-Met Signaling Pathway
Caption: The c-Met signaling cascade and the point of inhibition.[1][14]
Implications of Off-Targeting: Cross-reactivity with the TAM family of kinases could lead to effects on immune regulation and hematopoiesis.
CK2 and PIM Signaling Pathways
Caption: Simplified CK2 and PIM pro-survival signaling pathways.[15][16][17][18]
Implications of Dual Inhibition: A compound that inhibits both CK2 and PIM kinases could offer a synergistic anti-cancer effect by blocking multiple pro-survival pathways simultaneously. However, this broader activity could also lead to increased on-target and off-target toxicities.
Conclusion
The this compound scaffold is a versatile platform for the development of potent kinase inhibitors. However, achieving the desired selectivity profile is a critical and complex challenge. A systematic and rigorous approach to cross-reactivity assessment, employing a combination of broad-panel screening and detailed biochemical and biophysical validation, is essential. This guide provides a framework for such an approach, emphasizing the importance of understanding not just what a compound binds to, but how it binds and the downstream consequences of these interactions. By integrating these principles into the drug discovery workflow, researchers can develop safer and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenylpyrazine
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Phenylpyrazine, grounded in established safety principles and regulatory standards. The objective is to move beyond simple compliance and foster a deep understanding of the causality behind these essential procedures, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile of this compound: Understanding the Risk
Before any handling or disposal can occur, a thorough understanding of the specific hazards associated with this compound is paramount. This compound is classified as hazardous, and its risk profile dictates the stringent disposal protocols required.[1] The primary hazards are summarized below.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage. | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1] |
Incompatible Materials: To prevent dangerous chemical reactions, this compound waste must be segregated from strong oxidizing and reducing agents.[2]
Hazardous Decomposition: In the event of a fire, thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][3] This underscores the need to store it away from heat and ignition sources.
The Regulatory Imperative: 'Cradle-to-Grave' Management
The disposal of hazardous chemicals in the United States is governed by a robust regulatory framework. The two primary agencies setting these standards are:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA mandates the "cradle to grave" management of hazardous waste.[4] This principle ensures that the waste is tracked and handled responsibly from the moment it is generated to its final, environmentally sound disposal.[4][5]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (HCS) requires that chemical hazards are evaluated and that this information is conveyed to employees through comprehensive programs, container labeling, and Safety Data Sheets (SDSs).[6][7]
Treating all this compound and materials contaminated with it as hazardous waste is the first and most critical step in complying with these regulations.[8]
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the necessary, sequential steps for the safe and compliant disposal of this compound waste from a laboratory setting.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory exposure.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[3][9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A standard lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.[3]
Step 2: Waste Segregation and Containerization
Proper segregation and containment are crucial to prevent accidental reactions and environmental release.
-
Identify Waste Streams:
-
Pure/Concentrated this compound: Unused or expired solid this compound.
-
Solutions: Solutions containing this compound dissolved in solvents.
-
Contaminated Labware: Items such as pipette tips, wipes, and gloves that are contaminated with the chemical.
-
-
Select Appropriate Containers:
-
Use only designated hazardous waste containers that are in good condition and compatible with the chemical waste. The container must have a secure, leak-proof screw-top cap.[4]
-
Never use food-grade containers, such as milk jugs, for chemical waste storage.[4]
-
Collect solid waste and liquid waste in separate, appropriate containers.
-
-
Containment: Keep waste containers closed at all times except when actively adding waste.[4][5] This is a common EPA violation and is critical for preventing the release of vapors and minimizing spill risk.
Step 3: Hazardous Waste Labeling
Accurate labeling is a cornerstone of the Hazard Communication Standard and is essential for safe handling by all personnel, including waste technicians.[10]
-
Label Contents: The label must be securely affixed to the container and clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A complete list of all constituents, including any solvents and their approximate percentages.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").[10]
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area for its temporary storage.[4][8]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Segregation: Store the this compound waste container with compatible chemicals, ensuring it is physically separated from strong oxidizing and reducing agents.[2][10]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to control any potential leaks or spills.
Step 5: Arranging for Final Disposal
Laboratory-generated hazardous waste must not be disposed of down the drain or in the regular trash.[8]
-
Institutional EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health & Safety (EHS) department.
-
Certified Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company.[11] These vendors are equipped to transport and dispose of the chemical waste using approved methods, such as high-temperature incineration, in full compliance with EPA regulations.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Spill and Emergency Procedures
In the event of a small, manageable spill of this compound in the laboratory:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.
-
Manage Small Spills: If you are trained and it is safe to do so, manage the spill.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[3][12]
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it following the SOP outlined above.
-
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.
References
- 1. Pyrazine, 2-phenyl- | C10H8N2 | CID 642870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2-Phenylpyridine(1008-89-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. pfw.edu [pfw.edu]
- 5. epa.gov [epa.gov]
- 6. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 7. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2-Phenylpyridine - Safety Data Sheet [chemicalbook.com]
- 10. What Are the OSHA Requirements for Chemical Storage? [americanhazmatrentals.com]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. fishersci.com [fishersci.com]
Mastering the Safe Handling of 2-Phenylpyrazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. 2-Phenylpyrazine, a heterocyclic aromatic compound, is a valuable building block in medicinal chemistry and materials science. However, its handling demands a comprehensive understanding of its hazard profile and strict adherence to safety protocols. This guide provides an in-depth, experience-driven approach to the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research.
Hazard Profile of this compound: Understanding the Risks
Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is crucial. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards[1]:
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation[1] |
The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact. The serious nature of the eye damage classification underscores the critical importance of appropriate eye protection.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to mitigate the identified risks.
Eye and Face Protection
Due to the risk of serious eye damage, chemical safety goggles are the minimum requirement for all procedures involving this compound. For tasks with a higher risk of splashing, such as transferring solutions or working with larger quantities, a face shield worn over chemical safety goggles is essential.
Skin Protection
-
Laboratory Coat: A flame-resistant laboratory coat is essential to protect against skin contact and to prevent contamination of personal clothing. Ensure the lab coat is fully buttoned.
Respiratory Protection
All handling of solid this compound and concentrated solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if there is a potential for aerosol generation outside of a contained system, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor cartridge and a particulate pre-filter (N95 or higher) is recommended[5][6][7][8]. All personnel requiring the use of a respirator must be part of a respiratory protection program, which includes fit testing and medical clearance.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with appropriate hazard signs.
-
Fume Hood: Ensure the chemical fume hood is functioning correctly and has a current certification. The sash should be kept at the lowest possible height during manipulations.
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested. Have a spill kit rated for chemical spills readily available.
Step-by-Step Handling of Solid this compound
-
Don PPE: Before handling, don the appropriate PPE as determined by your risk assessment.
-
Weighing: If weighing the solid, do so within the fume hood or in a balance enclosure with appropriate ventilation.
-
Transfers: Use a spatula or powder funnel to transfer the solid, minimizing the creation of dust.
-
Cleaning: After handling, decontaminate the work area and any equipment used.
Step-by-Step Handling of this compound Solutions
-
Don PPE: Wear the appropriate PPE, including enhanced eye and face protection if there is a risk of splashing.
-
Solution Preparation: Prepare solutions within the fume hood. When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Transfers: Use a pipette or a funnel for transferring solutions to prevent spills.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle and ensure the setup is secure.
Disposal Plan: Managing this compound Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility. All this compound waste is considered hazardous.
Waste Segregation and Collection
-
Dedicated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container for all this compound waste, both solid and liquid[9].
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").
-
Segregation: Do not mix this compound waste with other waste streams unless their compatibility is known to avoid potentially hazardous reactions. It is generally incompatible with strong oxidizing agents and strong acids.
Step-by-Step Disposal Procedure
-
Collection: Collect all waste, including contaminated consumables like gloves and weighing paper, in the designated hazardous waste container.
-
Container Management: Keep the waste container closed except when adding waste. Do not overfill the container.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal. Under no circumstances should this compound be disposed of down the drain or in the regular trash[9][10].
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Spills
-
Small Spills: For small spills within a fume hood, use an appropriate absorbent material from a chemical spill kit to contain and clean up the spill. Place the contaminated absorbent material in the hazardous waste container.
-
Large Spills: For large spills, or any spill outside of a fume hood, evacuate the immediate area and alert your laboratory supervisor and EHS. Prevent others from entering the contaminated area.
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle this compound, fostering a secure environment for groundbreaking research.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. gloves.com [gloves.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. restoredcdc.org [restoredcdc.org]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. NIOSH Guide to the Selection and Use of Particulate Respirators Certified Under 42 CFR 84/Appendix A - Wikisource, the free online library [en.wikisource.org]
- 8. cdc.gov [cdc.gov]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
